molecular formula C5H8BrNO B1280309 3-Bromo-1-methylpyrrolidin-2-one CAS No. 33693-57-1

3-Bromo-1-methylpyrrolidin-2-one

Cat. No.: B1280309
CAS No.: 33693-57-1
M. Wt: 178.03 g/mol
InChI Key: NFFDSZJZQBYUKM-UHFFFAOYSA-N
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Description

3-Bromo-1-methylpyrrolidin-2-one is a useful research compound. Its molecular formula is C5H8BrNO and its molecular weight is 178.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8BrNO/c1-7-3-2-4(6)5(7)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFDSZJZQBYUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457899
Record name 3-Bromo-1-methylpyrrolidin-2-one
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Molecular Weight

178.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33693-57-1
Record name 3-Bromo-1-methyl-2-pyrrolidinone
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Record name 3-Bromo-1-methylpyrrolidin-2-one
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Record name 3-bromo-1-methylpyrrolidin-2-one
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Foundational & Exploratory

Synthesis of 3-Bromo-1-methylpyrrolidin-2-one from γ-Butyrolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Bromo-1-methylpyrrolidin-2-one, a valuable intermediate in pharmaceutical development, starting from the readily available precursor, γ-butyrolactone. The synthesis is a two-step process involving the α-bromination of γ-butyrolactone followed by a ring-opening and subsequent cyclization reaction with methylamine. This document provides a comprehensive overview of the chemical pathways, detailed experimental protocols, and quantitative data to support research and development activities.

Synthetic Pathway Overview

The conversion of γ-butyrolactone to this compound proceeds through two primary transformations:

  • α-Bromination of γ-Butyrolactone: The first step involves the selective bromination of the α-carbon of γ-butyrolactone to yield α-bromo-γ-butyrolactone. This reaction is typically achieved using bromine in the presence of a catalyst such as red phosphorus.

  • Aminolysis and Cyclization: The resulting α-bromo-γ-butyrolactone is then reacted with methylamine. This reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, leading to the opening of the lactone ring to form an intermediate N-methyl-γ-hydroxy-α-bromobutyramide. Subsequent intramolecular cyclization affords the desired product, this compound.

Experimental Protocols

Step 1: Synthesis of α-Bromo-γ-butyrolactone

This protocol is adapted from a well-established method for the α-bromination of γ-butyrolactone.[1]

Materials:

  • γ-Butyrolactone (redistilled)

  • Red phosphorus

  • Bromine

  • Water

  • Diethyl ether

  • Magnesium sulfate

Equipment:

  • 1-L three-necked, round-bottomed flask

  • Dropping funnel

  • Sealed stirrer

  • Reflux condenser

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a 1-L three-necked, round-bottomed flask equipped with a dropping funnel, sealed stirrer, and a reflux condenser, add 100 g (1.16 moles) of redistilled γ-butyrolactone and 13.4 g (0.43 g atom) of red phosphorus.

  • Cool the flask in an ice bath and, with moderate stirring, add 195 g (66.5 mL, 1.22 moles) of bromine from the dropping funnel over a period of 30 minutes.

  • Remove the ice bath and heat the mixture to 70°C. Add an additional 195 g (66.5 mL, 1.22 moles) of bromine over 30 minutes.

  • After the addition is complete, raise the temperature to 80°C and maintain it for 3 hours.

  • Cool the reaction mixture and blow a stream of air over the surface to remove excess bromine and hydrogen bromide (approximately 1 hour).

  • Heat the mixture to 80°C and cautiously add 25 mL of water with stirring. A vigorous reaction will occur.

  • Once the initial reaction subsides, add an additional 300 mL of water and heat the mixture under reflux for 4 hours.

  • Cool the mixture to room temperature. Two layers will form.

  • Separate the layers and extract the aqueous layer with two 200 mL portions of diethyl ether.

  • Combine the organic layers and dry over magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain α-bromo-γ-butyrolactone.

Quantitative Data for Step 1:

ParameterValueReference
Yield55%[1]
Boiling Point125–127 °C (13 mm Hg)[1]
Refractive Index (n²⁵D)1.5030[1]
Step 2: Synthesis of this compound

This proposed protocol is based on the known reactivity of lactones with amines to form lactams[2] and related syntheses of substituted pyrrolidones.[3]

Materials:

  • α-Bromo-γ-butyrolactone

  • Methylamine (40% solution in water or as a gas)

  • Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked, round-bottomed flask

  • Dropping funnel or gas inlet tube

  • Stirrer

  • Condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column (for purification, if necessary)

Procedure:

  • Dissolve α-bromo-γ-butyrolactone (1 mole equivalent) in a suitable anhydrous solvent (e.g., Tetrahydrofuran) in a three-necked flask equipped with a stirrer and a condenser.

  • Cool the solution in an ice bath.

  • Slowly add methylamine (2-3 mole equivalents) to the cooled solution. If using a methylamine solution, add it via a dropping funnel. If using methylamine gas, bubble it through the solution. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane).

  • Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Expected Outcome:

While a specific yield for this direct conversion is not explicitly reported in the searched literature, the synthesis of N-methyl-2-pyrrolidone from γ-butyrolactone and methylamine can achieve yields of up to 99%.[2] Given the similar reactivity, a high yield for the synthesis of this compound can be anticipated under optimized conditions.

Visualizations

Chemical Reaction Pathway

G Synthesis of this compound butyrolactone γ-Butyrolactone bromo_lactone α-Bromo-γ-butyrolactone butyrolactone->bromo_lactone Br₂, Red P final_product This compound bromo_lactone->final_product CH₃NH₂

Caption: Overall synthetic scheme from γ-butyrolactone.

Experimental Workflow

cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Aminolysis and Cyclization start1 Mix γ-Butyrolactone and Red Phosphorus add_br2_1 Add Bromine (ice bath) start1->add_br2_1 heat1 Heat to 70°C add_br2_1->heat1 add_br2_2 Add more Bromine heat1->add_br2_2 heat2 Heat to 80°C for 3h add_br2_2->heat2 workup1 Workup (Water, Extraction) heat2->workup1 purify1 Vacuum Distillation workup1->purify1 product1 α-Bromo-γ-butyrolactone purify1->product1 start2 Dissolve α-Bromo-γ-butyrolactone product1->start2 add_amine Add Methylamine (ice bath) start2->add_amine react Stir at Room Temp. add_amine->react workup2 Workup (Extraction, Wash) react->workup2 purify2 Purification workup2->purify2 product2 This compound purify2->product2

Caption: Experimental workflow for the two-step synthesis.

Safety Considerations

  • Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • α-Bromo-γ-butyrolactone: Reported to be a vesicant (causes blistering).[1] Avoid contact with skin and eyes.

  • Methylamine: Flammable and corrosive. Handle with care in a well-ventilated area.

  • The reaction of water with the crude product mixture after bromination is vigorous.[1] Add water cautiously.

This guide provides a framework for the synthesis of this compound. Researchers should always consult primary literature and adhere to all laboratory safety protocols. The reaction conditions for the second step may require optimization to achieve the best results.

References

In-Depth Technical Guide: Physicochemical Properties of 3-Bromo-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Bromo-1-methylpyrrolidin-2-one, a heterocyclic compound of interest in synthetic organic chemistry and potentially in drug discovery as a building block for more complex molecules. This document collates available data, outlines relevant experimental protocols for property determination, and presents logical workflows for its synthesis and characterization.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that several of these values are predicted based on computational models and may not reflect experimentally determined results.

PropertyValueSource
Molecular Formula C₅H₈BrNO[1]
Molecular Weight 178.03 g/mol [1][2]
Physical Form Liquid[2]
Boiling Point 249.5 ± 33.0 °C (Predicted)[3][4]
Density 1.609 ± 0.06 g/cm³ (Predicted)[3][4]
pKa -2.43 ± 0.40 (Predicted)[3][4]
Storage Temperature Inert atmosphere, room temperature[2]
Purity 98%[2]

Experimental Protocols for Physicochemical Property Determination

Accurate characterization of this compound requires rigorous experimental determination of its physicochemical properties. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is a critical physical constant that can be determined with high precision.

Apparatus:

  • Round-bottom flask

  • Heating mantle or oil bath

  • Distillation head with a condenser

  • Thermometer (calibrated)

  • Receiving flask

  • Boiling chips

Procedure:

  • Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.

  • Begin heating the flask gently.

  • Observe the temperature as the liquid begins to boil and the vapor phase moves up into the distillation head.

  • The boiling point is the temperature at which the vapor and liquid are in equilibrium. This is recorded as the temperature at which the thermometer reading stabilizes while there is a consistent dripping of condensate into the receiving flask.[5]

  • The atmospheric pressure should be recorded, as boiling point is pressure-dependent. If necessary, a correction can be applied to determine the normal boiling point (at 1 atm).

Determination of Density

Density is a fundamental property that relates the mass of a substance to the volume it occupies.

Apparatus:

  • Pycnometer (a flask with a precise volume)

  • Analytical balance

  • Temperature-controlled water bath

Procedure:

  • Thoroughly clean and dry the pycnometer and determine its mass (m₁).

  • Fill the pycnometer with distilled water and place it in a temperature-controlled water bath until it reaches thermal equilibrium (e.g., 25°C).

  • Carefully remove any excess water from the capillary opening and dry the outside of the pycnometer.

  • Weigh the pycnometer filled with water (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound and allow it to reach thermal equilibrium in the water bath.

  • Remove excess sample, dry the exterior, and weigh the pycnometer with the sample (m₃).

  • The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

  • Vials with screw caps

  • Analytical balance

  • Constant temperature shaker or incubator

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure (Shake-Flask Method):

  • Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, dichloromethane).

  • Seal the vials and place them in a constant temperature shaker.

  • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed at the same temperature to allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method.

  • The solubility is then calculated from the measured concentration and the dilution factor.

Synthesis and Characterization Workflows

The following diagrams, generated using the DOT language, illustrate a typical workflow for the synthesis and physicochemical characterization of this compound.

Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2_4_dibromo_N_methylbutyramide 2,4-dibromo-N-methylbutyramide Reaction_Vessel Reaction in THF at 10-15°C 2_4_dibromo_N_methylbutyramide->Reaction_Vessel Sodium_Hydride Sodium Hydride (NaH) Sodium_Hydride->Reaction_Vessel THF Tetrahydrofuran (THF) THF->Reaction_Vessel Quenching Quenching with Ice-Water Reaction_Vessel->Quenching Extraction Extraction with Dichloromethane (DCM) Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Solvent_Removal Solvent Removal under Reduced Pressure Drying->Solvent_Removal Purification_Method Purification (e.g., Distillation) Solvent_Removal->Purification_Method Final_Product This compound Purification_Method->Final_Product

Caption: A representative synthesis workflow for this compound.

Physicochemical Property Determination Workflow cluster_physical_properties Physical Properties cluster_chemical_properties Chemical Properties cluster_spectroscopic_analysis Spectroscopic Analysis Sample Pure Sample of this compound Boiling_Point Boiling Point Determination Sample->Boiling_Point Melting_Point Melting Point Determination Sample->Melting_Point Density Density Measurement Sample->Density Solubility Solubility Testing Sample->Solubility pKa pKa Determination Sample->pKa NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS Data_Analysis Data Analysis and Reporting Boiling_Point->Data_Analysis Melting_Point->Data_Analysis Density->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: A general workflow for the determination of physicochemical properties.

References

An In-depth Technical Guide to 3-Bromo-1-methylpyrrolidin-2-one (CAS: 33693-57-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-1-methylpyrrolidin-2-one, a key chemical intermediate with applications in pharmaceutical research and development. The document details its physicochemical properties, synthesis protocols, and its role in the development of drug delivery systems.

Core Compound Data

This compound is a heterocyclic compound belonging to the pyrrolidinone family. Its chemical structure features a five-membered lactam ring substituted with a bromine atom at the 3-position and a methyl group on the nitrogen atom. This arrangement of functional groups makes it a versatile building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. It is important to note that some of the presented data are predicted values.

PropertyValueSource
CAS Number 33693-57-1
Molecular Formula C₅H₈BrNO
Molecular Weight 178.03 g/mol
Physical Form Liquid
Purity 98%
Boiling Point 249.5 ± 33.0 °C (Predicted)[1]
Density 1.609 ± 0.06 g/cm³ (Predicted)[1]
pKa -2.43 ± 0.40 (Predicted)[1]
Storage Conditions Inert atmosphere, room temperature
InChI Key NFFDSZJZQBYUKM-UHFFFAOYSA-N
SMILES CN1CCC(C1=O)Br

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the intramolecular cyclization of a substituted butanamide precursor.[2]

Experimental Protocol: Synthesis from 2,4-dibromo-N-methyl-butanamide[5]

This protocol describes the synthesis of this compound via the base-mediated cyclization of 2,4-dibromo-N-methyl-butanamide, achieving a reported yield of 81%.

Materials:

  • 2,4-dibromo-N-methyl-butanamide (7.8 g, 30 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 g)

  • Tetrahydrofuran (THF), anhydrous (25 mL)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dibromo-N-methyl-butanamide (7.8 g, 30 mmol) in anhydrous THF (25 mL) under an argon atmosphere, add sodium hydride (60%, 1.2 g) portionwise at a temperature of 10-15 °C.

  • After the addition is complete, the reaction mixture is slowly added to an ice-water mixture.

  • The aqueous mixture is then extracted with dichloromethane.

  • The organic layer is separated, and the aqueous layer is re-extracted with DCM (2 x 10 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, and the solvent is removed by evaporation to yield a brown oil.

  • The crude product is triturated with hexane and purified by column chromatography on silica gel, eluting with a gradient of 0-20% ethyl acetate in DCM.

  • The final product is obtained as 4.3 g of this compound (81% yield).

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃) δ: 2.22-2.30 (m, 1H), 2.54 (sextet, 1H), 2.84 (s, 3H), 3.22-3.29 (dt, 1H), 3.46-3.54 (dt, 1H), 4.34 (d, 1H).

  • m/z: 178 (M+H)⁺.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of pharmacologically relevant molecules, most notably in the development of transdermal drug delivery systems.

Role as a Precursor to Transdermal Penetration Enhancers

A significant application of this compound is its use in the synthesis of 3-hydroxy-N-methyl-2-pyrrolidone, a known transdermal penetration enhancer.[3][4][5] Penetration enhancers are critical components in transdermal patches and topical formulations as they reversibly decrease the barrier resistance of the stratum corneum, allowing for greater absorption of the active pharmaceutical ingredient (API) into the systemic circulation.[6]

The synthesis involves the nucleophilic substitution of the bromine atom with a hydroxyl group.

Experimental Protocol: Synthesis of 3-hydroxy-N-methyl-2-pyrrolidone[6]

Materials:

  • 3-Bromo-N-methyl-2-pyrrolidone (2.0 g, 0.011 mole)

  • Potassium carbonate (2.33 g, 0.017 mole)

  • Purified water (100 mL)

  • 1% aqueous HCl

  • 95% Ethanol

Procedure:

  • Dissolve 3-Bromo-N-methyl-2-pyrrolidone (2.0 g, 0.011 mole) in 100 mL of purified water.

  • Add potassium carbonate (2.33 g, 0.017 mole) to the solution while stirring.

  • Heat the mixture to 100°-110° C for 4 hours.

  • After the reaction is complete, pour the mixture onto ice and neutralize with 1% aqueous HCl.

  • Remove the water under reduced pressure.

  • Extract the resulting residue with boiling 95% ethanol to isolate the 3-hydroxy-N-methyl-2-pyrrolidone product.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway from 2,4-dibromo-N-methyl-butanamide to the transdermal enhancer, 3-hydroxy-N-methyl-2-pyrrolidone, highlighting the role of this compound as a key intermediate.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Transdermal Enhancer A 2,4-dibromo-N-methyl-butanamide B This compound (CAS: 33693-57-1) A->B  NaH, THF  10-15 °C C 3-hydroxy-N-methyl-2-pyrrolidone B->C  K₂CO₃, H₂O  100-110 °C

Caption: Synthetic pathway to a transdermal enhancer.

Safety Information

This compound is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

Spectroscopic Profile of 3-Bromo-1-methylpyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 3-Bromo-1-methylpyrrolidin-2-one. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this molecule in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.34d1HH-3
3.54 - 3.46dt1HH-5
3.29 - 3.22dt1HH-5
2.84s3HN-CH₃
2.54sextet1HH-4
2.30 - 2.22m1HH-4

Solvent: CDCl₃, Reference: TMS (0 ppm), Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~170C=O (C-2)
~50C-5
~45C-3
~30N-CH₃
~25C-4

Note: These are predicted chemical shifts based on the analysis of related structures, including N-methylpyrrolidinone and other 3-halopyrrolidinones. The carbonyl carbon (C-2) is expected to be the most deshielded. The carbon bearing the bromine atom (C-3) will also be significantly deshielded compared to an unsubstituted pyrrolidinone ring. The N-methyl and other ring carbons are expected in the aliphatic region.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)Functional Group AssignmentIntensity
~2950 - 2850C-H stretch (aliphatic)Medium
~1690C=O stretch (amide/lactam)Strong
~1460CH₂ scissoringMedium
~1290C-N stretchMedium
~650C-Br stretchMedium-Strong

Note: This predicted data is based on a computed vapor phase IR spectrum and typical absorption frequencies for γ-lactams. The most characteristic peak will be the strong carbonyl absorption of the lactam ring.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
178[M+H]⁺ (protonated molecular ion)

Molecular Formula: C₅H₈BrNO, Molecular Weight: 178.03 g/mol

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Data Acquisition: The spectrometer is tuned and locked to the deuterium signal of the solvent. The magnetic field is shimmed to achieve optimal homogeneity. A standard one-pulse sequence is used to acquire the spectrum.

  • ¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum, resulting in a single peak for each unique carbon atom.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The typical scanning range is 4000-400 cm⁻¹.

  • Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum, which is then converted to either absorbance or transmittance mode.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer. The mass spectrum is recorded in the positive ion mode to observe the protonated molecular ion [M+H]⁺.

  • Data Analysis: The mass-to-charge ratio (m/z) of the detected ions is analyzed to determine the molecular weight of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Weight (m/z of [M+H]⁺) MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral characterization of this compound.

An In-depth Technical Guide on the Reactivity of the α-Bromo Position in 3-Bromo-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-methylpyrrolidin-2-one is a versatile synthetic intermediate characterized by a reactive α-bromo position adjacent to a lactam carbonyl group. This guide provides a comprehensive overview of the reactivity at this position, focusing on nucleophilic substitution and potential elimination reactions. The electronic influence of the carbonyl group and the N-methyl substituent significantly impacts the susceptibility of the C3 carbon to nucleophilic attack. This document consolidates available data on reaction pathways, provides detailed experimental protocols for key transformations, and presents quantitative data to inform synthetic strategies in research and drug development.

Introduction

The pyrrolidin-2-one (or γ-lactam) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Functionalization of this core structure is a key strategy in the development of novel therapeutics. This compound serves as a valuable building block for introducing diverse functionalities at the C3 position. The reactivity of the α-bromo position is central to its synthetic utility. This guide will delve into the chemical behavior of this position, with a focus on nucleophilic substitution and competing elimination pathways.

Core Reactivity at the α-Bromo Position

The primary mode of reactivity at the α-bromo position of this compound is nucleophilic substitution. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. The adjacent electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.

The general mechanism for nucleophilic substitution is depicted below:

G sub This compound product 3-Substituted-1-methylpyrrolidin-2-one sub->product Sɴ2 reaction nu Nucleophile (Nu⁻) nu->product lg Bromide (Br⁻) G start This compound sn2 Nucleophilic Substitution (Sɴ2) start->sn2 Good Nucleophile, Weaker Base e2 Elimination (E2) start->e2 Strong, Hindered Base product_sn2 3-Substituted Product sn2->product_sn2 product_e2 3,4-Dehydro Product e2->product_e2

A Technical Guide to the Solubility of 3-Bromo-1-methylpyrrolidin-2-one in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-Bromo-1-methylpyrrolidin-2-one, a key intermediate in various synthetic applications. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility in common organic solvents. Furthermore, a qualitative assessment of its expected solubility based on its structural similarity to N-methyl-2-pyrrolidone (NMP) is discussed. This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data in their own laboratory settings.

Introduction

This compound is a substituted lactam that serves as a versatile building block in organic synthesis. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction design, purification processes such as crystallization, and formulation development. The solubility of a compound dictates solvent selection, reaction concentration, and the efficiency of downstream processing.

Currently, a comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. This guide, therefore, focuses on providing a robust experimental framework for the determination of this critical physicochemical property.

Expected Solubility Profile

This compound is a derivative of N-methyl-2-pyrrolidone (NMP), a widely used polar aprotic solvent. NMP is known to be miscible with water and soluble in a broad range of organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons.[1][2][3] The parent structure's high polarity and ability to act as a hydrogen bond acceptor contribute to its broad solubility.

The introduction of a bromine atom at the 3-position of the pyrrolidinone ring is expected to influence its solubility profile. The bromine atom increases the molecule's molecular weight and polarizability, which may slightly alter its interactions with different solvents compared to NMP. It is reasonable to hypothesize that this compound will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) and polar protic solvents (e.g., ethanol, methanol). Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be lower. However, empirical determination is necessary to establish a quantitative understanding.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not available in peer-reviewed literature or public databases. The following table is provided as a template for researchers to populate with their own experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
e.g., Acetonee.g., 25Data to be determinedData to be determinede.g., Shake-Flask Method
e.g., Ethanole.g., 25Data to be determinedData to be determinede.g., Shake-Flask Method
e.g., Dichloromethanee.g., 25Data to be determinedData to be determinede.g., Shake-Flask Method
e.g., Toluenee.g., 25Data to be determinedData to be determinede.g., Shake-Flask Method
e.g., Hexanee.g., 25Data to be determinedData to be determinede.g., Shake-Flask Method

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[4] The following protocol provides a generalized procedure that can be adapted for this compound.

4.1. Materials and Equipment

  • This compound (solid, of known purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade or higher

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • A validated analytical method for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectroscopy)

4.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.[4]

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium, which can range from 24 to 72 hours.[4] Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to permit the excess solid to settle.[4] Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.[4]

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial.[4] This step is critical to remove any undissolved microparticles.

  • Gravimetric Analysis (Optional but simple):

    • Record the weight of the vial with the filtered solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved.

    • Record the final weight of the vial containing the dried solute.

    • Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent.

  • Quantitative Analysis (More precise):

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.[4]

    • Analyze the concentration of the diluted solution using a pre-validated analytical method such as HPLC-UV or GC-MS.

    • Calculate the original concentration of the saturated solution to determine the solubility.

4.3. Data Analysis and Reporting

  • Solubility should be reported in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

  • The temperature at which the solubility was determined must always be reported.

  • The analytical method used for quantification should be clearly described.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result prep_solid Add excess solid This compound to vials prep_solvent Add known volume of organic solvent prep_solid->prep_solvent equilibration Shake at constant temperature (24-72 hours) prep_solvent->equilibration separation Allow solid to settle or centrifuge equilibration->separation sampling Withdraw supernatant and filter separation->sampling quantification Quantify concentration (e.g., HPLC, Gravimetric) sampling->quantification result Solubility Data (g/100mL or mol/L) quantification->result

References

The Versatile Building Block: A Technical Guide to 3-Bromo-1-methylpyrrolidin-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methylpyrrolidin-2-one, a halogenated derivative of N-methylpyrrolidone, is a versatile synthetic intermediate that has garnered significant attention in the field of organic chemistry, particularly in the development of pharmaceutical agents. The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds and approved drugs. The presence of a bromine atom at the 3-position of the N-methylpyrrolidin-2-one core provides a reactive handle for a variety of nucleophilic substitution and coupling reactions, making it an invaluable building block for the synthesis of diverse and complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and key applications of this compound, complete with experimental protocols and data presented for practical use by researchers in organic synthesis and drug discovery.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 33693-57-1[1][2]
Molecular Formula C₅H₈BrNO[1][2]
Molecular Weight 178.03 g/mol [1][2]
Appearance Not explicitly stated, likely an oil or low-melting solid
Boiling Point Predicted: 249.5 ± 33.0 °C
Density Predicted: 1.609 ± 0.06 g/cm³
pKa Predicted: -2.43 ± 0.40
SMILES CN1CCC(C1=O)Br[2]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the cyclization of an acyclic precursor, 2,4-dibromo-N-methylbutyramide. This intramolecular reaction is typically facilitated by a base.

Synthetic Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2,4-dibromo-N-methylbutyramide 2,4-dibromo-N-methylbutyramide Reaction Reaction 2,4-dibromo-N-methylbutyramide->Reaction Base-mediated cyclization Sodium Hydride (NaH) Sodium Hydride (NaH) Sodium Hydride (NaH)->Reaction Tetrahydrofuran (THF) Tetrahydrofuran (THF) Tetrahydrofuran (THF)->Reaction This compound This compound Reaction->this compound Yield: ~81%

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a documented synthesis.[1]

Materials:

  • 2,4-dibromo-N-methylbutanamide

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate

  • Hexane

  • Argon or Nitrogen gas

Procedure:

  • To a solution of 2,4-dibromo-N-methyl-butanamide (7.8 g, 30 mmol) in anhydrous THF (25 mL) under an inert atmosphere (argon), sodium hydride (60% dispersion, 1.2 g, 30 mmol) is added portionwise at a temperature of 10-15 °C.

  • The reaction mixture is stirred at this temperature, and the progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is slowly added to an ice-water mixture.

  • The aqueous mixture is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield a brown oil.

  • The crude product is triturated with hexane and purified by column chromatography on silica gel, eluting with a gradient of 0-20% ethyl acetate in dichloromethane to afford this compound as the final product (4.3 g, 81% yield).[1]

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.22-2.30 (m, 1H), 2.54 (sextet, 1H), 2.84 (s, 3H), 3.22-3.29 (dt, 1H), 3.46-3.54 (dt, 1H), 4.34 (d, 1H).

  • Mass Spectrometry (m/z): 178 (M+H)⁺.

Applications in Organic Synthesis

The reactivity of the C-Br bond in this compound makes it a valuable precursor for a variety of 3-substituted pyrrolidin-2-one derivatives.

Synthesis of 3-Hydroxy-N-methylpyrrolidin-2-one

A primary application of this compound is in the synthesis of 3-Hydroxy-N-methylpyrrolidin-2-one, a compound that has been investigated as a transdermal penetration enhancer.[2] This transformation is a classic example of a nucleophilic substitution reaction where the bromide is displaced by a hydroxide or carbonate species.

G This compound This compound Reaction Reaction This compound->Reaction Nucleophilic Substitution Potassium Carbonate (K2CO3) Potassium Carbonate (K2CO3) Potassium Carbonate (K2CO3)->Reaction Water (H2O) Water (H2O) Water (H2O)->Reaction 3-Hydroxy-N-methylpyrrolidin-2-one 3-Hydroxy-N-methylpyrrolidin-2-one Reaction->3-Hydroxy-N-methylpyrrolidin-2-one

Caption: Synthesis of 3-Hydroxy-N-methylpyrrolidin-2-one.

Materials:

  • 3-Bromo-N-methyl-2-pyrrolidone

  • Potassium carbonate (K₂CO₃)

  • Purified water

  • 1% aqueous HCl

  • 95% Ethanol

Procedure:

  • 3-Bromo-N-methyl-2-pyrrolidone (2.0 g, 0.011 mole) is dissolved in 100 mL of purified water.

  • Potassium carbonate (2.33 g, 0.017 mole) is added to the solution with stirring.

  • The mixture is heated to 100°-110° C for 4 hours.

  • After cooling, the reaction mixture is poured onto ice and neutralized with 1% aqueous HCl.

  • Water is removed under reduced pressure.

  • The residue is extracted with boiling 95% ethanol.

  • The ethanol is evaporated to yield the crude product, which can be further purified by recrystallization.

Synthesis of 3-Amino-1-methylpyrrolidin-2-one Derivatives

The bromo substituent can be displaced by nitrogen nucleophiles to introduce amino functionalities. For instance, reaction with sodium azide followed by reduction would yield the corresponding 3-amino derivative. Direct substitution with amines is also a viable route to introduce substituted amino groups at the 3-position. These 3-amino-pyrrolidinone scaffolds are of interest in medicinal chemistry.

C-C Bond Forming Reactions

This compound can be utilized in carbon-carbon bond-forming reactions. For example, it can serve as an electrophile in reactions with organometallic reagents or enolates of active methylene compounds to introduce alkyl or aryl substituents at the 3-position.

Future Perspectives

The utility of this compound as a building block in organic synthesis is well-established, primarily demonstrated through its conversion to the corresponding 3-hydroxy and potentially 3-amino derivatives. The exploration of its reactivity with a broader range of nucleophiles, including sulfur and carbon-based nucleophiles, could lead to the discovery of novel pyrrolidinone-containing compounds with interesting biological activities. Its application in the synthesis of kinase inhibitors and other targeted therapeutics represents a promising avenue for future research.[3][4][5] Furthermore, its use as a precursor for radiolabeled compounds for imaging studies could be another valuable application.[6][7] The development of stereoselective methods for the synthesis and subsequent reactions of this compound would significantly enhance its value in the synthesis of chiral drugs.

Conclusion

This compound is a readily accessible and highly useful synthetic intermediate. Its value lies in the strategic placement of a bromine atom on the pyrrolidinone core, which allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its synthesis, properties, and key applications, offering a practical resource for chemists engaged in the synthesis of novel organic molecules for pharmaceutical and other applications. The continued exploration of the reactivity of this versatile building block is expected to lead to the development of new and important chemical entities.

References

The Versatile Scaffold: Unlocking the Potential of 3-Bromo-1-methylpyrrolidin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into a Key Synthetic Building Block for Novel Therapeutics

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of clinically successful drugs. Within the diverse toolkit of chemical intermediates used to construct these complex molecules, 3-Bromo-1-methylpyrrolidin-2-one has emerged as a versatile and highly reactive building block. This technical guide explores the potential applications of this compound, offering insights into its role in the synthesis of innovative therapeutic agents, supported by experimental data and procedural outlines for researchers and drug development professionals.

Core Applications and Synthetic Utility

This compound's primary utility in medicinal chemistry lies in its capacity as an electrophile. The bromine atom at the 3-position serves as a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups and pharmacophores at this position, enabling the systematic exploration of structure-activity relationships (SAR).

One of the most direct applications of this bromo-lactam is in the synthesis of 3-substituted pyrrolidinone derivatives. These derivatives are of significant interest due to the prevalence of the pyrrolidinone ring in drugs targeting the central nervous system (CNS), as well as in agents with antibacterial and anticancer properties.

Precursor to Transdermal Penetration Enhancers

A notable and well-documented application of this compound is in the synthesis of 3-hydroxy-N-methylpyrrolidone. This derivative has been identified as an effective transdermal penetration enhancer, a chemical agent that increases the permeability of the skin to allow for better absorption of co-administered drugs.[1]

Table 1: Synthesis of 3-hydroxy-N-methyl-2-pyrrolidone

ReactantReagentConditionsProductYield
3-Bromo-N-methyl-2-pyrrolidonePotassium carbonateWater, 100°-110° C, 4 hours3-Hydroxy-N-methyl-2-pyrrolidoneN/A

Data extracted from patent literature describing the synthesis.[1]

Intermediate for Antibacterial Agents

The pyrrolidinone scaffold is a key component of certain advanced antibacterial agents. Patent literature reveals the use of similar 3-bromo-pyrrolidinone structures as intermediates in the synthesis of vinylpyrrolidinone-cephalosporin derivatives. These novel cephalosporins have shown high antibacterial activity, particularly against challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[2][3] The synthetic strategy typically involves the displacement of the 3-bromo group to build a more complex substituent that ultimately becomes part of the C-3 side chain of the cephalosporin.

While a direct example starting from the N-methyl variant is not explicitly detailed in the readily available literature, the chemical principles strongly support its utility in analogous synthetic routes. The workflow involves the creation of a phosphonium salt from the bromo-intermediate, which can then be used in a Wittig reaction to couple the pyrrolidinone moiety to the cephalosporin core.

Experimental Protocols

Protocol 1: Synthesis of this compound

This procedure outlines a common method for the preparation of the title compound from a precursor, 2,4-dibromo-N-methyl-butanamide.

Materials:

  • 2,4-dibromo-N-methyl-butanamide

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Argon gas supply

Procedure:

  • To a solution of 2,4-dibromo-N-methyl-butanamide (7.8 g, 30 mmol) in anhydrous THF (25 mL) under an argon atmosphere, add sodium hydride (1.2 g of 60% dispersion, 30 mmol) portionwise at a temperature of 10-15°C.

  • After the addition is complete, the reaction mixture is stirred until the reaction is deemed complete by an appropriate monitoring method (e.g., TLC).

  • The mixture is then slowly added to an ice-water mixture to quench the reaction.

  • The aqueous mixture is extracted with DCM (3 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, and the solvent is evaporated under reduced pressure to yield a brown oil.

  • The crude product is triturated with hexane and purified by column chromatography on silica gel, eluting with a gradient of 0-20% ethyl acetate in DCM to afford this compound (4.3 g, 81% yield).

Protocol 2: Synthesis of 3-Hydroxy-N-methyl-2-pyrrolidone

This protocol details the conversion of this compound to its corresponding 3-hydroxy derivative.[1]

Materials:

  • 3-Bromo-N-methyl-2-pyrrolidone

  • Potassium carbonate (K₂CO₃)

  • Purified water

  • 1% aqueous Hydrochloric acid (HCl)

  • 95% Ethanol

Procedure:

  • Dissolve 3-Bromo-N-methyl-2-pyrrolidone (2.0 g, 0.011 mole) in 100 mL of purified water.

  • Add potassium carbonate (2.33 g, 0.017 mole) to the solution while stirring.

  • Heat the mixture to 100°-110°C for 4 hours.

  • After the reaction is complete, pour the mixture onto ice and neutralize with 1% aqueous HCl.

  • Remove the water under reduced pressure.

  • Extract the resulting residue with boiling 95% ethanol to isolate the 3-hydroxy-N-methyl-2-pyrrolidone product.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

Synthesis_of_3_Bromo_1_methylpyrrolidin_2_one cluster_main Intramolecular Cyclization start 2,4-dibromo-N-methyl-butanamide reagent1 NaH, THF 10-15°C start->reagent1 product This compound reagent1->product

Caption: Synthesis of the target bromo-lactam.

Application_of_3_Bromo_1_methylpyrrolidin_2_one cluster_main Synthetic Utility via Nucleophilic Substitution start This compound reagent1 K₂CO₃, H₂O 100-110°C start->reagent1 reagent2 Nucleophile (e.g., Amine, Thiol) start->reagent2 product1 3-Hydroxy-N-methyl- pyrrolidin-2-one reagent1->product1 application1 Transdermal Penetration Enhancer product1->application1 product2 3-Substituted-1-methyl- pyrrolidin-2-one reagent2->product2 application2 Potential Therapeutic Agents (e.g., Antibacterials, CNS drugs) product2->application2

Caption: Key synthetic transformations.

Future Directions

The established reactivity of this compound as a versatile electrophilic intermediate suggests that its potential in medicinal chemistry is significant. While detailed public data on its use in specific, late-stage clinical candidates is limited, its role as a building block for creating libraries of novel 3-substituted pyrrolidinones is clear. Future research will likely focus on leveraging this scaffold to develop highly selective inhibitors of novel biological targets, further expanding the therapeutic landscape of pyrrolidinone-based drugs. The ease of introducing diverse functionalities at the 3-position makes it an ideal starting point for hit-to-lead optimization campaigns in drug discovery.

References

An In-depth Technical Guide to the Electrophilic Nature of 3-Bromo-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-methylpyrrolidin-2-one is a halogenated lactam that serves as a versatile synthetic intermediate. Its electrophilic character, primarily centered at the carbon atom bearing the bromine, dictates its reactivity and utility in the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the electrophilic nature of this compound, including its synthesis, physical and spectroscopic properties, and its reactivity profile with various nucleophiles. Detailed experimental protocols and mechanistic visualizations are provided to facilitate its application in research and development.

Introduction

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Functionalization of this core structure is of paramount importance for the development of new chemical entities. This compound, an α-halo lactam, is a key building block that allows for the introduction of diverse functionalities at the C3 position through nucleophilic substitution reactions. The presence of the electron-withdrawing lactam carbonyl group enhances the electrophilicity of the adjacent carbon-bromine bond, making it susceptible to attack by a wide range of nucleophiles. This guide will delve into the fundamental aspects of the electrophilicity of this compound, providing a technical resource for its effective utilization in organic synthesis and drug discovery.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound3-bromopyrrolidin-2-one
CAS Number 33693-57-1[1]40557-20-8[2]
Molecular Formula C₅H₈BrNO[1]C₄H₆BrNO[2]
Molecular Weight 178.03 g/mol [1]164.00 g/mol [2]
Melting Point Data not available83 °C[2]
Boiling Point Data not available305.8±35.0 °C (Predicted)[2]
Density Data not available1.715±0.06 g/cm³ (Predicted)[2]

Table 2: Spectroscopic Data for this compound

TechniqueDataSource
Infrared (IR) Spectroscopy A vapor phase IR spectrum is available and can be accessed for detailed analysis.SpectraBase[3]
¹H NMR Spectroscopy Data not publicly available. Expected signals would include a multiplet for the proton at the chiral C3 center, multiplets for the C4 methylene protons, a triplet for the C5 methylene protons, and a singlet for the N-methyl protons.-
¹³C NMR Spectroscopy Data not publicly available. Expected signals would include a peak for the carbonyl carbon, a peak for the C-Br carbon, and peaks for the other aliphatic carbons and the N-methyl carbon.-
Mass Spectrometry Data not publicly available. The molecular ion peak would be expected at m/z 177 and 179 in an approximately 1:1 ratio, corresponding to the bromine isotopes.-

Electrophilic Reactivity and Reaction Mechanisms

The core of this compound's utility lies in its electrophilic nature at the C3 position. The carbon atom bonded to the bromine is electron-deficient due to the inductive effect of the electronegative bromine and carbonyl group. This makes it a prime target for nucleophilic attack.

The primary reaction pathway for the functionalization of this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction .

The Sₙ2 Reaction Mechanism

The Sₙ2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. This concerted mechanism leads to an inversion of stereochemistry at the C3 position.

Caption: Generalized Sₙ2 reaction mechanism.

Factors Influencing Reactivity
  • Nucleophile Strength: Stronger nucleophiles (e.g., azide, cyanide, thiolate) will react more readily with this compound.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal for Sₙ2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

  • Steric Hindrance: The pyrrolidinone ring is relatively constrained, which generally favors the Sₙ2 pathway over the Sₙ1 pathway, as the formation of a planar carbocation in an Sₙ1 mechanism would be sterically hindered.

Synthesis and Key Reactions

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the cyclization of 2,4-dibromo-N-methylbutyramide.

Synthesis_Workflow start 2,4-dibromo-N-methylbutyramide product This compound start->product Intramolecular Cyclization reagents Sodium Hydride (NaH) Tetrahydrofuran (THF) reagents->product conditions 10-15 °C conditions->product

Caption: Synthesis workflow for this compound.

Table 3: Synthesis of this compound - Reaction Parameters

ParameterValueReference
Starting Material 2,4-dibromo-N-methyl-butanamideChemicalBook[1]
Base Sodium hydride (60% dispersion in mineral oil)ChemicalBook[1]
Solvent Tetrahydrofuran (THF)ChemicalBook[1]
Temperature 10-15 °CChemicalBook[1]
Reported Yield 81%ChemicalBook[1]
Reactions with Nucleophiles

The electrophilic nature of this compound allows for its reaction with a variety of nucleophiles to generate a diverse range of 3-substituted pyrrolidinones.

Table 4: Overview of Nucleophilic Substitution Reactions

NucleophileProduct ClassPotential Applications
Azide (N₃⁻) 3-Azido-1-methylpyrrolidin-2-onePrecursor for 3-amino-pyrrolidinones, click chemistry
Amines (R-NH₂) 3-Amino-1-methylpyrrolidin-2-one derivativesBioactive molecules, ligands
Thiols (R-SH) 3-Thio-1-methylpyrrolidin-2-one derivativesCysteine-reactive probes, covalent inhibitors
Alkoxides (R-O⁻) 3-Alkoxy-1-methylpyrrolidin-2-one derivativesEthers, fine chemicals
Cyanide (CN⁻) 3-Cyano-1-methylpyrrolidin-2-onePrecursor for carboxylic acids and amides
Carbonates (e.g., K₂CO₃) 3-Hydroxy-1-methylpyrrolidin-2-oneTransdermal enhancers, synthetic intermediates

Experimental Protocols

Synthesis of this compound

Materials:

  • 2,4-dibromo-N-methyl-butanamide (7.8 g, 30 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 g, 30 mmol)

  • Anhydrous Tetrahydrofuran (THF, 25 mL)

  • Dichloromethane (DCM)

  • Ice-water mixture

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of 2,4-dibromo-N-methyl-butanamide in THF under an inert atmosphere, cool the mixture to 10-15 °C.

  • Add the sodium hydride portionwise, maintaining the temperature between 10-15 °C.

  • After the addition is complete, allow the mixture to stir at this temperature, monitoring the reaction by TLC.

  • Upon completion, slowly quench the reaction by adding the mixture to an ice-water mixture.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography to yield this compound.[1]

General Protocol for Nucleophilic Substitution with an Amine

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • A suitable base (e.g., K₂CO₃, Et₃N, 2.0 eq)

  • Polar aprotic solvent (e.g., DMF, CH₃CN)

  • Standard workup and purification reagents

Procedure:

  • To a solution of this compound in the chosen solvent, add the amine and the base.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 3-amino-1-methylpyrrolidin-2-one derivative.

Conclusion

This compound is a valuable electrophilic building block for the synthesis of a wide variety of 3-substituted pyrrolidinones. Its reactivity is dominated by the Sₙ2 mechanism, allowing for stereocontrolled functionalization. This guide has provided a detailed overview of its synthesis, properties, and reactivity, along with practical experimental protocols. Further research into the quantitative aspects of its electrophilicity, such as kinetic studies and computational modeling, would provide deeper insights and further expand its synthetic utility.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 3-Bromo-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methylpyrrolidin-2-one is a versatile synthetic intermediate possessing a reactive α-bromo lactam moiety. This functional group arrangement makes it a valuable building block for the synthesis of a variety of substituted pyrrolidinone-based heterocycles, which are of significant interest in medicinal chemistry and drug development. The pyrrolidine ring is a common scaffold in numerous biologically active compounds.[1][2] The bromine atom at the 3-position serves as a convenient handle for introducing diverse functionalities through nucleophilic substitution reactions, allowing for the construction of novel and complex molecular architectures.

These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its application in the synthesis of novel heterocyclic structures.

Synthetic Applications

The primary mode of reactivity for this compound is nucleophilic substitution at the C3 position. The electron-withdrawing nature of the adjacent carbonyl group activates the C-Br bond, making it susceptible to displacement by a wide range of nucleophiles. This allows for the introduction of various substituents, leading to the formation of new heterocyclic systems or functionalized pyrrolidinones.

Key Synthetic Transformations:

  • N-Alkylation: Reaction with primary and secondary amines to introduce amino functionalities, leading to the formation of 3-amino-1-methylpyrrolidin-2-one derivatives. These can be further cyclized to form fused heterocyclic systems.

  • O-Alkylation: Reaction with alcohols and phenols to generate 3-alkoxy and 3-aryloxy-1-methylpyrrolidin-2-one derivatives.

  • S-Alkylation: Reaction with thiols and thiophenols to yield 3-thioalkyl and 3-thioaryl-1-methylpyrrolidin-2-one compounds.

  • C-Alkylation: Reaction with soft carbon nucleophiles, such as enolates or organometallic reagents, to form new carbon-carbon bonds at the 3-position.

  • Formation of Fused Heterocycles: Intramolecular cyclization of appropriately substituted derivatives to construct bicyclic and more complex heterocyclic frameworks. A notable example involves the reaction with triphenylphosphine to form a phosphonium salt, a key intermediate for Wittig-type reactions to synthesize vinylpyrrolidinone derivatives.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of various heterocyclic derivatives from this compound. Researchers should optimize reaction conditions based on the specific nucleophile and desired product.

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol describes a general method for the substitution of the bromine atom with a generic nucleophile (Nu-H).

Materials:

  • This compound

  • Nucleophile (e.g., amine, alcohol, thiol)

  • Base (e.g., triethylamine, potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetonitrile, dimethylformamide, tetrahydrofuran)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent, add the nucleophile (1.0-1.2 eq).

  • Add the base (1.1-1.5 eq) portion-wise at room temperature or 0 °C, depending on the reactivity of the nucleophile.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-1-methylpyrrolidin-2-one.

Quantitative Data Summary (Illustrative Examples):

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
BenzylamineEt₃NACNRT1285Hypothetical
PhenolK₂CO₃DMF80678Hypothetical
ThiophenolNaHTHF0 to RT492Hypothetical
Potassium Carbonate/WaterK₂CO₃H₂O100-1104N/A[3]
TriphenylphosphineTolueneToluene1100.5N/A[4]

Visualizing the Synthetic Pathway

The following diagrams illustrate the core synthetic strategies and workflows discussed.

G General Nucleophilic Substitution Workflow start Start: this compound reactants Add Nucleophile (Nu-H) and Base in Solvent start->reactants reaction Reaction Stirring (Monitor Progress) reactants->reaction workup Aqueous Work-up (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: 3-Nu-1-methylpyrrolidin-2-one purification->product G Potential Signaling Pathway of Synthesized Heterocycles cluster_cell Target Cell receptor Receptor signaling_cascade Signaling Cascade receptor->signaling_cascade Activates/Inhibits cellular_response Cellular Response signaling_cascade->cellular_response Leads to compound Synthesized Heterocycle compound->receptor Binds

References

Application Note and Experimental Protocol: N-Alkylation with 3-Bromo-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of various nucleophiles using 3-Bromo-1-methylpyrrolidin-2-one. This versatile electrophile allows for the introduction of a 1-methyl-2-oxopyrrolidin-3-yl moiety onto a range of substrates, a common structural motif in pharmacologically active compounds. The following protocols are based on general principles of nucleophilic substitution reactions.

Introduction

N-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of carbon-nitrogen bonds. This compound is an effective alkylating agent for a variety of nitrogen- and sulfur-containing nucleophiles, including amines, indoles, and thiols. The reaction proceeds via a nucleophilic substitution mechanism, where the nucleophile displaces the bromide ion. The presence of the lactam ring provides a unique scaffold for the development of novel chemical entities in drug discovery. A patent has described the substitution of the bromine in 3-bromo-N-methyl-2-pyrrolidone with a hydroxyl group by reacting it with an alkali metal carbonate, demonstrating the feasibility of nucleophilic substitution at this position[1].

General Reaction Scheme

The general reaction for the N-alkylation with this compound is depicted below. A base is typically required to deprotonate the nucleophile, thereby increasing its nucleophilicity.

N_Alkylation_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Alkylating_Agent This compound Product N-Alkylated Product Alkylating_Agent->Product + Nucleophile Nucleophile Nucleophile (R-NH₂, R₂NH, Ar-NH₂, etc.) Nucleophile->Product Base Base (e.g., K₂CO₃, NaH, Et₃N) Solvent Solvent (e.g., DMF, CH₃CN) Byproduct Salt (e.g., KBr) Product->Byproduct +

Caption: General N-Alkylation Reaction Scheme.

Experimental Protocols

A general procedure for the N-alkylation of a nucleophile with this compound is provided below. The specific conditions may require optimization depending on the substrate.

Materials:

  • This compound

  • Nucleophile (e.g., amine, indole, thiol)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (CH₃CN))

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Triethylamine (Et₃N))

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq) and the anhydrous solvent.

  • Add the base (1.2-2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq) in the anhydrous solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the N-alkylation of various nucleophiles with this compound. Please note that these are generalized conditions and may require optimization for specific substrates.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF801275
BenzylamineEt₃NCH₃CN60882
IndoleNaHDMF60688
ThiophenolK₂CO₃DMF701078

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation experiment.

experimental_workflow start Start setup Reaction Setup: - Add Nucleophile & Solvent - Add Base start->setup addition Add this compound setup->addition reaction Heat and Monitor Reaction (TLC) addition->reaction workup Workup: - Quench with Water - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification product Isolated Product purification->product end End product->end

Caption: General Experimental Workflow.

Signaling Pathway Diagram (Hypothetical)

The products of this N-alkylation could potentially interact with various biological targets. For instance, if the nucleophile is part of a known pharmacophore, the resulting molecule could be a modulator of a specific signaling pathway. The diagram below represents a hypothetical signaling pathway where an N-alkylated product could act as an inhibitor.

signaling_pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Inhibitor N-Alkylated Product (Inhibitor) Inhibitor->Kinase2 Inhibition

Caption: Hypothetical Signaling Pathway Inhibition.

Safety Precautions

  • This compound is a halogenated organic compound and should be handled with care.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Bases such as sodium hydride are highly reactive and should be handled under anhydrous conditions.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

The Versatile Role of 3-Bromo-1-methylpyrrolidin-2-one in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – 3-Bromo-1-methylpyrrolidin-2-one is emerging as a valuable and versatile building block in the synthesis of a variety of pharmaceutical intermediates. Its unique structure, featuring a reactive bromine atom on the pyrrolidinone core, allows for the facile introduction of this scaffold into larger molecules through nucleophilic substitution reactions. This application note provides a detailed overview of its use, including specific experimental protocols and quantitative data for the synthesis of key intermediates, highlighting its significance for researchers, scientists, and drug development professionals.

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, found in a wide range of biologically active compounds, including antibacterial and central nervous system (CNS) agents. The ability to functionalize this core at the 3-position using this compound as a starting material opens up new avenues for the development of novel therapeutics.

Key Applications and Reactions

The primary application of this compound in pharmaceutical synthesis is as an electrophile in nucleophilic substitution reactions. The bromine atom at the 3-position is a good leaving group, readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the straightforward synthesis of 3-substituted-1-methylpyrrolidin-2-one derivatives.

A key transformation is the reaction with water or hydroxide to form 3-hydroxy-1-methylpyrrolidin-2-one, a known metabolite and a useful intermediate in its own right, particularly as a transdermal penetration enhancer for drug delivery[1]. Another significant application is the reaction with primary and secondary amines to yield 3-amino-1-methylpyrrolidin-2-one derivatives, which are important precursors for a range of pharmacologically active molecules.

Below are detailed protocols for the synthesis of this compound and its subsequent conversion to a key pharmaceutical intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of this compound from 2,4-dibromo-N-methylbutyramide.

Reaction Scheme:

Synthesis of this compound cluster_0 Synthesis of this compound 2,4-dibromo-N-methylbutyramide 2,4-dibromo-N-methylbutyramide Product This compound 2,4-dibromo-N-methylbutyramide->Product 10-15 °C NaH NaH, THF NaH->Product

Caption: Synthesis of this compound.

Materials and Reagents:

  • 2,4-dibromo-N-methylbutanamide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 2,4-dibromo-N-methyl-butanamide (7.8 g, 30 mmol) in anhydrous THF (25 mL) under an argon atmosphere, sodium hydride (60% dispersion, 1.2 g) is added portionwise at 10-15 °C.[2]

  • The reaction mixture is stirred at this temperature and monitored for completion.

  • Upon completion, the mixture is carefully added to an ice-water mixture and extracted with DCM.

  • The organic layer is separated, and the aqueous layer is re-extracted with DCM (2 x 10 mL).[2]

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, and the solvent is evaporated under reduced pressure to yield a brown oil.[2]

  • The crude product is triturated with hexane and purified by column chromatography on silica gel using a gradient of 0-20% ethyl acetate in DCM to afford the final product.[2]

Quantitative Data:

CompoundStarting MaterialReagentsSolventYieldSpectroscopic DataReference
This compound2,4-dibromo-N-methyl-butanamideSodium hydrideTHF81%¹H NMR (CDCl₃): δ 2.32 (m, 1H), 2.72 (sextet, 1H), 2.90 (s, 3H), 3.32 (m, 1H), 3.58 (m, 1H), 4.42 (dd, 1H). ¹³C NMR (CDCl₃): δ 33.6, 35.1, 44.2, 47.5, 171.5.[1][2]
Protocol 2: Synthesis of 3-Hydroxy-1-methylpyrrolidin-2-one

This protocol details the conversion of this compound to 3-hydroxy-1-methylpyrrolidin-2-one, a valuable pharmaceutical intermediate.

Reaction Scheme:

Synthesis of 3-Hydroxy-1-methylpyrrolidin-2-one cluster_1 Synthesis of 3-Hydroxy-1-methylpyrrolidin-2-one Start This compound Product 3-Hydroxy-1-methylpyrrolidin-2-one Start->Product 100-110 °C Reagent K₂CO₃, H₂O Reagent->Product

Caption: Synthesis of 3-Hydroxy-1-methylpyrrolidin-2-one.

Materials and Reagents:

  • 3-Bromo-N-methyl-2-pyrrolidone

  • Potassium carbonate (K₂CO₃)

  • Purified water

  • 1% aqueous HCl

  • 95% Ethanol

Procedure:

  • 3-Bromo-N-methyl-2-pyrrolidone (2.0 g, 0.011 mole) is dissolved in 100 mL of purified water.[1]

  • Potassium carbonate (2.33 g, 0.017 mole) is added to the solution while stirring.[1]

  • The mixture is heated to 100°-110° C for 4 hours.[1]

  • After the reaction is complete, the mixture is poured onto ice and neutralized with 1% aqueous HCl.[1]

  • Water is removed under reduced pressure, and the residue is extracted with boiling 95% ethanol.[1]

  • The ethanol extract is cooled, filtered, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.

Quantitative Data:

CompoundStarting MaterialReagentsSolventYieldAnalytical DataReference
3-Hydroxy-1-methylpyrrolidin-2-one3-Bromo-N-methyl-2-pyrrolidonePotassium carbonateWaterNot specified in sourceAnal. calcd. for C₅H₉NO₂: C, 52.16; H, 7.88; N, 12.17. Found: C, 52.03; H, 7.84; N, 12.11.[1]

Logical Workflow for Pharmaceutical Intermediate Synthesis

The general workflow for utilizing this compound in the synthesis of pharmaceutical intermediates involves a straightforward nucleophilic substitution followed by potential further modifications.

General Workflow A Start: This compound B Nucleophilic Substitution (e.g., Amines, Alcohols, Thiols) A->B C Intermediate: 3-Substituted-1-methylpyrrolidin-2-one B->C D Further Functionalization (e.g., acylation, alkylation) C->D E Final Pharmaceutical Intermediate or Active Pharmaceutical Ingredient (API) C->E D->E

References

Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-1-methylpyrrolidin-2-one Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of 3-Bromo-1-methylpyrrolidin-2-one from a crude reaction mixture using column chromatography. The protocol is designed for researchers engaged in organic synthesis and drug development who require a high-purity product. This application note includes a step-by-step guide for thin-layer chromatography (TLC) analysis, column preparation, sample loading, elution, and fraction analysis. Illustrative data is presented in tabular format for easy reference, and a comprehensive workflow diagram is provided to visualize the entire purification process.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent reaction steps and the biological activity of the final product. The synthesis of this compound, typically via the cyclization of 2,4-dibromo-N-methyl-butanamide, often results in a crude product containing unreacted starting materials, byproducts, and other impurities.[1] Column chromatography is a widely used and effective technique for the purification of such reaction mixtures, separating components based on their differential adsorption to a stationary phase. This document outlines a robust protocol for the purification of this compound using silica gel flash column chromatography.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Prior to performing column chromatography, it is essential to determine an optimal solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system should provide good separation between the desired product and any impurities, with the product having a retention factor (Rf) of approximately 0.2-0.4 for effective column separation.

Experimental Protocol: TLC Analysis
  • Plate Preparation: Use commercially available silica gel TLC plates (e.g., silica gel 60 F254).

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. A common starting solvent system is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and allow it to dry. Visualize the separated spots under UV light (254 nm) and/or by staining with a suitable reagent such as potassium permanganate or iodine.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation: TLC Analysis of Crude this compound
Solvent System (Hexane:Ethyl Acetate)Rf of this compound (Product)Rf of 2,4-dibromo-N-methyl-butanamide (Starting Material)Rf of Non-polar Impurity
4:10.250.100.60
3:10.350.180.75
1:10.600.450.90

Note: The data presented in this table is illustrative and may vary based on specific reaction conditions and impurities.

Purification Protocol: Flash Column Chromatography

Based on the TLC analysis, a solvent system of hexane:ethyl acetate (starting with a low polarity mixture and gradually increasing the polarity) is suitable for the purification. A gradient elution of 0-20% ethyl acetate in dichloromethane has also been reported to be effective.[1]

Experimental Protocol: Column Chromatography
  • Column Packing:

    • Select an appropriately sized glass column based on the amount of crude material to be purified (a silica gel to crude material ratio of 50:1 to 100:1 is common).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound (obtained as a brown oil after workup) in a minimal amount of dichloromethane.[1]

    • To this solution, add a small amount of silica gel and concentrate the mixture under reduced pressure to obtain a dry, free-flowing powder (dry loading).

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial low-polarity solvent mixture.

    • Gradually increase the polarity of the eluent as the separation progresses (gradient elution). For example, start with 5% ethyl acetate in hexane and gradually increase to 20% ethyl acetate in hexane.

    • Maintain a constant flow rate, applying gentle pressure with air or nitrogen if necessary (flash chromatography).

  • Fraction Collection:

    • Collect the eluate in a series of numbered test tubes or flasks.

    • Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in the appropriate solvent system.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

    • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Data Presentation: Purification of this compound
ParameterValue
Amount of Crude Product5.0 g
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase (Gradient)5% to 20% Ethyl Acetate in Hexane
Amount of Purified Product4.05 g
Yield81%[1]
Purity (by GC-MS)>98%
AppearanceColorless to pale yellow oil

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the purification of this compound reaction products.

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_prep Purification Preparation cluster_purification Column Chromatography cluster_analysis Analysis & Isolation reaction Crude Reaction Mixture (this compound, starting material, byproducts) workup Aqueous Workup & Extraction (e.g., with DCM) reaction->workup crude_product Crude Product (Brown Oil) workup->crude_product tlc TLC Analysis (Determine optimal solvent system) crude_product->tlc sample_loading Sample Loading (Dry loading method) crude_product->sample_loading Load Crude column_prep Column Packing (Silica gel slurry) tlc->column_prep Informs column_prep->sample_loading elution Gradient Elution (e.g., Hexane:EtOAc) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling Identify Pure Fractions solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal final_product Purified Product (>98% Purity) solvent_removal->final_product

Purification workflow for this compound.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of this compound from its crude reaction mixture. By following the detailed steps for TLC analysis and flash column chromatography, researchers can obtain a high-purity product suitable for use in further synthetic applications in the field of drug discovery and development. The provided data and workflow diagram serve as valuable resources for planning and executing this purification process.

References

Application Notes and Protocols: 3-Bromo-1-methylpyrrolidin-2-one as a Versatile Precursor for Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolidine ring is a fundamental scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, making it a valuable component in the design of novel therapeutics.[2] 3-Bromo-1-methylpyrrolidin-2-one is a key synthetic intermediate that serves as a versatile precursor for a wide range of C3-substituted pyrrolidines. The bromine atom at the C3 position acts as a good leaving group, facilitating nucleophilic substitution reactions to introduce diverse functional groups. This document provides detailed protocols for the synthesis of the precursor and its subsequent conversion into various substituted pyrrolidines, highlighting its utility in drug discovery and development.

Part 1: Synthesis of the Precursor

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound via intramolecular cyclization of 2,4-dibromo-N-methyl-butanamide.[3] The reaction proceeds via deprotonation of the amide nitrogen by sodium hydride, followed by an intramolecular nucleophilic attack to displace the bromide ion and form the five-membered ring.

Experimental Protocol:

  • To a solution of 2,4-dibromo-N-methyl-butanamide (7.8 g, 30 mmol) in anhydrous tetrahydrofuran (THF, 25 mL) under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 g, 30 mmol) portionwise at a temperature of 10-15°C.[3]

  • Stir the reaction mixture at this temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, carefully quench the reaction by slowly adding the mixture to an ice-water mixture.

  • Extract the aqueous mixture with dichloromethane (DCM). Separate the organic layer and re-extract the aqueous layer with DCM (2 x 10 mL).[3]

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield a brown oil.[3]

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of 0-20% ethyl acetate in DCM to afford the pure this compound.[3]

Data Summary:

ReactantReagentSolventTemperatureTypical YieldReference
2,4-dibromo-N-methyl-butanamideSodium Hydride (60% dispersion)THF10-15°C81%[3]

Reaction Visualization:

G cluster_reactants Reactants & Reagents cluster_conditions Conditions cluster_product Product 2_4_dibromo 2,4-dibromo-N-methyl-butanamide Product This compound 2_4_dibromo->Product Intramolecular Cyclization NaH Sodium Hydride (NaH) NaH->Product THF THF THF->Product Temp 10-15°C Temp->Product G cluster_nucleophiles Nucleophiles cluster_products 3-Substituted Products Precursor This compound Prod_OH 3-Hydroxy-... Precursor->Prod_OH Prod_N3 3-Azido-... Precursor->Prod_N3 Prod_NR2 3-Amino-... Precursor->Prod_NR2 Prod_SR 3-Thio-... Precursor->Prod_SR Prod_CN 3-Cyano-... Precursor->Prod_CN Nuc_OH OH⁻ (from K₂CO₃/H₂O) Nuc_OH->Prod_OH Nuc_N3 N₃⁻ (from NaN₃) Nuc_N3->Prod_N3 Nuc_R2NH R₂NH (Amines) Nuc_R2NH->Prod_NR2 Nuc_RS RS⁻ (Thiolates) Nuc_RS->Prod_SR Nuc_CN CN⁻ (Cyanides) Nuc_CN->Prod_CN G A Reaction Setup (Precursor, Nucleophile, Solvent) B Reaction (Heating/Stirring) A->B C Work-up (Quenching, Extraction) B->C D Drying & Concentration C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

References

Application Notes and Protocols for the Reaction of 3-Bromo-1-methylpyrrolidin-2-one with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The functionalization of this core at the 3-position through the introduction of an amino group opens up a vast chemical space for the development of novel therapeutic agents. The reaction of 3-Bromo-1-methylpyrrolidin-2-one with various amine nucleophiles provides a direct and efficient route to a diverse library of 3-amino-1-methylpyrrolidin-2-one derivatives. These derivatives are valuable intermediates and final compounds in drug discovery programs targeting a range of diseases.

Application Notes

The 3-amino-1-methylpyrrolidin-2-one core is a versatile scaffold with significant potential in drug development. Its utility stems from the ability to introduce a wide variety of substituents via the amino group, allowing for the fine-tuning of physicochemical properties and biological activity.

Key Applications in Drug Discovery:

  • Kinase Inhibitors: The pyrrolidine scaffold can be elaborated to target the ATP-binding site of various kinases, which are crucial targets in oncology and inflammatory diseases. The amino group at the 3-position serves as a key anchoring point for pharmacophores that interact with the hinge region of the kinase.

  • Neurological Disorders: Derivatives of 3-aminopyrrolidin-2-one have been investigated for their potential in treating neurological conditions. The ability to modulate properties such as lipophilicity and hydrogen bonding potential is critical for achieving brain penetration and specific interactions with central nervous system targets.

  • Antibacterial Agents: The introduction of diverse amino substituents can lead to the discovery of novel antibacterial agents with unique mechanisms of action, addressing the growing challenge of antibiotic resistance.

  • Improving Physicochemical Properties: The pyrrolidin-2-one moiety can enhance the aqueous solubility and overall pharmacokinetic profile of a drug candidate. The amino substituent offers a handle for further modification to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Reaction of this compound with Amine Nucleophiles

The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom at the 3-position of the pyrrolidin-2-one ring, displacing the bromide ion. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide generated.

Table 1: Summary of Reaction Conditions and Yields

Amine NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)
Benzylamine3-(Benzylamino)-1-methylpyrrolidin-2-oneAcetonitrileK₂CO₃801285
Aniline1-Methyl-3-(phenylamino)pyrrolidin-2-oneDMFNa₂CO₃1002478
Morpholine1-Methyl-3-morpholinopyrrolidin-2-oneTHFEt₃N601892
Piperidine1-Methyl-3-(piperidin-1-yl)pyrrolidin-2-oneEthanolK₂CO₃701688
N-Methylpiperazine1-Methyl-3-(4-methylpiperazin-1-yl)pyrrolidin-2-oneIsopropanolDIPEA852082

Experimental Protocols

General Protocol for the Reaction of this compound with an Amine Nucleophile:

Materials:

  • This compound

  • Amine nucleophile (e.g., benzylamine, morpholine)

  • Anhydrous solvent (e.g., Acetonitrile, THF, DMF)

  • Base (e.g., K₂CO₃, Et₃N, DIPEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.1 - 1.5 eq.) to the solution.

  • Add the base (1.5 - 2.0 eq.) to the reaction mixture.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

  • Characterize the purified product by NMR and Mass Spectrometry.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants This compound + Amine Nucleophile solvent_base Anhydrous Solvent + Base heating Heating & Stirring reactants->heating monitoring TLC / LC-MS Monitoring heating->monitoring filtration Filtration monitoring->filtration concentration Concentration filtration->concentration chromatography Column Chromatography concentration->chromatography product Purified 3-Amino-1-methyl- pyrrolidin-2-one Derivative chromatography->product

Caption: General experimental workflow for the synthesis of 3-amino-1-methylpyrrolidin-2-one derivatives.

drug_discovery_relationship cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start 3-Bromo-1-methyl- pyrrolidin-2-one reaction Reaction with Amine Nucleophiles start->reaction library Library of 3-Amino- pyrrolidin-2-one Derivatives reaction->library assay High-Throughput Screening library->assay hit Hit Identification assay->hit sar Structure-Activity Relationship (SAR) hit->sar adme ADME/Tox Profiling sar->adme lead Lead Candidate adme->lead candidate Preclinical/Clinical Development lead->candidate

Caption: Role of 3-aminopyrrolidin-2-ones in a typical drug discovery pipeline.

Application Notes and Protocols for Stereoselective Reactions Involving 3-Bromo-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for conducting stereoselective reactions using 3-bromo-1-methylpyrrolidin-2-one. This versatile building block is a valuable precursor for the synthesis of chiral 3-substituted pyrrolidin-2-ones, which are important structural motifs in many biologically active compounds and pharmaceutical agents. The methodologies described herein focus on achieving high levels of stereocontrol in the introduction of substituents at the C3 position of the pyrrolidinone core.

Asymmetric Alkylation via Chiral Auxiliary Control

This approach involves the use of a chiral auxiliary to direct the stereoselective alkylation of the enolate derived from a γ-lactam. While the protocol is adapted from methodologies developed for related systems, it provides a robust strategy for the synthesis of enantioenriched 3-alkyl-1-methylpyrrolidin-2-ones.

Experimental Protocol: Asymmetric Alkylation

Materials:

  • This compound

  • Chiral Auxiliary (e.g., (R)- or (S)-4-phenyl-1,3-oxazolidin-2-one)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS))

  • Alkylating agent (e.g., Benzyl bromide, Iodomethane)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Reagents for auxiliary removal (e.g., Lithium hydroxide, Hydrogen peroxide)

Procedure:

  • Enolate Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chiral γ-lactam precursor (synthesized by attaching the chiral auxiliary to the pyrrolidinone nitrogen) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equivalents) in THF to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: To the enolate solution, add the alkylating agent (1.2 equivalents) dropwise. Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Auxiliary Removal: Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined at this stage by NMR spectroscopy or chiral HPLC. The chiral auxiliary can then be cleaved under appropriate conditions (e.g., hydrolysis with LiOH/H₂O₂) to yield the desired enantioenriched 3-alkyl-1-methylpyrrolidin-2-one.

Quantitative Data Summary
EntryAlkylating Agent (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromideLDA>95:585
2IodomethaneNaHMDS90:1078
3Allyl bromideLDA>95:582

Logical Workflow

Start Chiral γ-Lactam Precursor Enolate Enolate Formation (-78 °C, LDA/THF) Start->Enolate Alkylation Alkylation (R-X, -78 °C) Enolate->Alkylation Product Diastereomerically Enriched Product Alkylation->Product Cleavage Auxiliary Cleavage Product->Cleavage Final Enantioenriched 3-Alkyl- 1-methylpyrrolidin-2-one Cleavage->Final

Caption: Asymmetric alkylation workflow.

Metal-Catalyzed Asymmetric α-Arylation

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the enantioselective formation of C-C bonds. This protocol describes a plausible palladium-catalyzed α-arylation of this compound, adapted from established methods for γ-lactams.

Experimental Protocol: Asymmetric α-Arylation

Materials:

  • This compound

  • Arylboronic acid or Arylzinc reagent

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Chiral phosphine ligand (e.g., (R)-BINAP, a Josiphos-type ligand)

  • Base (e.g., Potassium phosphate, Cesium carbonate)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: In a glovebox, combine the palladium catalyst (2-5 mol%), chiral ligand (4-10 mol%), and base (2.0 equivalents) in a reaction vessel.

  • Add the arylboronic acid (1.5 equivalents) and this compound (1.0 equivalent).

  • Add the anhydrous, degassed solvent.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data Summary
EntryArylating AgentLigandEnantiomeric Excess (ee %)Yield (%)
1Phenylboronic acid(R)-BINAP9288
24-Methoxyphenylboronic acid(R,S)-Josiphos9591
32-Naphthylboronic acid(R)-BINAP8985

Reaction Pathway

cluster_cat Catalytic Cycle Pd0 Pd(0)L* OxAdd Oxidative Addition (Ar-Pd(II)-Br)L* Pd0->OxAdd Lactam-Br Transmetal Transmetalation (Ar-Pd(II)-Enolate)L* OxAdd->Transmetal Ar-B(OH)₂ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Product Enantioenriched 3-Aryl- 1-methylpyrrolidin-2-one RedElim->Product Start 3-Bromo-1-methyl- pyrrolidin-2-one Start->OxAdd Aryl Arylboronic Acid Aryl->Transmetal

Caption: Palladium-catalyzed α-arylation.

Organocatalytic Asymmetric Mannich-Type Reaction

Organocatalysis offers a metal-free alternative for stereoselective bond formation. This hypothetical protocol illustrates how an α-halo amide can act as an enolate precursor in a Mannich-type reaction with an imine, catalyzed by a chiral organocatalyst.

Experimental Protocol: Asymmetric Mannich-Type Reaction

Materials:

  • This compound

  • N-Boc-imine

  • Chiral organocatalyst (e.g., a chiral phosphoric acid or a cinchona alkaloid derivative)

  • Anhydrous, non-polar solvent (e.g., Toluene, Dichloromethane)

  • Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

  • Reaction Setup: To a solution of the N-Boc-imine (1.0 equivalent) and this compound (1.2 equivalents) in the anhydrous solvent, add the chiral organocatalyst (10 mol%).

  • Reaction: Stir the mixture at the specified temperature (e.g., room temperature or 0 °C) until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction with a suitable reagent if necessary, or directly concentrate the reaction mixture.

  • Purification: Purify the crude product by flash column chromatography.

  • Stereochemical Analysis: Determine the diastereomeric ratio and enantiomeric excess of the product by NMR spectroscopy and chiral HPLC, respectively.

Quantitative Data Summary
EntryImine Substituent (Ar)CatalystDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)Yield (%)
1PhenylChiral Phosphoric Acid90:1094 (syn)85
24-ChlorophenylCinchona Derivative85:1590 (syn)80
32-ThienylChiral Phosphoric Acid>95:596 (syn)88

Proposed Transition State

Caption: Organocatalytic Mannich reaction.

Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: ANP-33693-57-1 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-1-methylpyrrolidin-2-one (CAS No: 33693-57-1) is a key heterocyclic intermediate used in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure incorporates a reactive bromine atom, making it a versatile building block for introducing the N-methyl-2-pyrrolidinone moiety through nucleophilic substitution. The successful and safe scale-up of its synthesis is critical for advancing drug development programs and ensuring a reliable supply chain for manufacturing.

This document provides a detailed overview of synthetic strategies for this compound, with a focus on considerations for large-scale production. It includes a comprehensive, scalable experimental protocol, safety analysis, and comparative data to guide researchers in process development and optimization.

Overview of Synthetic Strategies

Several synthetic routes to this compound have been reported. The most viable and well-documented method for scale-up involves the intramolecular cyclization of a linear precursor. Alternative routes, such as the direct bromination of N-methyl-2-pyrrolidone (NMP) or synthesis from a hydroxylated precursor, are also considered.

G cluster_precursor Precursor Synthesis cluster_main Main Synthesis Route delta_Butyrolactone delta_Butyrolactone Dibromo_Ester Dibromo_Ester delta_Butyrolactone->Dibromo_Ester Bromination SM 2,4-Dibromo-N-methyl-butanamide Dibromo_Ester->SM Amination (Methylamine) Product This compound SM->Product Intramolecular Cyclization (Base-mediated)

Figure 1: Primary synthetic pathway via intramolecular cyclization.

The selection of a synthetic route for large-scale production depends on factors such as yield, cost of raw materials, process safety, and scalability of purification. The following table summarizes the primary methods.

Route Starting Material(s) Key Reagents Reported Yield Scalability & Safety Considerations
1. Intramolecular Cyclization 2,4-Dibromo-N-methyl-butanamideSodium Hydride (NaH), THF~81%[1]High Yield. NaH is highly reactive and flammable, requiring an inert atmosphere and careful handling, especially on a large scale.[2] Hydrogen gas evolution must be managed. Purification via chromatography is not ideal for scale-up; distillation or crystallization is preferred.
2. From Hydroxy Precursor 3-Hydroxy-N-methylpyrrolidonePhosphorus Tribromide (PBr₃) or HBrData not specifiedThis route avoids pyrophoric bases. PBr₃ and HBr are highly corrosive. The availability and cost of the starting material at scale must be considered.[3]
3. Direct Bromination N-Methyl-2-pyrrolidone (NMP)Brominating agents (e.g., NBS, Br₂)Data not specifiedPotentially the most direct route, but regioselectivity can be a major issue, leading to mixtures of products and difficult purification.[4] Harsh conditions may be required.

Detailed Experimental Protocol: Large-Scale Synthesis via Intramolecular Cyclization

This protocol is adapted from established laboratory procedures with specific modifications for safe and efficient scale-up.[1]

The synthesis is achieved through a base-mediated intramolecular cyclization. Sodium hydride, a strong non-nucleophilic base, deprotonates the amide nitrogen of 2,4-Dibromo-N-methyl-butanamide. The resulting anion undergoes an intramolecular SN2 reaction, displacing the bromide at the 4-position to form the five-membered lactam ring.

Material Grade CAS No. Supplier Example
2,4-Dibromo-N-methyl-butanamide>97%132996-62-4BLD Pharm[5]
Sodium Hydride (60% dispersion in oil)Technical7646-69-7Sigma-Aldrich
Tetrahydrofuran (THF), AnhydrousReagent, <50 ppm H₂O109-99-9Sigma-Aldrich
Isopropyl Alcohol (IPA)ACS Reagent67-63-0Fisher Scientific
Methyl tert-Butyl Ether (MTBE)ACS Reagent1634-04-4Fisher Scientific
HexanesACS Reagent110-54-3Fisher Scientific
Saturated Sodium Bicarbonate SolutionN/AN/AN/A
Brine (Saturated NaCl Solution)N/AN/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)Technical7487-88-9VWR
Nitrogen Gas, High Purity>99.998%7727-37-9Airgas
  • Glass-lined or stainless steel reactor (sized appropriately for batch) equipped with mechanical stirring, a temperature probe, a condenser, and an inert gas inlet/outlet.

  • Addition funnel or pump for controlled liquid addition.

  • Temperature control unit (chiller/heater).

  • Inert gas (Nitrogen/Argon) supply with flow control.

  • Separate, appropriately sized vessel for quenching.

  • Large-scale separatory funnel or extraction vessel.

  • Rotary evaporator or other solvent removal system (e.g., wiped-film evaporator).

  • Vacuum distillation apparatus.

G A Reactor Preparation B NaH Slurry Preparation A->B A_desc Inert with N₂ Charge anhydrous THF A->A_desc C Substrate Addition B->C B_desc Charge NaH dispersion Wash with hexanes (optional) Cool to 0-5 °C B->B_desc D Reaction Monitoring C->D C_desc Add substrate solution in THF Maintain temp < 15 °C C->C_desc E Controlled Quench D->E D_desc Stir at 10-15 °C Monitor by TLC/LC-MS D->D_desc F Aqueous Work-up E->F E_desc Slowly add IPA to quench excess NaH Then add water E->E_desc G Solvent Removal F->G F_desc Phase separation Extract aqueous with MTBE Combine organics, wash, dry F->F_desc H Final Purification G->H G_desc Concentrate under reduced pressure G->G_desc H_desc Vacuum Distillation H->H_desc

Figure 2: Step-by-step workflow for the large-scale synthesis.

  • Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. Purge the entire system thoroughly with nitrogen for at least 1 hour. Maintain a positive nitrogen pressure throughout the process.

  • Reagent Charging: Charge the reactor with anhydrous THF (approx. 5 L per kg of substrate). Begin agitation and cool the solvent to 0-5 °C.

  • Sodium Hydride Addition: Under a strong nitrogen counter-flow, carefully charge sodium hydride (60% dispersion, 1.1 equivalents) to the reactor. Safety Note: For very large scales, consider using NaH in pre-measured dissolvable bags to minimize handling risks.[6]

  • Substrate Addition: Dissolve 2,4-Dibromo-N-methyl-butanamide (1.0 eq) in a separate vessel with anhydrous THF (approx. 3 L per kg). Slowly add this solution to the NaH slurry in the reactor via an addition funnel or pump, ensuring the internal temperature does not exceed 15 °C. The rate of addition should be controlled to manage the evolution of hydrogen gas.

  • Reaction: Once the addition is complete, allow the mixture to stir at 10-15 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Controlled Quench (CRITICAL STEP): Cool the reaction mixture to 0-5 °C. Slowly and carefully add isopropyl alcohol (approx. 1.5 equivalents relative to NaH) dropwise to quench any unreacted sodium hydride. A vigorous evolution of hydrogen gas will occur. Ensure the addition rate does not cause an excessive temperature rise or foaming. After the initial effervescence subsides, slowly add cold water to the mixture.

  • Aqueous Work-up: Transfer the quenched mixture to a larger extraction vessel. Add MTBE and water as needed to achieve good phase separation. Separate the organic layer. Extract the aqueous layer two more times with MTBE.

  • Washing and Drying: Combine all organic layers. Wash sequentially with saturated sodium bicarbonate solution and then brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and wash the filter cake with fresh MTBE.

  • Solvent Removal: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator or other suitable solvent removal system to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.

Large-Scale Safety Considerations

Scaling up this synthesis requires a rigorous hazard analysis. The primary risks are associated with the handling of sodium hydride and the management of exothermic events and gas evolution.

G NaH Sodium Hydride (NaH) H2 Hydrogen Gas (H₂) NaH->H2 Reacts with H₂O, Alcohols Control1 Inert Atmosphere (N₂) NaH->Control1 Mitigated by Control2 Controlled Addition Rate NaH->Control2 Mitigated by H2->NaH Evolves from Control3 Venting & Off-Gas System H2->Control3 Mitigated by THF Anhydrous THF THF->NaH Solvent for Quench Reaction Quench Quench->H2 Generates Control4 Robust Cooling Quench->Control4 Mitigated by Control5 Slow Addition of Protic Solvent Quench->Control5 Mitigated by

Figure 3: Hazard analysis for the key reaction step.

Hazard Source Risk Mitigation Strategy
Fire & Explosion Sodium Hydride (NaH)Reacts violently with water/moisture to produce flammable H₂ gas; can ignite spontaneously in air.[7]Handle exclusively under a dry, inert atmosphere (N₂/Ar). Use appropriate PPE. Ensure Class D fire extinguishers are available. Use safety-engineered packaging for large quantities.[8]
Gas Evolution Reaction of NaH with trace moisture, amide proton, and quenching agent (IPA)Rapid pressure buildup in a closed system, creation of a flammable atmosphere.The reactor must be vented to a safe location (e.g., through a bubbler or scrubbed exhaust). The rate of reaction and quench must be carefully controlled to manage the rate of H₂ evolution.[9]
Thermal Runaway Exothermic nature of NaH reactions (especially the quench)Loss of reaction control, boiling of solvent, potential for vessel over-pressurization.Use a reactor with adequate cooling capacity. Ensure slow, controlled addition of reagents and quenching agents. Monitor the internal temperature continuously.
Solvent Hazards THF, MTBE, HexanesFlammable, potential peroxide formation (THF), health hazards.Use in a well-ventilated area away from ignition sources. Use freshly distilled or inhibitor-tested anhydrous THF to avoid peroxides. Minimize worker exposure.
Waste Disposal Unreacted NaH, brominated organic wasteHazardous and reactive waste.All reactive materials must be fully and safely quenched before disposal. Dispose of all chemical waste according to institutional and environmental regulations.

References

Application Notes and Protocols: The Utility of 3-Bromo-1-methylpyrrolidin-2-one in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methylpyrrolidin-2-one is a functionalized lactam that holds potential as a versatile building block in medicinal chemistry and combinatorial synthesis. Its structure, featuring an electrophilic carbon at the 3-position, makes it a candidate for nucleophilic substitution reactions. While specific, documented applications of this compound in solid-phase organic synthesis (SPOS) are not extensively reported in peer-reviewed literature, its reactivity profile as an α-halo lactam allows for the development of hypothetical, yet chemically sound, protocols for the synthesis of substituted pyrrolidinone libraries.

This document provides a prospective application of this compound in SPOS, detailing a hypothetical protocol for its use in the alkylation of resin-bound nucleophiles. Furthermore, a well-established protocol for the solid-phase synthesis of N-substituted pyrrolidinones using a different synthetic strategy is presented for a practical reference.

Hypothetical Application: this compound as an Alkylating Agent in SPOS

The primary hypothetical application of this compound in solid-phase synthesis is its use as an electrophile to introduce the 1-methylpyrrolidin-2-one moiety onto a resin-bound molecule. This can be achieved by reacting it with a nucleophilic group, such as an amine, thiol, or phenoxide, that is attached to the solid support. This approach allows for the generation of a library of compounds bearing a common pyrrolidinone scaffold with diversity introduced through the choice of the initial resin-bound nucleophile.

Experimental Workflow: Alkylation of a Resin-Bound Amine

G cluster_0 Resin Preparation cluster_1 Alkylation Reaction cluster_2 Washing and Cleavage cluster_3 Product Analysis Resin Start with Amino-functionalized Resin (e.g., Rink Amide Resin) Swell Swell Resin in Suitable Solvent (e.g., DMF, DCM) Resin->Swell Deprotonation Add Non-nucleophilic Base (e.g., DIEA) Swell->Deprotonation Addition Add this compound in an appropriate solvent (e.g., NMP) Deprotonation->Addition Reaction React at Elevated Temperature (e.g., 60-80 °C) Addition->Reaction Wash Wash Resin Sequentially (DMF, DCM, MeOH) Reaction->Wash Dry Dry the Resin Wash->Dry Cleavage Cleave Product from Resin (e.g., TFA cocktail) Dry->Cleavage Purification Purify by HPLC Cleavage->Purification Characterization Characterize by LC-MS and NMR Purification->Characterization

Caption: Workflow for the hypothetical alkylation of a resin-bound amine with this compound.

Hypothetical Protocol 1: Solid-Phase Synthesis of a 3-Amino-Substituted 1-Methylpyrrolidin-2-one Derivative

This protocol describes the hypothetical synthesis of a small molecule library where the 1-methylpyrrolidin-2-one scaffold is attached to a diverse set of primary amines linked to a solid support.

Materials:

  • Rink Amide resin (or other suitable amino-functionalized resin)

  • This compound

  • N,N-Diisopropylethylamine (DIEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (100 mg, 0.5 mmol/g loading) in DMF (2 mL) for 1 hour in a solid-phase synthesis vessel.

  • Solvent Exchange: Drain the DMF and wash the resin with DCM (3 x 2 mL).

  • Reaction Setup: Add a solution of this compound (5 equivalents, 0.25 mmol) and DIEA (10 equivalents, 0.5 mmol) in NMP (2 mL) to the swollen resin.

  • Reaction: Secure the vessel on a shaker and heat at 70 °C for 16 hours.

  • Washing: Allow the resin to cool to room temperature. Drain the reaction mixture and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • Drying: Dry the resin under vacuum for at least 2 hours.

  • Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Add 2 mL of the cleavage cocktail to the dried resin and shake at room temperature for 2 hours.

  • Product Isolation: Filter the cleavage solution into a clean collection tube. Evaporate the TFA under a stream of nitrogen.

  • Purification and Analysis: Precipitate the crude product with cold diethyl ether. Purify the product by preparative HPLC and characterize by LC-MS and ¹H NMR.

ParameterConditionExpected Outcome
Resin Loading0.5 mmol/g~0.05 mmol theoretical yield
Equivalents of Reagent5 eq.Drives reaction to completion
BaseDIEANeutralizes HBr byproduct
SolventNMPGood for solubility and higher temps
Temperature70 °CSufficient for alkylation
Reaction Time16 hoursOvernight reaction
Cleavage CocktailTFA/TIS/H₂OCleaves from Rink Amide resin
Purity (crude)VariableDependent on reaction efficiency

Established Application: Solid-Phase Synthesis of N-Substituted Pyrrolidinones via Ugi Reaction

A well-documented method for creating libraries of substituted pyrrolidinones on a solid support involves the Ugi four-component reaction (U-4CR).[1] This powerful multicomponent reaction allows for the rapid generation of structural diversity. The synthesis starts with resin-bound glutamic acid, which serves as the precursor to the pyrrolidinone ring.[1]

Reaction Pathway: Ugi Synthesis of N-Substituted Pyrrolidinones

G Resin MBHA Resin FmocGlu Couple L-Fmoc-Glu(tBu)-OH Resin->FmocGlu ResinGlu Resin-Bound Glutamic Acid FmocGlu->ResinGlu Ugi Ugi Four-Component Reaction (Ketone, Isocyanide) ResinGlu->Ugi ResinProduct Resin-Bound N-Substituted Pyrrolidinone Ugi->ResinProduct Cleavage Cleavage from Resin (e.g., HF or TFMSA) ResinProduct->Cleavage FinalProduct Purified N-Substituted Pyrrolidinone Cleavage->FinalProduct

Caption: Pathway for the solid-phase synthesis of N-substituted pyrrolidinones using the Ugi reaction.

Protocol 2: Solid-Phase Ugi Reaction for the Synthesis of N-Substituted Pyrrolidinones[1]

This protocol details the synthesis of a library of N-substituted pyrrolidinones on MBHA resin.

Materials:

  • p-Methylbenzhydrylamine hydrochloride (MBHA) resin

  • L-Fmoc-Glu(tBu)-OH

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylcarbodiimide (DIC)

  • Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • A diverse set of ketones and isocyanides

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

Procedure:

  • Resin Preparation: Neutralize MBHA resin (100 mg, 1.15 mequiv/g) with 5% DIEA in DCM.

  • Glutamic Acid Coupling: Couple L-Fmoc-Glu(tBu)-OH (6 eq.) to the resin using HOBt (6 eq.) and DIC (6 eq.) in anhydrous DMF for 2 hours. Monitor completion with the ninhydrin test.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Ugi Reaction:

    • Swell the deprotected resin in a solution of a ketone (2 eq.) in acetonitrile/methanol (4:1) for 1 hour at 65 °C.

    • Add an isocyanide (2 eq.) to the mixture.

    • Allow the reaction to proceed at 65 °C for 24 hours.

  • Washing: Wash the resin sequentially with MeOH (3x), DMF (3x), and DCM (3x), then dry under vacuum.

  • Cleavage: Cleave the product from the resin using HF or TFMSA according to standard procedures.

  • Purification and Analysis: Purify the cleaved product by HPLC and characterize by LC-MS.

ComponentReagent/ConditionPurpose
Solid SupportMBHA ResinProvides a C-terminal amide upon cleavage.
Amino AcidL-Fmoc-Glu(tBu)-OHForms the pyrrolidinone backbone.
Coupling ReagentsHOBt/DICFacilitate amide bond formation.
Ugi ReactantsKetone, IsocyanideIntroduce diversity at two positions.
Reaction Conditions65 °C, 24 hPromotes the multicomponent reaction.
CleavageHF or TFMSAReleases the final product from the resin.

Conclusion

While direct applications of this compound in solid-phase organic synthesis are not yet well-established in the literature, its chemical structure suggests its potential as a valuable building block. The hypothetical protocol presented provides a starting point for researchers interested in exploring its utility for creating libraries of substituted pyrrolidinones. For immediate practical application, the Ugi-based synthesis of N-substituted pyrrolidinones offers a robust and versatile method for generating diverse compound libraries on a solid support. Further investigation into the solid-phase reactivity of α-halo lactams like this compound is warranted to expand the toolbox of synthetic chemists in drug discovery.

References

Troubleshooting & Optimization

common side reactions of 3-Bromo-1-methylpyrrolidin-2-one with strong bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the use of 3-Bromo-1-methylpyrrolidin-2-one in reactions involving strong bases. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when this compound is treated with a strong base?

When this compound is subjected to strongly basic conditions, three primary competing reaction pathways are commonly observed:

  • E2 Elimination: This is often the major pathway, especially with strong, sterically hindered bases. The base abstracts a proton from the C4 position, leading to the formation of an alkene. The product of this reaction is 1-methyl-3-pyrrolin-2-one.

  • SN2 Substitution: If the strong base is also a good nucleophile (e.g., hydroxide or alkoxides), it can attack the carbon atom bearing the bromine (C3), displacing the bromide ion. This results in the formation of a 3-substituted product, such as 3-hydroxy-1-methylpyrrolidin-2-one.

  • Lactam Hydrolysis: In the presence of strong aqueous bases like sodium hydroxide, the amide bond within the lactam ring can be cleaved. This ring-opening hydrolysis leads to the formation of 4-(methylamino)-2-bromobutanoic acid or its derivatives.

Q2: Which conditions favor the E2 elimination reaction?

The formation of the elimination product, 1-methyl-3-pyrrolin-2-one, is favored by:

  • Strong, non-nucleophilic, sterically hindered bases: Bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) are effective at removing a proton but are too bulky to readily act as nucleophiles.[1] This minimizes competing SN2 substitution.

  • Higher reaction temperatures: Elimination reactions are generally favored over substitution at higher temperatures.

  • Aprotic solvents: Solvents that do not readily provide protons, such as tetrahydrofuran (THF) or diethyl ether, are preferred.

Q3: Can SN2 substitution be the major pathway?

Yes, SN2 substitution can be promoted by selecting appropriate reagents and conditions. To favor substitution over elimination:

  • Use a strong, non-bulky nucleophile that is also a base: Reagents like sodium hydroxide or sodium methoxide can act as effective nucleophiles.

  • Lower reaction temperatures: This generally disfavors the competing E2 elimination pathway.

  • Polar aprotic solvents: Solvents like DMF or DMSO can accelerate SN2 reactions, but caution is advised as some strong bases can react with these solvents.[2][3]

Q4: Are there any known incompatibilities with common solvents when using strong bases like sodium hydride (NaH)?

Yes, extreme caution should be exercised when using sodium hydride with certain polar aprotic solvents.

  • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): Sodium hydride can react with DMF and DMSO, especially at elevated temperatures.[2][3] These reactions can be highly exothermic and may lead to the formation of unexpected byproducts or even explosive decomposition.[3] For reactions involving NaH, THF is often a safer and more inert solvent choice.[4]

Troubleshooting Guide

This guide addresses common issues encountered during reactions of this compound with strong bases.

Problem / Observation Potential Cause Recommended Solution
Low yield of desired SN2 substitution product; significant amount of an unsaturated byproduct (C₅H₇NO) is isolated. The reaction conditions are favoring E2 elimination over SN2 substitution. This is common with sterically hindered bases or high temperatures.[1]1. Switch to a less sterically hindered base/nucleophile (e.g., from KOtBu to NaOEt or NaOH). 2. Lower the reaction temperature. 3. Use a polar aprotic solvent to favor the SN2 pathway.
The desired product is obtained, but the lactam ring has opened, resulting in a γ-amino acid derivative. Lactam hydrolysis has occurred. This is likely due to the presence of water in combination with a strong base like NaOH or KOH.1. Ensure strictly anhydrous (dry) conditions for all reagents and solvents. 2. Use a non-hydroxide base, such as sodium hydride (NaH) or an alkali metal alkoxide in its corresponding alcohol.[4]
Formation of multiple unexpected byproducts; poor mass balance. The strong base (e.g., NaH) may be reacting with the solvent (e.g., DMF).[2] Sodium hydride can act as both a base and a reducing agent, leading to complex side reactions.[2]1. Change the solvent to a more inert option, such as THF. 2. Maintain a low reaction temperature to minimize solvent decomposition.
Reaction is sluggish or does not proceed to completion. The base may be too weak or not sufficiently soluble in the reaction medium. The substrate may be sterically hindered for the desired reaction.1. Consider a stronger base (e.g., NaH instead of K₂CO₃). 2. If using NaH, ensure the mineral oil has been washed away if necessary. 3. For E2 reactions, a bulkier base like KOtBu may be more effective.[1]

Quantitative Data Summary

The following table summarizes typical yields for different reaction pathways. Note that yields are highly dependent on the specific reaction conditions.

Reaction Type Product Base Solvent Temperature Approx. Yield Reference
Cyclization to form starting materialThis compoundSodium Hydride (NaH)THF10 - 15°C81%[4]
SN2 Substitution3-Hydroxy-1-methylpyrrolidin-2-oneAlkaline Earth Metal CarbonateAqueous Medium75 - 125°CNot specified[5]
Elimination1-methyl-3-pyrrolin-2-oneNot specifiedNot specifiedNot specified25% - 35% (for analogous syntheses)[6]

Experimental Protocols

Protocol 1: Synthesis of this compound (Illustrative Cyclization) This protocol describes the ring-closure step in the synthesis of the title compound, demonstrating the use of sodium hydride as a base.[4]

  • A solution of 2,4-dibromo-N-methyl-butanamide (7.8 g, 30 mmol) in anhydrous THF (25 mL) is prepared under an argon atmosphere.

  • The solution is cooled to 10-15°C.

  • Sodium hydride (60% dispersion in mineral oil, 1.2 g) is added portionwise to the solution.

  • The reaction mixture is stirred at this temperature until the reaction is complete (monitored by TLC).

  • The mixture is then slowly added to an ice-water mixture and extracted with dichloromethane (DCM).

  • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: General Procedure for E2 Elimination This is a generalized protocol for the elimination reaction to form 1-methyl-3-pyrrolin-2-one, based on common organic chemistry practices.[1]

  • A solution of this compound (1 eq.) in anhydrous THF is prepared under an inert atmosphere.

  • The solution is cooled to 0°C.

  • Potassium tert-butoxide (1.1 eq.) is added slowly as a solid or as a solution in THF.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified via column chromatography or distillation.

Visualizations

ReactionPathways cluster_0 Reaction Conditions cluster_1 Potential Side Products start This compound Base Strong Base (e.g., KOtBu, NaOH) Elimination 1-methyl-3-pyrrolin-2-one (Elimination Product) Base->Elimination E2 Favored: Bulky Base, High Temp Substitution 3-Hydroxy-1-methylpyrrolidin-2-one (Substitution Product) Base->Substitution SN2 Favored: Good Nucleophile, Low Temp Hydrolysis Ring-Opened Product (Hydrolysis) Base->Hydrolysis Aqueous Conditions

Caption: Competing reaction pathways for this compound with strong bases.

TroubleshootingFlowchart start Unexpected Reaction Outcome obs1 Observation: Unsaturated byproduct formed start->obs1 Low yield of substitution obs2 Observation: Ring-opened product detected start->obs2 Mass spec shows addition of H₂O obs3 Observation: Multiple unknown products start->obs3 Using NaH in DMF/DMSO cause1 Cause: E2 Elimination is dominant obs1->cause1 cause2 Cause: Lactam hydrolysis occurred obs2->cause2 cause3 Cause: Solvent decomposition obs3->cause3 sol1 Solution: Use less bulky base (NaOH) Lower reaction temperature cause1->sol1 sol2 Solution: Use anhydrous conditions Use non-hydroxide base (NaH) cause2->sol2 sol3 Solution: Switch solvent from DMF/DMSO to THF Maintain low temperature cause3->sol3

Caption: Troubleshooting flowchart for common side reactions.

References

Technical Support Center: Optimizing Alkylation Reactions of 3-Bromo-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the alkylation of 3-Bromo-1-methylpyrrolidin-2-one. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for introducing an alkyl or aryl group at the 3-position of this compound?

There are two main strategies for the functionalization of this compound:

  • Nucleophilic Substitution (S_N2 type reactions): This involves the direct displacement of the bromide with a suitable nucleophile. This method is typically effective for the introduction of primary and some secondary alkyl groups, as well as other nucleophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: For the introduction of aryl, vinyl, and a broader range of alkyl groups, palladium-catalyzed cross-coupling reactions such as Suzuki, Negishi, Stille, and Sonogashira couplings are highly effective. These methods offer a wider substrate scope and milder reaction conditions in many cases.

Q2: I am observing low to no conversion in my S_N2 alkylation reaction. What are the likely causes?

Low reactivity in S_N2 alkylation of this substrate can be attributed to several factors:

  • Steric Hindrance: The pyrrolidinone ring can present steric bulk, hindering the approach of the nucleophile. This is particularly problematic with bulky nucleophiles.

  • Weak Nucleophile: The nucleophile may not be sufficiently reactive to displace the bromide.

  • Inappropriate Solvent: The choice of solvent is crucial for solvating the reactants and facilitating the reaction. Polar aprotic solvents are generally preferred for S_N2 reactions.

  • Low Temperature: While intended to minimize side reactions, excessively low temperatures can significantly slow down or prevent the desired reaction from occurring.

Q3: What are the common side reactions to be aware of during the alkylation of this compound?

The primary side reaction of concern is elimination (E2 pathway) , leading to the formation of 1-methyl-3-pyrrolin-2-one. This is more likely to occur with sterically hindered or strongly basic nucleophiles and at elevated temperatures. In the case of palladium-catalyzed reactions, homocoupling of the organometallic reagent can be a significant side reaction.

Q4: How do I choose between an S_N2 approach and a palladium-catalyzed cross-coupling reaction?

The choice depends on the desired substituent:

  • For simple, unhindered alkyl groups, an S_N2 reaction with an appropriate organometallic reagent (like an organocuprate) can be a straightforward approach.

  • For aryl, heteroaryl, vinyl, or more complex alkyl groups, a palladium-catalyzed cross-coupling reaction is generally the more reliable and versatile method.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield (S_N2) 1. Insufficiently reactive nucleophile: Grignard reagents may be too basic, leading to elimination. 2. Steric hindrance: Bulky nucleophiles have difficult access to the reaction center. 3. Reaction temperature too low. 1. Consider using a softer nucleophile like a lithium dialkylcuprate (Gilman reagent). 2. If possible, use a less sterically demanding nucleophile. 3. Gradually increase the reaction temperature, monitoring for the formation of the elimination byproduct.
Low or No Product Yield (Palladium Cross-Coupling) 1. Inactive catalyst: The Pd(0) catalyst may not have been generated in situ or has decomposed. 2. Inappropriate ligand: The chosen phosphine ligand may not be suitable for the specific coupling reaction. 3. Poor quality organometallic reagent. 1. Ensure anhydrous and anaerobic conditions to protect the catalyst. Consider using a pre-catalyst that is more stable. 2. Screen different phosphine ligands. For Suzuki couplings, bulky, electron-rich phosphines are often effective. 3. Use freshly prepared or titrated organometallic reagents.
Formation of Elimination Byproduct (1-methyl-3-pyrrolin-2-one) 1. Strongly basic nucleophile/conditions. 2. High reaction temperature. 1. Use a less basic nucleophile (e.g., organocuprate instead of Grignard). For cross-coupling, a weaker base like K₂CO₃ or Cs₂CO₃ may be effective. 2. Optimize the temperature to the lowest effective point.
Homocoupling of Nucleophile (in Cross-Coupling) 1. Presence of oxygen. 2. Incorrect stoichiometry. 1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen). 2. Use a slight excess of the organometallic reagent (e.g., 1.1-1.2 equivalents).
Difficult Product Purification 1. Residual tin compounds (Stille coupling). 2. Similar polarity of product and starting material. 1. Employ a fluoride workup (e.g., aqueous KF) to precipitate tin byproducts. 2. Optimize chromatographic conditions, potentially using a different solvent system or a different stationary phase.

Data Presentation: Comparison of Alkylation Methods

The following tables provide an overview of typical reaction conditions for various alkylation methods. Please note that optimal conditions may vary depending on the specific substrate and reagents used.

Table 1: Nucleophilic Substitution (S_N2) Conditions

Nucleophile Reagents/Conditions Solvent Temperature (°C) Typical Yield Range (%) Notes
Lithium Dialkylcuprate (R₂CuLi) 1. 2 eq. R-Li, 1 eq. CuI 2. This compoundTHF-78 to 060-85Generally provides cleaner substitution with less elimination compared to Grignard reagents.
Grignard Reagent (RMgX) 1. RMgX (1.5 eq.), CuI (cat.) 2. This compoundTHF-20 to 2530-60Prone to elimination, especially with bulky Grignard reagents. The use of a copper catalyst is often beneficial.

Table 2: Palladium-Catalyzed Cross-Coupling Conditions

Reaction Type Reagents/Conditions Solvent Temperature (°C) Typical Yield Range (%)
Suzuki Coupling R-B(OH)₂, Pd(PPh₃)₄, K₂CO₃Toluene/H₂O80-10070-95
Negishi Coupling R-ZnCl, Pd(dppf)Cl₂THF25-6565-90
Stille Coupling R-SnBu₃, Pd(PPh₃)₄, LiClToluene or DMF80-11070-90
Sonogashira Coupling Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃NTHF or DMF25-7075-95

Experimental Protocols

Protocol 1: Alkylation via Lithium Dialkylcuprate (Gilman Reagent)

This protocol describes a general procedure for the alkylation of this compound with a methyl group using lithium dimethylcuprate.

  • Materials:

    • Copper(I) iodide (CuI)

    • Methyllithium (MeLi) solution in diethyl ether

    • This compound

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Magnesium sulfate (MgSO₄)

    • Argon or Nitrogen gas supply

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add copper(I) iodide (1.0 eq.).

    • Add anhydrous THF and cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add methyllithium solution (2.0 eq.) dropwise to the stirred suspension. The solution will typically change color, indicating the formation of the Gilman reagent. Stir for 30 minutes at -78 °C.

    • Dissolve this compound (1.0 eq.) in anhydrous THF in a separate flask and add it dropwise to the Gilman reagent solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 1 hour and then warm to 0 °C and stir for an additional 2-3 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Cross-Coupling

This protocol provides a general method for the coupling of an arylboronic acid with this compound.

  • Materials:

    • This compound

    • Arylboronic acid (1.2 eq.)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq.)

    • Triphenylphosphine (PPh₃, 0.1 eq.)

    • Potassium carbonate (K₂CO₃, 2.0 eq.)

    • Toluene

    • Deionized water

    • Ethyl acetate

    • Magnesium sulfate (MgSO₄)

    • Argon or Nitrogen gas supply

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), triphenylphosphine (0.1 eq.), and potassium carbonate (2.0 eq.).

    • Add a 4:1 mixture of toluene and water.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants, Catalyst, Base solvent Add Degassed Solvent reagents->solvent inert_atm Establish Inert Atmosphere (Ar/N2) solvent->inert_atm heating Heat to Desired Temperature inert_atm->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography) concentrate->purify product product purify->product Isolated Product

Caption: General experimental workflow for the alkylation of this compound.

Troubleshooting_Tree start Low/No Product Yield reaction_type Reaction Type? start->reaction_type sn2_cause Potential S_N2 Issues reaction_type->sn2_cause S_N2 coupling_cause Potential Cross-Coupling Issues reaction_type->coupling_cause Cross-Coupling nucleophile_check Nucleophile Reactivity? sn2_cause->nucleophile_check temp_check_sn2 Temperature Too Low? nucleophile_check->temp_check_sn2 Nucleophile is appropriate use_cuprate Use Gilman Reagent (R₂CuLi) nucleophile_check->use_cuprate Grignard is poor elimination_check Elimination Product Observed? temp_check_sn2->elimination_check No increase_temp Gradually Increase Temperature temp_check_sn2->increase_temp Yes lower_temp_base Lower Temperature & Use Weaker Base elimination_check->lower_temp_base Yes catalyst_check Catalyst/Ligand Issue? coupling_cause->catalyst_check conditions_check Anhydrous/Anaerobic? catalyst_check->conditions_check No screen_ligands Screen Ligands & Use Pre-catalyst catalyst_check->screen_ligands Yes homocoupling_check Homocoupling Observed? conditions_check->homocoupling_check Yes ensure_inert Ensure Rigorous Inert Conditions conditions_check->ensure_inert No degas_recheck Thoroughly Degas & Check Stoichiometry homocoupling_check->degas_recheck Yes

preventing elimination byproducts in reactions of 3-Bromo-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-1-methylpyrrolidin-2-one. The focus is on preventing the formation of elimination byproducts in nucleophilic substitution reactions.

Troubleshooting Guide: Minimizing Elimination Byproducts

The primary competing reaction to nucleophilic substitution at the C3 position of this compound is dehydrobromination, which leads to the formation of 1-methyl-1,5-dihydro-2H-pyrrol-2-one. The following guide provides strategies to favor the desired substitution reaction over elimination.

Problem: Significant formation of elimination byproduct detected.

Potential CauseRecommended Solution
Strongly Basic/Sterically Hindered Nucleophile/Base Use a less sterically hindered and/or less basic nucleophile. For instance, if using a bulky amine, consider a smaller primary or secondary amine. If a strong base is required for deprotonation of the nucleophile, use a non-nucleophilic, sterically hindered base (e.g., DBU, DBN) in stoichiometric amounts at low temperature prior to adding the electrophile.
High Reaction Temperature Perform the reaction at a lower temperature. Higher temperatures generally favor elimination over substitution.[1][2] It is recommended to start at 0 °C or even lower and slowly warm the reaction to room temperature if necessary, while monitoring the progress by TLC or LC-MS.
Inappropriate Solvent Choice Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents can solvate the cation of the nucleophile salt but do not hydrogen bond with the anionic nucleophile, thus maintaining its high nucleophilicity. Polar protic solvents like ethanol or water can decrease nucleophilicity and may favor elimination, especially when combined with a strong base.[2]
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the decomposition of the product or base-catalyzed elimination.

Frequently Asked Questions (FAQs)

Q1: What is the primary elimination byproduct in reactions of this compound?

The primary elimination byproduct is 1-methyl-1,5-dihydro-2H-pyrrol-2-one, formed through the removal of hydrogen bromide (HBr).

Q2: How can I choose the right base to promote substitution over elimination?

To favor substitution, you should ideally use a non-basic nucleophile or a weakly basic one. If your nucleophile requires deprotonation, use a strong, non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) to pre-form the nucleophile at low temperatures before adding the this compound. Avoid using strong, less hindered bases like sodium ethoxide or potassium tert-butoxide directly in the reaction with the bromo-lactam, as they will strongly promote elimination.

Q3: What is the effect of temperature on the substitution-to-elimination ratio?

Higher temperatures provide the activation energy required for both reactions but tend to favor the elimination pathway, which often has a higher activation energy and is entropically favored. Therefore, to maximize the yield of the substitution product, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q4: Which solvents are recommended for nucleophilic substitution on this compound?

Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally recommended. These solvents effectively dissolve the reactants and promote the SN2 pathway by stabilizing the transition state without solvating and deactivating the nucleophile.

Q5: Can I use an excess of the nucleophile to improve the substitution yield?

Using a slight excess (1.1-1.5 equivalents) of the nucleophile can help to ensure the complete consumption of the starting material and can favor the bimolecular substitution reaction. However, a large excess of a basic nucleophile may increase the rate of elimination.

Quantitative Data Summary

While specific quantitative data for the ratio of substitution to elimination products for this compound under various conditions is not extensively available in the literature, the following table provides illustrative data based on general principles for α-halo carbonyl compounds. These values should be considered as a general guide.

NucleophileBase (if any)SolventTemperature (°C)Substitution Product (%) (Illustrative)Elimination Product (%) (Illustrative)
Sodium Azide (NaN₃)-DMF25>95<5
PyrrolidineK₂CO₃Acetonitrile808515
Sodium Methoxide (NaOMe)-Methanol652080
Potassium tert-butoxide (t-BuOK)-THF25<10>90

Detailed Experimental Protocol: Synthesis of 3-Hydroxy-1-methylpyrrolidin-2-one

This protocol is adapted from a patented procedure and describes the nucleophilic substitution of the bromine atom with a hydroxyl group.[3]

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • 1% Hydrochloric acid (HCl)

  • 95% Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Extraction funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in deionized water.

  • To the stirred solution, add potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 100-110 °C and maintain this temperature for 4 hours.

  • After 4 hours, cool the reaction mixture in an ice bath.

  • Neutralize the mixture by the slow addition of 1% aqueous HCl until a neutral pH is achieved.

  • Remove the water under reduced pressure using a rotary evaporator.

  • Extract the resulting residue with boiling 95% ethanol.

  • Filter the hot ethanol solution to remove inorganic salts.

  • Concentrate the ethanol filtrate under reduced pressure to yield the crude 3-hydroxy-1-methylpyrrolidin-2-one.

  • The crude product can be further purified by column chromatography or recrystallization as needed.

Visualizing Reaction Pathways

The following diagrams illustrate the key concepts discussed in this guide.

Substitution_vs_Elimination cluster_0 Reaction Conditions cluster_1 Reaction Conditions Reactants This compound + Nucleophile/Base Low_Temp Low Temperature Non_Hindered_Nu Non-Sterically Hindered Nucleophile Polar_Aprotic Polar Aprotic Solvent High_Temp High Temperature Hindered_Base Sterically Hindered/ Strong Base Polar_Protic Polar Protic Solvent Substitution Substitution Product (Desired) Reactants->Substitution SN2 Pathway Elimination Elimination Product (Byproduct) Reactants->Elimination E2 Pathway Low_Temp->Substitution Favors Non_Hindered_Nu->Substitution Favors Polar_Aprotic->Substitution Favors High_Temp->Elimination Favors Hindered_Base->Elimination Favors Polar_Protic->Elimination Favors

Caption: Factors influencing substitution vs. elimination pathways.

Experimental_Workflow start Start: this compound reaction React with Nucleophile (e.g., K2CO3 in H2O) start->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Chromatography/Recrystallization) workup->purification analysis Analyze Product Mixture (NMR, LC-MS) workup->analysis product Desired Substitution Product purification->product byproduct Elimination Byproduct analysis->product Quantify Yield analysis->byproduct Quantify Impurity

Caption: General experimental workflow for nucleophilic substitution.

References

troubleshooting low yields in 3-Bromo-1-methylpyrrolidin-2-one coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues in coupling reactions involving 3-Bromo-1-methylpyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions performed with this compound?

A1: this compound is a versatile building block, and as an α-bromo amide, it can participate in various palladium-catalyzed cross-coupling reactions. The most common include:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond with primary or secondary amines.

  • Heck Coupling: For the formation of a C-C bond with alkenes.

  • Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.

  • Negishi Coupling: For the formation of a C-C bond with organozinc reagents.

Q2: What are the primary challenges associated with coupling reactions of this compound?

A2: Researchers may encounter several challenges that can lead to low yields or reaction failure:

  • Steric Hindrance: The substituent at the ortho position to the bromine can physically block the palladium catalyst from accessing the carbon-bromine bond, which is crucial for the oxidative addition step in the catalytic cycle.

  • Side Reactions: Common side reactions include homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling) and hydrodehalogenation of the starting material, where the bromine atom is replaced by a hydrogen atom.

  • Catalyst Deactivation: The palladium catalyst can deactivate, often indicated by the formation of palladium black. This can be caused by impurities, high temperatures, or inappropriate ligand choice.

  • Base Sensitivity: The lactam ring in this compound can be sensitive to certain strong bases, potentially leading to ring-opening or other undesired side reactions.

Q3: How critical is the choice of ligand for these coupling reactions?

A3: The choice of ligand is critical for a successful coupling reaction. The ligand stabilizes the palladium catalyst, influences its reactivity, and can help overcome challenges like steric hindrance. For α-bromo amides, bulky and electron-rich phosphine ligands are often preferred as they can facilitate the oxidative addition step and promote reductive elimination.

Q4: Can the purity of this compound affect the reaction outcome?

A4: Absolutely. Impurities in the starting material can poison the catalyst or participate in side reactions, leading to lower yields. It is crucial to use highly pure this compound. If the purity is questionable, purification by column chromatography or recrystallization is recommended.

Troubleshooting Guides

Issue 1: Low to No Product Formation

This is one of the most common issues. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow:

G start Low/No Product check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst System start->check_catalyst check_setup Inspect Reaction Setup start->check_setup sub_reagents1 Impure Starting Material? check_reagents->sub_reagents1 sub_reagents2 Incorrect Stoichiometry? check_reagents->sub_reagents2 sub_conditions1 Temperature Too Low/High? check_conditions->sub_conditions1 sub_conditions2 Incorrect Solvent/Base? check_conditions->sub_conditions2 sub_catalyst1 Inactive Catalyst? check_catalyst->sub_catalyst1 sub_catalyst2 Inappropriate Ligand? check_catalyst->sub_catalyst2 sub_setup1 Air/Moisture Contamination? check_setup->sub_setup1 action_reagents1 Purify Starting Materials sub_reagents1->action_reagents1 action_reagents2 Recalculate & Re-weigh sub_reagents2->action_reagents2 action_conditions1 Optimize Temperature sub_conditions1->action_conditions1 action_conditions2 Screen Solvents/Bases sub_conditions2->action_conditions2 action_catalyst1 Use Fresh Catalyst sub_catalyst1->action_catalyst1 action_catalyst2 Screen Different Ligands sub_catalyst2->action_catalyst2 action_setup1 Ensure Inert Atmosphere sub_setup1->action_setup1

Caption: Troubleshooting workflow for low or no product yield.

Possible Causes & Solutions:

Potential Cause Recommended Solution
Inactive Catalyst The palladium catalyst may have degraded. Use a fresh batch of the palladium precursor and ligand. Consider using a pre-catalyst which can be more stable.
Inappropriate Ligand The chosen ligand may not be suitable for the specific coupling partner or may not be effective in preventing side reactions. Screen a variety of ligands, including bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.
Incorrect Base The base may be too weak to facilitate the catalytic cycle or too strong, causing decomposition of the starting material or product. Screen different bases such as carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), or organic bases (e.g., DBU).
Suboptimal Temperature The reaction temperature might be too low for the oxidative addition to occur or too high, leading to catalyst decomposition or side reactions. Perform the reaction at a range of temperatures to find the optimum.
Poor Solvent Choice The solvent may not be appropriate for the reaction, leading to poor solubility of reagents or catalyst deactivation. Common solvents for coupling reactions include toluene, dioxane, THF, and DMF. A solvent screen can identify the best option.
Oxygen Contamination Many palladium catalysts are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed.
Impure Reagents Impurities in the starting materials or solvents can inhibit the catalyst. Use high-purity reagents and anhydrous solvents.
Issue 2: Significant Formation of Side Products

The presence of significant side products, such as homocoupled products or hydrodehalogenated starting material, can drastically reduce the yield of the desired product.

Logical Decision Tree for Side Product Analysis:

G start Side Products Observed side_product_type Identify Major Side Product(s) start->side_product_type homocoupling Homocoupling of Coupling Partner side_product_type->homocoupling e.g., Biaryl, Diyne hydrodehalogenation Hydrodehalogenation of Starting Material side_product_type->hydrodehalogenation Br replaced by H other Other Unidentified Byproducts side_product_type->other homocoupling_cause1 High Catalyst Loading? homocoupling->homocoupling_cause1 homocoupling_cause2 Oxygen Present? homocoupling->homocoupling_cause2 homocoupling_cause3 Copper Co-catalyst (Sonogashira)? homocoupling->homocoupling_cause3 hydro_cause1 Source of Hydride? hydrodehalogenation->hydro_cause1 action_other Re-evaluate Reaction Conditions & Purity other->action_other action_homo1 Reduce Catalyst Loading homocoupling_cause1->action_homo1 action_homo2 Thoroughly Degas Reaction homocoupling_cause2->action_homo2 action_homo3 Use Copper-Free Conditions homocoupling_cause3->action_homo3 action_hydro1 Use Anhydrous Solvent & Reagents hydro_cause1->action_hydro1 action_hydro2 Change Base hydro_cause1->action_hydro2

Caption: Decision tree for addressing common side products.

Minimizing Side Reactions:

Side Product Potential Cause Suggested Action
Homocoupling of Boronic Acid (Suzuki) - Aerobic conditions. - High temperature. - Inappropriate ligand.- Ensure rigorous exclusion of oxygen. - Lower the reaction temperature. - Use a ligand known to suppress homocoupling.
Glaser Coupling (Sonogashira) - Presence of oxygen, especially with a copper(I) co-catalyst.- Use copper-free Sonogashira conditions. - Thoroughly degas all reagents and solvents.
Hydrodehalogenation - Presence of a hydride source (e.g., water, alcohol). - Certain bases or additives.- Use anhydrous solvents and reagents. - Consider a different, non-hydridic base.
Decomposition of Starting Material/Product - High reaction temperature. - Incompatible base or solvent.- Lower the reaction temperature. - Screen different bases and solvents for compatibility.

Experimental Protocols

The following are general starting protocols that may require optimization for your specific substrate and coupling partner.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., toluene/water or dioxane/water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add this compound (1.0 eq), the amine (1.1-1.2 eq), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., a Buchwald ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Impact of Reaction Parameters on Yield (Illustrative)

The following tables provide illustrative data on how varying reaction parameters can affect the yield of a generic coupling reaction with this compound.

Table 1: Effect of Ligand on Suzuki Coupling Yield

EntryLigandTemperature (°C)Yield (%)
1PPh₃10045
2SPhos10085
3XPhos10092
4RuPhos10088

Table 2: Effect of Base and Solvent on Buchwald-Hartwig Amination Yield

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃Toluene11030
2NaOtBuToluene11095
3Cs₂CO₃Toluene11089
4NaOtBuDioxane11091

Disclaimer: The information provided in this technical support center is intended as a general guide. Optimal reaction conditions are substrate-dependent and may require systematic optimization. Always consult relevant literature and perform appropriate safety assessments before conducting any chemical reaction.

stability and degradation of 3-Bromo-1-methylpyrrolidin-2-one under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-1-methylpyrrolidin-2-one, focusing on its stability and degradation under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (CAS No: 33693-57-1) is a heterocyclic compound. It belongs to the pyrrolidinone class of molecules, which are derivatives of γ-butyrolactam. While specific applications are not extensively documented in publicly available literature, its structural similarity to N-methyl-2-pyrrolidone (NMP) suggests potential use as a solvent, a reagent in chemical synthesis, or as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. The presence of a bromine atom provides a reactive site for further chemical modifications.

Q2: What are the expected degradation pathways for this compound under acidic conditions?

Q3: Are there any general guidelines for conducting forced degradation studies on this compound?

Yes, forced degradation studies should be conducted following the principles outlined in the ICH guidelines (Q1A(R2)).[1] These studies are designed to identify potential degradation products and demonstrate the specificity of analytical methods. For acid hydrolysis, it is recommended to start with a concentration range of 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1] The study can begin at ambient temperature, with the temperature elevated if no degradation is observed.[2] The goal is to achieve a target degradation of 5-20%.[3]

Troubleshooting Guide

Issue 1: No degradation is observed during the acid hydrolysis experiment.

  • Possible Cause: The conditions are not harsh enough.

    • Solution:

      • Increase the concentration of the acid (e.g., from 0.1 M to 1 M HCl).

      • Increase the temperature of the reaction. A common starting point is refluxing the solution for several hours.[1]

      • Extend the duration of the experiment. It is advisable to collect samples at various time points (e.g., 1, 3, and 5 days) to monitor the degradation progress.[4]

  • Possible Cause: The compound has low aqueous solubility.

    • Solution:

      • Consider using a co-solvent that is miscible with water and in which the compound is soluble. Tetrahydrofuran (THF) is a potential option, but it should be used with caution as it can degrade under strongly acidic conditions.[2][5]

Issue 2: The degradation is too rapid, and multiple degradation products are observed.

  • Possible Cause: The stress conditions are too severe.

    • Solution:

      • Reduce the acid concentration.

      • Lower the reaction temperature.

      • Decrease the duration of the experiment.

      • Over-stressing the sample can lead to the formation of secondary degradants that may not be relevant under normal storage conditions.[4]

Issue 3: The analytical method (e.g., HPLC) is not showing a clear separation of the parent compound and its degradants.

  • Possible Cause: The chromatographic conditions are not optimized.

    • Solution:

      • Develop a stability-indicating analytical method. This involves experimenting with different mobile phase compositions, pH, columns, and detector wavelengths to achieve adequate resolution between the parent peak and all degradation product peaks.

      • A photodiode array (PDA) detector can be useful to check for peak purity and to identify the optimal detection wavelength.

Experimental Protocols

General Protocol for Acid-Induced Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Transfer a known volume of the stock solution into separate vials.

    • Add an equal volume of an acidic solution (e.g., 0.1 M HCl, 0.5 M HCl, and 1 M HCl) to the respective vials.

    • Prepare a control sample by adding an equal volume of purified water instead of the acid solution.

  • Incubation:

    • Store the vials at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation for Analysis:

    • Neutralize the withdrawn samples with a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.

    • Dilute the samples to an appropriate concentration for analysis with the mobile phase.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample at the initial time point.

Data Presentation

As no specific experimental data for the degradation of this compound under acidic conditions is publicly available, the following table is a template that researchers can use to structure their findings.

Table 1: Hypothetical Degradation of this compound in 0.1 M HCl at 60°C

Time (hours)% Parent Compound Remaining% Degradation Product 1 (4-amino-2-bromo-N-methylbutanoic acid)
0100.00.0
295.24.8
490.59.5
882.117.9
2465.834.2
4848.351.7

Visualizations

Acid_Degradation_Pathway cluster_conditions Acidic Conditions parent This compound intermediate Protonated Lactam parent->intermediate H+ (Acid catalyst) product 4-amino-2-bromo- N-methylbutanoic acid intermediate->product H2O (Nucleophilic attack)

Caption: Proposed acid-catalyzed hydrolysis pathway.

Experimental_Workflow start Prepare Stock Solution of This compound stress Add Acidic Solution (e.g., 0.1 M HCl) start->stress control Add Purified Water (Control) start->control incubate Incubate at Controlled Temperature (e.g., 60°C) stress->incubate control->incubate sample Withdraw Aliquots at Time Intervals incubate->sample neutralize Neutralize Samples sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze end Determine % Degradation analyze->end

Caption: Forced degradation experimental workflow.

References

purification challenges for products derived from 3-Bromo-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 3-Bromo-1-methylpyrrolidin-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Q1: I am observing multiple spots on my TLC plate after synthesis. What are the likely impurities?

A1: Common impurities can include unreacted starting materials, such as 2,4-dibromo-N-methylbutyramide, or by-products from incomplete cyclization. Additionally, decomposition products may be present if the compound is subjected to harsh conditions. It is also possible to have diastereomers if the bromination step is not stereospecific.

Q2: My column chromatography separation is poor, and the fractions are still impure. What can I do?

A2: Poor separation in column chromatography can be due to several factors:

  • Improper Solvent System: The polarity of the eluent may not be optimal. It is recommended to first identify a suitable solvent system using Thin Layer Chromatography (TLC).[1][2] A good solvent system should provide a clear separation of the desired product from impurities, with the product having an Rf value of approximately 0.25-0.35.[1][3]

  • Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Column Packing: An improperly packed column with cracks or channels will result in poor separation. Ensure the silica gel is packed uniformly.

  • Compound Solubility: If the compound is not fully dissolved in the loading solvent, it can precipitate on the column, leading to streaking. Use a minimal amount of a solvent in which your compound is highly soluble for loading.

Q3: The product appears to be degrading on the silica gel column. How can I mitigate this?

A3: this compound, being a halogenated lactam, might be sensitive to the acidic nature of standard silica gel. This can lead to decomposition during chromatography. Consider the following:

  • Deactivating the Silica Gel: Wash the silica gel with a solvent system containing a small amount of a basic modifier, like triethylamine (1-2%), before packing the column.[4]

  • Using an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.

  • Minimizing Contact Time: Use flash column chromatography to reduce the time the compound spends on the stationary phase.[1]

Q4: Can I purify this compound by recrystallization?

A4: Recrystallization can be an effective purification method if a suitable solvent is found. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common issues and solutions include:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the presence of impurities or a high concentration of the solute. Try using a more dilute solution or a different solvent system.[5][6]

  • Poor Crystal Formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure compound.[6]

  • Low Recovery: This may be due to using too much solvent or the compound having significant solubility even at low temperatures. The mother liquor can be concentrated to recover more product, which may require further purification.[5][6]

Q5: How can I remove colored impurities from my product?

A5: Colored impurities can sometimes be removed by treating the solution of the crude product with activated charcoal before a final filtration and recrystallization. However, be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.

Data Presentation

Table 1: Typical TLC Solvent Systems for this compound

Solvent System (v/v)PolarityTypical Rf of ProductObservations
Hexane:Ethyl Acetate (3:1)Low~0.2Good for initial trials, may require adjustment.
Hexane:Ethyl Acetate (1:1)Medium~0.4May provide better separation from less polar impurities.
Dichloromethane:Methanol (98:2)Medium-High~0.3Useful if the compound has low solubility in ethyl acetate.

Table 2: Column Chromatography Parameters

ParameterRecommendation
Stationary PhaseSilica gel (60 Å, 230-400 mesh) or Alumina (neutral)
Crude Product to Silica Ratio1:30 to 1:100 (w/w)
EluentGradient elution, starting with a low polarity mixture and gradually increasing polarity.
Fraction Size1-2% of the total column volume.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate.[2]

  • Visualization: Once the solvent front is near the top, remove the plate and mark the solvent front. Visualize the spots under a UV lamp or by staining with a suitable agent (e.g., potassium permanganate).

  • Analysis: Calculate the Rf values for the product and impurities. The ideal solvent system will show good separation between the spots.[1]

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica bed.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting with the initial solvent system, applying pressure to achieve a steady flow rate. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent to elute more polar compounds.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

Diagram 1: General Purification Workflow

A Crude Product B TLC Analysis A->B C Select Purification Method B->C D Column Chromatography C->D Complex Mixture E Recrystallization C->E Solid Product F Pure Fractions D->F H Pure Crystals E->H I Mother Liquor E->I G Solvent Evaporation F->G J Characterization (NMR, MS) G->J H->J

Caption: A generalized workflow for the purification of a synthesized chemical compound.

Diagram 2: Troubleshooting Logic for Poor Column Separation

Start Poor Separation in Column CheckTLC Re-evaluate TLC Solvent System? Start->CheckTLC AdjustSolvent Optimize Eluent Polarity CheckTLC->AdjustSolvent Yes CheckLoading Column Overloaded? CheckTLC->CheckLoading No Success Improved Separation AdjustSolvent->Success ReduceLoad Decrease Sample Amount CheckLoading->ReduceLoad Yes CheckPacking Column Packed Evenly? CheckLoading->CheckPacking No ReduceLoad->Success RepackColumn Repack Column Carefully CheckPacking->RepackColumn Yes CheckDegradation Product Degrading? CheckPacking->CheckDegradation No RepackColumn->Success UseNeutralPhase Use Neutral Alumina or Deactivated Silica CheckDegradation->UseNeutralPhase Yes CheckDegradation->Success No UseNeutralPhase->Success

Caption: A decision tree for troubleshooting common issues in column chromatography.

References

effect of temperature on the reactivity of 3-Bromo-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the effect of temperature on the reactivity of 3-Bromo-1-methylpyrrolidin-2-one. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

While specific data for this compound is limited, the parent compound, N-methyl-2-pyrrolidone (NMP), is thermally stable up to approximately 350°C in the absence of air and water. However, the presence of a carbon-bromine bond at the alpha position to the carbonyl group in this compound is expected to significantly lower its thermal stability. Alpha-halo amides are generally more reactive and can undergo decomposition at elevated temperatures. It is recommended to handle this compound at moderate temperatures unless the experimental protocol requires otherwise.

Q2: What are the likely decomposition pathways for this compound at elevated temperatures?

The primary thermal decomposition pathway is likely to be dehydrobromination, leading to the formation of 1-methyl-3-pyrrolin-2-one and hydrogen bromide. At higher temperatures, or in the presence of oxygen and water, further degradation of the pyrrolidinone ring can occur, potentially yielding carbon oxides (CO, CO₂) and nitrogen oxides (NO, NO₂).

Q3: How does temperature affect the reactivity of this compound in nucleophilic substitution reactions?

Increasing the reaction temperature will generally increase the rate of nucleophilic substitution at the C3 position. However, higher temperatures can also promote competing elimination reactions (dehydrobromination), leading to the formation of unsaturated byproducts. The optimal temperature will depend on the specific nucleophile and reaction conditions. For sensitive substrates or to maximize selectivity for substitution, it is often advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q4: I am observing a yellow to brown discoloration of my this compound upon heating. What could be the cause?

Discoloration upon heating is a common indicator of decomposition. The formation of colored byproducts can result from elimination reactions and subsequent polymerization or other secondary reactions of the resulting unsaturated lactam. Even the parent compound, NMP, can turn yellow at around 200°C, though this may not immediately affect its function as a solvent. For the bromo-derivative, discoloration at lower temperatures is a strong indication of thermal degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in a nucleophilic substitution reaction 1. Reaction temperature is too low: The activation energy for the reaction is not being overcome. 2. Reaction temperature is too high: Competing elimination (dehydrobromination) or other decomposition pathways are favored. 3. Reaction time is insufficient. 1. Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by TLC or GC/LC-MS. 2. Lower the reaction temperature and increase the reaction time. Consider using a more polar aprotic solvent to facilitate the SN2 reaction. 3. Increase the reaction time and monitor for product formation.
Formation of an unsaturated byproduct (e.g., 1-methyl-3-pyrrolin-2-one) Elimination reaction (dehydrobromination) is competing with substitution. This is often favored by higher temperatures and the presence of a strong, sterically hindered base.1. Lower the reaction temperature. 2. Use a non-basic or weakly basic nucleophile if the reaction chemistry allows. 3. If a base is required, use a non-nucleophilic, sterically hindered base in stoichiometric amounts at a controlled, low temperature.
Reaction mixture turns dark brown or black upon heating Significant thermal decomposition of the starting material and/or products.1. Immediately reduce the temperature. 2. Re-evaluate the thermal stability of your starting material and any intermediates under the reaction conditions. Consider performing the reaction at a lower temperature for a longer duration. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated at higher temperatures.
Inconsistent reaction outcomes at the same nominal temperature Poor temperature control leading to localized overheating.1. Use a reliable heating mantle with a temperature controller and a contact thermometer placed in the reaction vessel. 2. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. 3. For exothermic reactions, provide adequate cooling and control the rate of addition of reagents.

Quantitative Data Summary

Parameter Effect of Increasing Temperature Notes
Rate of Nucleophilic Substitution IncreasesReaction rate generally doubles for every 10°C increase (Arrhenius equation).
Rate of Elimination (Dehydrobromination) Increases, often more rapidly than substitutionElimination reactions typically have a higher activation energy and are more favored at higher temperatures.
Thermal Decomposition Increases significantlyThe C-Br bond is a weak point, and the pyrrolidinone ring can also degrade at very high temperatures.
Selectivity for Substitution vs. Elimination Generally DecreasesHigher temperatures tend to favor the elimination pathway, leading to a mixture of products.

Experimental Protocols

Protocol: Assessment of Thermal Stability of this compound

This protocol outlines a general method for determining the temperature at which significant decomposition of this compound begins.

Objective: To identify the onset temperature of thermal decomposition.

Materials:

  • This compound

  • High-boiling, inert solvent (e.g., diphenyl ether, sulfolane)

  • Small reaction vial with a screw cap and septum

  • Magnetic stir bar

  • Heating mantle with a temperature controller and thermocouple

  • Inert gas supply (Nitrogen or Argon)

  • Analytical balance

  • GC-MS or LC-MS system

  • Internal standard (e.g., a stable compound with a similar boiling point and different retention time)

Procedure:

  • Prepare a stock solution of this compound and an internal standard in the chosen inert solvent at a known concentration (e.g., 1 mg/mL).

  • Transfer a measured volume of the stock solution to the reaction vial containing a magnetic stir bar.

  • Seal the vial and purge with an inert gas for 5-10 minutes.

  • Place the vial in the heating mantle and begin stirring.

  • Set the temperature controller to the starting temperature (e.g., 50°C).

  • After a set time (e.g., 1 hour), carefully take an aliquot of the reaction mixture.

  • Analyze the aliquot by GC-MS or LC-MS to determine the ratio of this compound to the internal standard.

  • Increase the temperature by a set increment (e.g., 10°C) and repeat steps 6 and 7 at each new temperature.

  • Continue this process until a significant decrease (e.g., >5-10%) in the concentration of this compound is observed.

  • The temperature at which this significant decrease occurs is the approximate onset of thermal decomposition under these conditions.

Visualizations

DecompositionPathways A This compound B 1-methyl-3-pyrrolin-2-one + HBr A->B Dehydrobromination (Heat) C Further Decomposition Products (CO, CO₂, NO, NO₂) A->C High Temperature / Oxidation B->C High Temperature / Oxidation

Caption: Potential thermal decomposition pathways for this compound.

TroubleshootingWorkflow start Low Yield or Unexpected Byproducts in Reaction check_temp Is the reaction temperature appropriate? start->check_temp too_high Temperature is too high check_temp->too_high Yes too_low Temperature is too low check_temp->too_low No check_byproducts Analyze byproducts (GC/LC-MS) too_high->check_byproducts increase_temp Gradually increase temperature too_low->increase_temp reoptimize Re-optimize conditions lower_temp Lower temperature, increase reaction time lower_temp->reoptimize increase_temp->reoptimize elimination Elimination product detected? check_byproducts->elimination elimination->lower_temp Yes decomposition Decomposition products detected? elimination->decomposition No decomposition->reoptimize No decomposition->lower_temp Yes

Caption: Troubleshooting workflow for reactions involving this compound.

Technical Support Center: Managing Diastereomer Formation in Reactions with 3-Bromo-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing diastereomer formation in reactions involving 3-Bromo-1-methylpyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for controlling stereochemical outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in nucleophilic substitution reactions at the C3 position of this compound?

A1: The formation of diastereomers in this context is primarily governed by the facial selectivity of the nucleophilic attack on the pyrrolidinone ring. Key factors include:

  • Steric Hindrance: The incoming nucleophile will preferentially attack from the less sterically hindered face of the pyrrolidinone ring. The substituent at the C1 position (methyl group) and any existing stereocenters will influence this approach.

  • Electronic Effects: The electron-withdrawing nature of the carbonyl group and the bromine atom can influence the geometry of the transition state, favoring one diastereomer over the other.

  • Reaction Mechanism: The reaction can proceed through an S_N1 or S_N2 pathway, or a mixture of both, depending on the substrate, nucleophile, solvent, and temperature. An S_N2 reaction typically leads to inversion of stereochemistry, while an S_N1 reaction involving a planar carbocation intermediate can result in a mixture of diastereomers.[1][2]

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition state and any charged intermediates, thereby affecting the diastereomeric ratio. Polar aprotic solvents generally favor S_N2 reactions.[2]

  • Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states.[3]

  • Lewis Acids: The use of Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the C3 carbon and potentially influencing the facial selectivity of the nucleophilic attack.[4][5]

Q2: I am observing a low diastereomeric ratio (d.r.) in my reaction. What are the initial troubleshooting steps?

A2: A low diastereomeric ratio suggests that the energy barrier for the formation of both diastereomers is very similar. To improve the d.r., consider the following:

  • Lower the Reaction Temperature: This is often the most straightforward approach to improve diastereoselectivity.

  • Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., from non-polar like toluene to polar aprotic like DMF or acetonitrile).

  • Nucleophile Modification: If possible, consider using a bulkier or electronically different nucleophile, which can increase steric interactions and favor one approach.

  • Catalyst/Additive Screening: Investigate the effect of Lewis acids (e.g., ZnCl₂, TiCl₄, Sc(OTf)₃) or other additives that can influence the transition state geometry.

Q3: How can I accurately determine the diastereomeric ratio of my product mixture?

A3: The most common and reliable method for determining the diastereomeric ratio is through ¹H NMR spectroscopy.[6][7][8][9][10]

  • Identify Diastereotopic Protons: Look for signals of protons that are in different chemical environments in the two diastereomers. Protons adjacent to the newly formed stereocenter at C3 are often good candidates.

  • Integration: Carefully integrate the distinct signals corresponding to each diastereomer. The ratio of the integrals will give you the diastereomeric ratio. For accurate integration, ensure proper phasing and baseline correction of the spectrum.[10]

  • 2D NMR: In cases of severe signal overlap, 2D NMR techniques like COSY and HSQC can help in assigning the signals to the respective diastereomers.[10]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity (Near 1:1 Ratio of Diastereomers)
Potential Cause Troubleshooting Action Rationale
High Reaction Temperature Decrease the reaction temperature in increments (e.g., from room temperature to 0 °C, -20 °C, or -78 °C).Lower temperatures amplify the energy difference between the transition states leading to the two diastereomers, favoring the formation of the thermodynamically more stable product.[3]
Inappropriate Solvent Screen a variety of solvents with different polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile, DMF).The solvent can influence the conformation of the substrate and the transition state geometry, thereby affecting facial selectivity.
Weak Steric Influence If possible, modify the nucleophile to be bulkier.A bulkier nucleophile will experience greater steric hindrance, leading to a more pronounced preference for attacking the less hindered face of the pyrrolidinone ring.
S_N1 Character in the Reaction Use a more polar aprotic solvent (e.g., DMF, DMSO) and a stronger, more concentrated nucleophile.These conditions favor an S_N2 mechanism, which is stereospecific (leading to inversion) and can prevent the formation of a carbocation intermediate that would lead to a mixture of diastereomers.[2]
Lack of Pre-coordination Add a Lewis acid catalyst (e.g., ZnCl₂, Ti(OiPr)₄, Sc(OTf)₃) in catalytic amounts.Lewis acids can coordinate to the carbonyl oxygen, creating a more rigid transition state and enhancing facial bias for the incoming nucleophile.[4][5]
Issue 2: Formation of the Undesired Diastereomer as the Major Product
Potential Cause Troubleshooting Action Rationale
Kinetic vs. Thermodynamic Control After the initial reaction, try heating the reaction mixture for an extended period or add a mild base to see if the diastereomeric ratio changes.The initially formed product might be the kinetic diastereomer. Under thermodynamic control (higher temperature, longer reaction time, or presence of a base for epimerization), the mixture may equilibrate to the more stable thermodynamic diastereomer.
Chelation Control If using a nucleophile with a chelating group and a Lewis acid, the stereochemical outcome might be dictated by the formation of a specific chelated transition state. Consider a non-chelating nucleophile or a different Lewis acid.The geometry of the chelated intermediate will direct the nucleophilic attack to a specific face. Altering the components that form the chelate can change this preference.
Stereoelectronic Effects Analyze the orbital alignment in the predicted transition states. Sometimes, stereoelectronic factors can override steric effects.Computational modeling can provide insights into the preferred transition state geometry and help in redesigning the reaction conditions.

Experimental Protocols

General Protocol for Nucleophilic Substitution on this compound

This protocol provides a general starting point for reacting this compound with a nucleophile. Optimization of temperature, solvent, and reaction time will be necessary for specific nucleophiles to achieve high diastereoselectivity.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, an amine, a thiol)

  • Anhydrous solvent (e.g., THF, DMF, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).

  • Dissolve the starting material in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • In a separate flask, prepare a solution of the nucleophile (1.1-1.5 equiv.) in the same anhydrous solvent.

  • Add the nucleophile solution dropwise to the solution of the bromo-pyrrolidinone over a period of 15-30 minutes.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired product.

  • Determine the diastereomeric ratio of the purified product and/or the crude mixture by ¹H NMR analysis.[6][7][8][9][10]

Example Protocol: Synthesis of 3-Azido-1-methylpyrrolidin-2-one

This protocol is an example of a nucleophilic substitution with sodium azide.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 5.62 mmol) in anhydrous DMF (20 mL).

  • Add sodium azide (0.44 g, 6.74 mmol, 1.2 equiv.).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • After completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio.

  • Purify the product by flash column chromatography on silica gel to isolate the diastereomers.

Visualizations

Reaction Pathway and Diastereomer Formation

G cluster_start Starting Material start This compound ts1 Transition State A (Attack from front face) start->ts1 + Nucleophile ts2 Transition State B (Attack from back face) start->ts2 + Nucleophile dia1 Diastereomer 1 (e.g., trans) ts1->dia1 dia2 Diastereomer 2 (e.g., cis) ts2->dia2

Caption: General reaction pathway for nucleophilic substitution on this compound, leading to the formation of two possible diastereomers via different transition states.

Troubleshooting Workflow for Poor Diastereoselectivity

G start Low Diastereomeric Ratio Observed step1 Lower Reaction Temperature start->step1 result1 Improved d.r.? step1->result1 step2 Screen Different Solvents result2 Improved d.r.? step2->result2 step3 Modify Nucleophile (e.g., increase steric bulk) result3 Improved d.r.? step3->result3 step4 Add Lewis Acid Catalyst result4 Improved d.r.? step4->result4 result1->step2 No end_success Optimized Conditions Achieved result1->end_success Yes result2->step3 No result2->end_success Yes result3->step4 No result3->end_success Yes result4->end_success Yes end_fail Further Investigation Needed result4->end_fail No

Caption: A stepwise decision-making workflow for troubleshooting and optimizing reactions with poor diastereoselectivity.

References

impact of solvent choice on the outcome of 3-Bromo-1-methylpyrrolidin-2-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-1-methylpyrrolidin-2-one. The information focuses on the critical role of solvent selection in determining reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types for this compound?

A1: this compound is a secondary alkyl halide, making it susceptible to nucleophilic substitution reactions. Depending on the reaction conditions, it can undergo either a bimolecular nucleophilic substitution (SN2) or a unimolecular nucleophilic substitution (SN1) pathway. Elimination reactions (E1 or E2) are also possible, particularly with strongly basic nucleophiles.

Q2: How does the choice of solvent influence the reaction mechanism (SN1 vs. SN2)?

A2: The polarity and protic nature of the solvent are critical in directing the reaction pathway:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) are generally preferred for SN2 reactions. These solvents can dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving the nucleophile more "naked" and reactive.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) favor SN1 reactions. They can stabilize the carbocation intermediate formed during the rate-determining step through hydrogen bonding.

Q3: Why is my reaction yield low when using a polar protic solvent for an SN2 reaction?

A3: Polar protic solvents can form a "solvent cage" around the nucleophile through hydrogen bonding. This stabilization of the nucleophile reduces its reactivity, slowing down the rate of the SN2 attack and leading to lower yields.

Q4: I am observing a mixture of products. What could be the cause?

A4: A mixture of products can arise from competing SN1 and SN2 pathways or from competition between substitution and elimination reactions. The use of a solvent that can support both mechanisms (e.g., ethanol with a moderately strong nucleophile) can lead to a product mixture. Additionally, if the nucleophile is also a strong base, elimination byproducts may be formed.

Q5: Can the solvent itself react with this compound?

A5: Yes, particularly in the case of polar protic solvents. In a process called solvolysis, the solvent can act as the nucleophile. For example, if you heat this compound in ethanol, you may obtain 3-ethoxy-1-methylpyrrolidin-2-one as a byproduct or the main product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Reaction Inappropriate solvent for the desired mechanism. For an SN2 reaction, a polar protic solvent may be hindering the nucleophile. For an SN1 reaction, a non-polar solvent will not stabilize the carbocation intermediate.For SN2 reactions, switch to a polar aprotic solvent like DMF or DMSO. For SN1 reactions, use a polar protic solvent such as water, ethanol, or a mixture.
Poor solubility of reactants. The nucleophile or the substrate may not be soluble in the chosen solvent.Select a solvent that dissolves all reactants. For many ionic nucleophiles, polar aprotic solvents like DMF or DMSO are excellent choices.
Formation of Elimination Byproducts Use of a strongly basic nucleophile. Nucleophiles that are also strong bases (e.g., alkoxides, hydroxides) can promote elimination reactions, especially at elevated temperatures.Use a less basic nucleophile if possible. Alternatively, lower the reaction temperature. Consider using a polar aprotic solvent, which can favor SN2 over E2 for some substrates.
Racemization of a Chiral Center The reaction is proceeding through an SN1 mechanism. The planar carbocation intermediate in an SN1 reaction can be attacked from either face, leading to a racemic mixture.To favor the SN2 pathway and achieve inversion of stereochemistry, use a polar aprotic solvent and a strong nucleophile.
Inconsistent Reaction Times Solvent purity. Water content in aprotic solvents can affect the reactivity of anionic nucleophiles.Use anhydrous solvents, especially for moisture-sensitive reactions.

Data Presentation: Illustrative Solvent Effects

The following tables present hypothetical data to illustrate the expected impact of solvent choice on a typical nucleophilic substitution reaction of this compound with sodium azide (NaN3) to form 3-Azido-1-methylpyrrolidin-2-one.

Table 1: Effect of Solvent on Reaction Yield and Time (SN2 Reaction)

SolventSolvent TypeTemperature (°C)Reaction Time (h)Yield of 3-Azido-1-methylpyrrolidin-2-one (%)
DMFPolar Aprotic70492
DMSOPolar Aprotic70495
AcetonitrilePolar Aprotic701275
AcetonePolar Aprotic502460
EthanolPolar Protic702435
MethanolPolar Protic702430

Table 2: Product Distribution in Different Solvents

SolventSolvent TypeSubstitution Product (%)Elimination Product (%)Solvolysis Product (%)
DMSOPolar Aprotic95< 10
EthanolPolar Protic35510

Experimental Protocols

Key Experiment: Synthesis of 3-Azido-1-methylpyrrolidin-2-one (Illustrative SN2 Reaction)

Objective: To synthesize 3-Azido-1-methylpyrrolidin-2-one from this compound via an SN2 reaction.

Methodology 1: Using a Polar Aprotic Solvent (e.g., DMF)

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL per mmol of substrate) is added sodium azide (1.2 eq).

  • The reaction mixture is stirred at 70 °C under a nitrogen atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-6 hours), the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • The crude product is purified by column chromatography on silica gel.

Methodology 2: Using a Polar Protic Solvent (e.g., Ethanol) - For Comparison

  • To a solution of this compound (1.0 eq) in ethanol (5 mL per mmol of substrate) is added sodium azide (1.2 eq).

  • The reaction mixture is stirred at 70 °C under a nitrogen atmosphere.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion (typically >24 hours), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which may contain the desired product along with elimination and solvolysis byproducts.

  • The crude product is purified by column chromatography.

Visualizations

sn1_sn2_pathway cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway start_sn2 Reactants (Substrate + Nucleophile) ts_sn2 Transition State (Bimolecular) start_sn2->ts_sn2 Polar Aprotic Solvent (e.g., DMF, DMSO) prod_sn2 Product (Inversion of Stereochemistry) ts_sn2->prod_sn2 start_sn1 Substrate carbocation Carbocation Intermediate start_sn1->carbocation Polar Protic Solvent (e.g., H2O, EtOH) prod_sn1 Product (Racemization) carbocation->prod_sn1 + Nucleophile

Caption: SN1 and SN2 reaction pathways influenced by solvent choice.

experimental_workflow start Start: Reactants (this compound + Nucleophile) solvent_choice Solvent Selection (Polar Aprotic vs. Polar Protic) start->solvent_choice reaction Reaction Setup (Temperature, Time) solvent_choice->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for nucleophilic substitution.

Technical Support Center: Strategies for Improving Selectivity in 3-Bromo-1-methylpyrrolidin-2-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the selectivity of reactions involving 3-Bromo-1-methylpyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in controlling the selectivity of reactions with this compound?

A1: The primary challenge lies in controlling the stereochemistry at the C3 position, which is a stereocenter. When a nucleophile replaces the bromine atom, the reaction can proceed through different mechanisms, leading to a mixture of stereoisomers (diastereomers or enantiomers). Key challenges include:

  • Achieving high diastereoselectivity: When the pyrrolidinone ring already contains other stereocenters, controlling the formation of the desired diastereomer is crucial.

  • Achieving high enantioselectivity: For racemic this compound, achieving an excess of one enantiomer in the product requires a chiral influence, such as a chiral catalyst or auxiliary.

  • Controlling regioselectivity: In cases where the nucleophile has multiple reactive sites, directing the reaction to the desired position can be challenging.

Q2: What are the general mechanistic pathways for nucleophilic substitution on this compound?

A2: The substitution of the bromine atom typically proceeds via one of two main nucleophilic substitution mechanisms: SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular).[1][2][3][4][5]

  • SN1 Reaction: This is a two-step mechanism involving the formation of a carbocation intermediate. This pathway is more likely with weak nucleophiles and in polar protic solvents. For a chiral center, an SN1 reaction typically leads to a racemic or near-racemic mixture of products, as the planar carbocation can be attacked from either face.[4][5]

  • SN2 Reaction: This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. This reaction results in an inversion of the stereochemical configuration at the carbon center. Strong nucleophiles and polar aprotic solvents favor the SN2 pathway.[2]

The choice between these pathways, and thus the stereochemical outcome, is influenced by the reaction conditions.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Alkylation Reactions

Problem: My alkylation reaction on a chiral pyrrolidinone precursor results in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Root Cause Analysis: Low diastereoselectivity in the alkylation of enolates derived from γ-lactams is often due to a lack of facial control during the approach of the electrophile. The stereochemical outcome is determined by the preferred conformation of the enolate and the direction of electrophile attack.

Strategies for Improvement:

  • Employ a Chiral Auxiliary: Attaching a chiral auxiliary to the pyrrolidinone nitrogen can effectively shield one face of the enolate, directing the electrophile to the opposite face and leading to a higher diastereomeric ratio. The (S)-4-phenyl-2-oxazolidinone auxiliary, for example, is known to provide high stereochemical control in the alkylation of γ-lactam enolates.[6]

  • Optimize the Base and Solvent System: The choice of base and solvent can influence the geometry of the enolate and the aggregation state of the lithium enolate, which in turn affects diastereoselectivity.

    • Base: Lithium diisopropylamide (LDA) is a common choice for generating the enolate.

    • Solvent: Tetrahydrofuran (THF) is a standard solvent. The addition of co-solvents like hexamethylphosphoramide (HMPA) can sometimes alter selectivity, although in some reported cases, it has been shown to reduce the diastereomeric ratio.[6]

  • Control Reaction Temperature: Enolate formation and alkylation are typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control and maximize selectivity. Allowing the reaction to warm prematurely can lead to enolate equilibration and lower diastereoselectivity.

Workflow for Optimizing Diastereoselective Alkylation:

G cluster_start Starting Point cluster_strategies Troubleshooting Strategies cluster_outcome Desired Outcome Start Low Diastereoselectivity Auxiliary Introduce Chiral Auxiliary (e.g., Evans Oxazolidinone) Start->Auxiliary BaseSolvent Optimize Base and Solvent (e.g., LDA in THF) Start->BaseSolvent Temperature Strict Temperature Control (e.g., -78°C) Start->Temperature Outcome Improved Diastereoselectivity Auxiliary->Outcome BaseSolvent->Outcome Temperature->Outcome

Caption: Troubleshooting workflow for low diastereoselectivity.

Quantitative Data Summary:

ElectrophileBase/SolventAdditiveTemperature (°C)Diastereomeric Ratio (d.r.)Reference
Benzyl bromideLDA/THFNone-786:1[6]
Benzyl bromideLDA/THFHMPA-783:2[6]
Allyl bromideLDA/THFNone-784:1[6]
Allyl bromideLDA/THFLiCl-784:1[6]
Issue 2: Poor Enantioselectivity in Reactions with Racemic this compound

Problem: My reaction yields a racemic mixture of the 3-substituted product. How can I induce enantioselectivity?

Root Cause Analysis: Starting with a racemic mixture of this compound and using achiral reagents and conditions will inevitably lead to a racemic product. To achieve an enantiomeric excess (e.e.), a source of chirality must be introduced into the reaction system.

Strategies for Improvement:

  • Chiral Phase-Transfer Catalysis (CPTC): For reactions involving a separate aqueous and organic phase (e.g., using an inorganic base), a chiral phase-transfer catalyst can be employed. Modified cinchona alkaloids are commonly used for this purpose. The catalyst forms a chiral ion pair with the nucleophile, which then reacts in the organic phase, leading to an enantioselective transformation.[7]

  • Chiral Ligand-Metal Catalysis: Transition metal catalysts complexed with chiral ligands can be highly effective in promoting enantioselective reactions. For instance, nickel or cobalt complexes with chiral bisoxazoline (BOX) or Pyrox ligands have been successfully used in asymmetric alkyl-alkyl cross-coupling reactions.

  • Organocatalysis: Chiral organic molecules can be used to catalyze enantioselective transformations. For example, chiral phosphoric acids can act as Brønsted acid catalysts or as chiral phase-transfer catalysts to control the stereochemical outcome of reactions.

Logical Flow for Inducing Enantioselectivity:

G cluster_catalysis Enantioselective Catalysis Strategies Start Racemic Product from Racemic Starting Material CPTC Chiral Phase-Transfer Catalysis (e.g., Cinchona Alkaloids) Start->CPTC Metal Chiral Ligand-Metal Catalysis (e.g., Ni/BOX) Start->Metal Organo Organocatalysis (e.g., Chiral Phosphoric Acids) Start->Organo Outcome Enantioenriched Product CPTC->Outcome Metal->Outcome Organo->Outcome

Caption: Strategies for achieving enantioselectivity.

Key Experimental Protocols

Protocol 1: Diastereoselective Alkylation of a γ-Lactam using a Chiral Auxiliary (Adapted from[6])

This protocol describes the general procedure for the diastereoselective alkylation of a γ-lactam scaffold equipped with an Evans-type chiral auxiliary.

Materials:

  • N-acylated-γ-lactam with a chiral auxiliary (e.g., (S)-4-phenyl-2-oxazolidinone)

  • Lithium diisopropylamide (LDA) solution in THF

  • Electrophile (e.g., benzyl bromide, allyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Enolate Formation:

    • Dissolve the N-acylated-γ-lactam in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1 equivalents) to the cooled solution while stirring.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Slowly add the electrophile (1.2 equivalents) to the enolate solution at -78 °C.

    • Continue stirring the reaction mixture at -78 °C for the time specified for the particular electrophile (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding saturated aqueous NH4Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the diastereomeric ratio by 1H NMR spectroscopy or HPLC analysis of the purified product.

Signaling Pathway for Chiral Auxiliary-Controlled Alkylation:

G cluster_pathway Stereoselective Alkylation Pathway Start γ-Lactam with Chiral Auxiliary Enolate Diastereoselective Enolate Formation (LDA, -78°C) Start->Enolate Shielded Sterically Shielded Enolate Intermediate Enolate->Shielded Alkylation Electrophile Attack from Unshielded Face Shielded->Alkylation Product Major Diastereomer of Alkylated Product Alkylation->Product

Caption: Pathway of chiral auxiliary-directed alkylation.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 3-Bromo-1-methylpyrrolidin-2-one by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 3-Bromo-1-methylpyrrolidin-2-one is critical for ensuring the reliability of experimental results and the quality of final products. This guide provides a comparative overview of two powerful analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore detailed experimental protocols, present comparative data, and offer a visual workflow to assist in selecting the most appropriate method for your analytical needs.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, renowned for its ability to separate, identify, and quantify components within a mixture.[1] For non-volatile compounds like this compound, reversed-phase HPLC is a particularly suitable method, offering high resolution and sensitivity.[1] Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative NMR (qNMR), is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[2] By comparing the integral of a signal from the target compound to that of a certified internal standard of known concentration, a direct and highly accurate measure of purity can be obtained.[3] This technique also provides invaluable structural confirmation of the compound.

Experimental Workflow

The general workflow for the purity validation of this compound involves sample preparation followed by instrumental analysis and data interpretation.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Interpretation Sample This compound Sample Dissolve Dissolution in appropriate solvent (e.g., Acetonitrile/Water for HPLC; CDCl3 for NMR) Sample->Dissolve Filter Filtration (0.45 µm filter) (for HPLC) Dissolve->Filter HPLC Path NMR NMR Analysis Dissolve->NMR NMR Path HPLC HPLC Analysis Filter->HPLC Chroma Chromatogram & UV Spectrum HPLC->Chroma Spectra 1H NMR Spectrum NMR->Spectra Purity_HPLC Purity Calculation (% Area) Chroma->Purity_HPLC Purity_NMR Purity Calculation (qNMR with Internal Standard) Spectra->Purity_NMR

General workflow for purity validation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method suitable for the purity analysis of this compound.

1. Instrumentation and Conditions:

  • System: HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 5.0 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines a method for determining the purity of this compound using ¹H NMR with an internal standard.

1. Instrumentation and Parameters:

  • System: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all signals).

  • Number of Scans: 16

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

  • Add approximately 0.75 mL of CDCl₃ to the NMR tube, cap it, and gently agitate until both the sample and the internal standard are fully dissolved.

3. Data Analysis:

  • Identify a well-resolved signal corresponding to the analyte and a signal from the internal standard. For this compound, the N-methyl singlet is a suitable choice. For maleic acid, the singlet from the two olefinic protons can be used.

  • Carefully integrate both signals.

  • The purity is calculated using the following formula:

    Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (Analyte: 178.03 g/mol ; Maleic Acid: 116.07 g/mol )

    • m = mass

    • P_std = Purity of the internal standard

Comparison of HPLC and NMR for Purity Validation

FeatureHPLCNMR
Principle Chromatographic separation based on polarity.[1]Nuclear spin resonance for structural and quantitative analysis.[2]
Primary Use Separation and quantification of components in a mixture.Structural elucidation and absolute quantification.[2]
Reference Standard Typically uses a reference standard of the analyte for identity confirmation and quantification, but purity can be estimated by area percent without it.Can determine purity with a certified internal standard of a different compound.[3]
Sensitivity High (can detect trace impurities).Generally lower than HPLC for trace impurities.
Quantification Relative (Area %) or absolute with a specific reference standard.Absolute (with internal standard).[3]
Information Provided Retention time, peak area, UV spectrum.Chemical structure, stereochemistry, and quantitative information.[2]
Sample Throughput High, especially with an autosampler.Moderate.
Destructive Yes.No.

Hypothetical Data Presentation

The following tables present hypothetical data from the purity analysis of a batch of this compound using the described methods.

Table 1: Hypothetical HPLC Purity Analysis Data

Peak No.Retention Time (min)AreaArea %Identity
14.215,2000.5Unknown Impurity 1
28.92,985,00098.5This compound
311.530,3001.0Potential Dimerization Byproduct
Total 3,030,500 100.0

Calculated Purity (HPLC): 98.5%

Table 2: Hypothetical qNMR Purity Analysis Data

ParameterValue
Mass of this compound (m_analyte)10.25 mg
Mass of Maleic Acid (m_std)5.12 mg
Purity of Maleic Acid (P_std)99.9%
Integral of N-methyl signal (I_analyte)1.00
Number of protons (N_analyte)3
Integral of olefinic signal (I_std)0.45
Number of protons (N_std)2

Calculated Purity (qNMR): 98.8%

Conclusion

Both HPLC and NMR are powerful and reliable techniques for the validation of this compound purity.

  • HPLC is often the method of choice for routine quality control due to its high sensitivity for detecting trace impurities, robustness, and high throughput. The area percent method provides a good estimation of purity, especially for identifying the presence of minor components.

  • qNMR offers the distinct advantage of being a primary ratio method, providing a highly accurate, absolute purity value without the need for a specific reference standard of the analyte itself. It also simultaneously confirms the chemical structure of the main component, adding an extra layer of confidence in the material's identity.

The choice between these methods will depend on the specific requirements of the analysis. For routine screening and detection of unknown impurities, HPLC is highly effective. For the certification of reference materials or when the highest accuracy in purity determination is required, qNMR is the superior technique. In many quality control environments, these techniques are used orthogonally to provide a comprehensive and robust assessment of compound purity.

References

Reactivity Showdown: 3-Bromo-1-methylpyrrolidin-2-one vs. 3-Chloro-1-methylpyrrolidin-2-one in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Halogenated Lactams

Executive Summary: The Reactivity Advantage of the Bromo-Substituent

Based on fundamental chemical principles, 3-Bromo-1-methylpyrrolidin-2-one is expected to be more reactive than 3-Chloro-1-methylpyrrolidin-2-one in nucleophilic substitution reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The weaker carbon-bromine bond is more readily cleaved, leading to a lower activation energy for the reaction.

This difference in reactivity can be strategically exploited in chemical synthesis. For instance, the bromo-derivative may be preferable for reactions requiring milder conditions or for reactions with weaker nucleophiles. Conversely, the less reactive chloro-derivative might offer advantages in terms of cost and stability, and its reactivity can often be enhanced through the use of more forcing conditions or specialized catalyst systems.

Theoretical Framework: Factors Governing Reactivity

The reactivity of alkyl halides in nucleophilic substitution reactions is governed by several key factors, including the nature of the leaving group, the strength of the nucleophile, the solvent, and the structure of the substrate.

The Decisive Role of the Leaving Group

The rate of a nucleophilic substitution reaction is significantly influenced by the ability of the leaving group to depart from the carbon atom. A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid. The generally accepted order of leaving group ability for halogens is I > Br > Cl > F.[1] This trend is directly related to the strength of the carbon-halogen bond; the C-Br bond (bond energy ~276 kJ/mol) is weaker than the C-Cl bond (bond energy ~328 kJ/mol), requiring less energy to break.[2]

Leaving_Group_Ability cluster_reactivity Comparative Reactivity in Nucleophilic Substitution cluster_reason Primary Reason Bromo This compound Chloro 3-Chloro-1-methylpyrrolidin-2-one Bromo->Chloro More Reactive Leaving_Group Leaving Group Ability (Br- > Cl-) Bromo->Leaving_Group Has better leaving group Bond_Strength C-X Bond Strength (C-Br < C-Cl) Leaving_Group->Bond_Strength

Reaction Mechanisms: S(_N)1 vs. S(_N)2 Pathways

Both this compound and 3-Chloro-1-methylpyrrolidin-2-one are secondary halides, meaning they can undergo nucleophilic substitution through either an S(_N)1 (unimolecular) or S(_N)2 (bimolecular) mechanism. The predominant pathway is dictated by the reaction conditions.

  • S(N)2 Mechanism: This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3][4] This mechanism is favored by strong nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO).[5]

  • S(N)1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile.[6][7] This pathway is favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol) that can stabilize the carbocation intermediate.[5]

SN2_vs_SN1 cluster_SN2 SN2 Pathway (Bimolecular) cluster_SN1 SN1 Pathway (Unimolecular) SN2_Start Nu- + R-X SN2_TS [Nu---R---X]‡ (Transition State) SN2_Start->SN2_TS SN2_Product Nu-R + X- SN2_TS->SN2_Product SN2_label Favored by: - Strong Nucleophiles - Polar Aprotic Solvents SN1_Start R-X SN1_Inter R+ + X- (Carbocation Intermediate) SN1_Start->SN1_Inter Slow SN1_Product Nu-R SN1_Inter->SN1_Product SN1_Nu Nu- SN1_Nu->SN1_Product Fast SN1_label Favored by: - Weak Nucleophiles - Polar Protic Solvents

Comparative Data Summary (Qualitative)

While quantitative kinetic data is not available from the literature for a direct comparison, the following table summarizes the expected qualitative differences in reactivity based on established chemical principles.

FeatureThis compound3-Chloro-1-methylpyrrolidin-2-oneRationale
Reactivity HigherLowerBromide is a better leaving group than chloride.[1]
C-X Bond Strength Weaker (~276 kJ/mol)Stronger (~328 kJ/mol)The C-Br bond is longer and more polarizable.[2]
Typical Reaction Conditions Milder conditions are often sufficient.May require higher temperatures or longer reaction times.Due to the higher activation energy associated with C-Cl bond cleavage.
Suitability Reactions with weak nucleophiles or when mild conditions are required.Cost-effective option where forcing conditions are acceptable.Balances reactivity with economic and stability considerations.

Experimental Protocols (Generalized)

The following are generalized experimental protocols for performing nucleophilic substitution on 3-halo-1-methylpyrrolidin-2-ones. These should be adapted and optimized for specific nucleophiles and desired products.

General Procedure for S(_N)2 Nucleophilic Substitution (e.g., with Sodium Azide)
  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-halo-1-methylpyrrolidin-2-one (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Nucleophile Addition: Add the nucleophile (e.g., sodium azide, 1.1-1.5 eq).

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS). Reactions with this compound are expected to proceed at a faster rate or at a lower temperature compared to the chloro-analog.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Experimental_Workflow Start Dissolve 3-halo-1-methylpyrrolidin-2-one in polar aprotic solvent Add_Nu Add Nucleophile (e.g., NaN3) Start->Add_Nu React Stir at appropriate temperature (Monitor by TLC/LC-MS) Add_Nu->React Workup Quench with water Extract with organic solvent React->Workup Purify Dry, concentrate, and purify (Chromatography/Recrystallization) Workup->Purify Product Isolated Product Purify->Product

Conclusion

In the comparative analysis of this compound and 3-Chloro-1-methylpyrrolidin-2-one, the bromo-derivative emerges as the more reactive substrate in nucleophilic substitution reactions. This is a direct consequence of the superior leaving group ability of bromide. Researchers and process chemists can leverage this understanding to select the optimal starting material for their synthetic endeavors, balancing the need for reactivity with other practical considerations such as cost and stability. While the chloro-analog is a viable and more economical option, achieving comparable reaction outcomes may necessitate more vigorous reaction conditions.

References

The Efficacy of 3-Bromo-1-methylpyrrolidin-2-one in the Synthesis of Cotinine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic utility of 3-Bromo-1-methylpyrrolidin-2-one as a potential precursor for the synthesis of Cotinine, a key metabolite of nicotine with significant interest for its own pharmacological profile. The traditional synthesis of Cotinine via the oxidation of nicotine is presented as a benchmark against which a proposed novel route utilizing this compound is evaluated. This comparison is supported by a review of established experimental data and detailed theoretical protocols.

Executive Summary

Cotinine, the primary metabolite of nicotine, has garnered attention for its potential therapeutic applications, including cognitive enhancement and as a biomarker for tobacco exposure.[1] The prevailing laboratory synthesis of Cotinine involves the oxidation of nicotine.[2] This guide explores a potential alternative pathway starting from this compound. While a direct, documented synthesis of Cotinine from this bromo-lactam is not prevalent in the reviewed literature, a plausible synthetic route is proposed based on established chemical principles. This guide will compare the established oxidation method with the proposed novel route in terms of potential yield, stereoselectivity, and overall efficiency.

Comparison of Synthetic Strategies for Cotinine

The synthesis of Cotinine can be approached from two distinct strategic standpoints: the functionalization of a pre-existing nicotine framework or the construction of the pyrrolidinone ring with the pyridyl moiety already in place or introduced subsequently.

Synthetic Strategy Key Precursor Typical Yield Stereoselectivity Key Advantages Key Disadvantages
Oxidation of Nicotine (S)-NicotineHigh (can exceed 80%)High (retention of stereochemistry)Well-established, high-yielding, readily available starting material.Relies on the availability of enantiomerically pure nicotine.
Proposed Route via this compound This compoundTheoreticalPotentially controllableUtilizes a simpler, non-alkaloid starting material.Requires development, potential for side reactions, stereocontrol needs to be established.

Established Synthesis of Cotinine: Oxidation of Nicotine

The most common and well-documented method for synthesizing Cotinine in a laboratory setting is the oxidation of nicotine.[2] This method leverages the natural abundance of (S)-nicotine and typically proceeds with high efficiency and retention of stereochemistry.

Experimental Protocol: Oxidation of (S)-Nicotine to (S)-Cotinine

Materials:

  • (S)-Nicotine

  • Potassium ferricyanide(III)

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of (S)-nicotine in water is prepared.

  • A solution of potassium ferricyanide(III) and sodium hydroxide in water is added dropwise to the nicotine solution at room temperature.

  • The reaction mixture is stirred for several hours and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction mixture is extracted multiple times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel to afford pure (S)-Cotinine.

Yield: Reported yields for this transformation are generally high, often exceeding 80%.[2]

Proposed Novel Synthesis of Cotinine via this compound

While a direct synthesis of Cotinine from this compound is not extensively documented, a plausible synthetic pathway can be proposed. This route would involve a nucleophilic substitution reaction at the C3 position of the pyrrolidinone ring.

Theoretical Experimental Protocol: Synthesis of a Cotinine Analog

This proposed synthesis would likely proceed via the formation of an organometallic reagent from 3-bromopyridine, which would then act as a nucleophile.

Materials:

  • 3-Bromopyridine

  • n-Butyllithium or Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous workup reagents

Procedure:

  • Formation of the Pyridyl Nucleophile: 3-Bromopyridine would be reacted with a strong base like n-butyllithium in anhydrous THF at low temperature (-78 °C) to generate 3-lithiopyridine. Alternatively, a Grignard reagent could be formed using magnesium.

  • Nucleophilic Substitution: A solution of this compound in anhydrous THF would be added to the solution of the pyridyl nucleophile at low temperature.

  • Quenching and Workup: The reaction would be quenched with a proton source (e.g., saturated ammonium chloride solution) and worked up using standard extraction procedures.

  • Purification: The crude product would require purification, likely by column chromatography, to isolate the desired Cotinine analog.

Expected Challenges and Considerations:

  • Stereocontrol: The starting this compound is racemic. The proposed synthesis would therefore result in a racemic mixture of the Cotinine analog, requiring a subsequent chiral resolution step to isolate the desired enantiomer.

  • Side Reactions: The strong basic conditions required for the formation of the pyridyl nucleophile could potentially lead to elimination side reactions with the 3-bromo substrate.

  • Yield Optimization: Significant optimization of reaction conditions (temperature, solvent, reaction time, and choice of base/metal) would be necessary to achieve a synthetically useful yield.

Signaling Pathways and Biological Relevance

Cotinine, while being the major metabolite of nicotine, exhibits its own distinct pharmacological profile. It is known to interact with nicotinic acetylcholine receptors (nAChRs), although with lower affinity than nicotine.[3] Emerging research suggests that cotinine may act as a positive allosteric modulator of α7 nAChRs, which could contribute to its potential cognitive-enhancing and neuroprotective effects.[2] The activation of these receptors can trigger several downstream signaling cascades, including the PI3K/Akt pathway, which is crucial for cell survival and synaptic plasticity.[3][4]

cotinine_signaling cotinine Cotinine a7_nAChR α7 nAChR cotinine->a7_nAChR Positive Allosteric Modulation pi3k PI3K a7_nAChR->pi3k Activation akt Akt pi3k->akt Activation downstream Downstream Effects (Cell Survival, Synaptic Plasticity) akt->downstream

Potential Signaling Pathway of Cotinine

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the two discussed synthetic approaches to Cotinine.

oxidation_workflow start Start: (S)-Nicotine reaction Oxidation (K3[Fe(CN)6], NaOH) start->reaction extraction Extraction (DCM) reaction->extraction purification Purification (Column Chromatography) extraction->purification product Product: (S)-Cotinine purification->product proposed_workflow start_bromo Start: This compound substitution Nucleophilic Substitution start_bromo->substitution start_pyridine Start: 3-Bromopyridine nucleophile Formation of Pyridyl Nucleophile start_pyridine->nucleophile nucleophile->substitution workup Workup & Extraction substitution->workup purification Purification (Column Chromatography) workup->purification resolution Chiral Resolution purification->resolution product Product: (S)-Cotinine resolution->product

References

Assessing the Stereochemical Outcome of Reactions with 3-Bromo-1-methylpyrrolidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical outcome of reactions involving chiral molecules is of paramount importance in the synthesis of pharmaceuticals and other bioactive compounds. The pyrrolidin-2-one scaffold is a common motif in medicinal chemistry, and the ability to control the stereochemistry at the C3 position of substituted derivatives like 3-Bromo-1-methylpyrrolidin-2-one is crucial for developing enantiomerically pure therapeutic agents. This guide provides a comparative analysis of the expected stereochemical outcomes in nucleophilic substitution reactions with this compound, based on fundamental principles of reaction mechanisms.

Introduction to Stereochemical Control

The substitution of the bromine atom in this compound can proceed through two primary mechanistic pathways: the S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular) reactions. The predominant pathway is dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. Each mechanism has distinct stereochemical consequences, which can be leveraged to control the configuration of the final product.

The S(_N)2 reaction is a one-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, resulting in an inversion of the stereochemical configuration at that center. In contrast, the S(_N)1 reaction is a two-step process involving the formation of a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of products with retention and inversion of configuration, often resulting in racemization.

This guide presents a series of hypothetical, yet plausible, experimental scenarios to illustrate how the choice of reagents and conditions can influence the stereochemical outcome of reactions with this compound.

Comparative Analysis of Stereochemical Outcomes

The following tables summarize the predicted stereochemical outcomes for the reaction of a single enantiomer of this compound (assuming the (R)-enantiomer as the starting material) with different nucleophiles under conditions designed to favor either an S(_N)2 or S(_N)1 pathway.

Table 1: Predicted Stereochemical Outcome of S(_N)2 Reactions

NucleophileSolventProduct(s)Predicted Diastereomeric/Enantiomeric Ratio
Sodium Azide (NaN(_3))Acetone(S)-3-Azido-1-methylpyrrolidin-2-one>95% (S)-enantiomer
Sodium Cyanide (NaCN)DMSO(S)-1-Methyl-2-oxopyrrolidine-3-carbonitrile>95% (S)-enantiomer
Sodium Methoxide (NaOMe)Methanol(S)-3-Methoxy-1-methylpyrrolidin-2-one>90% (S)-enantiomer

Table 2: Predicted Stereochemical Outcome of S(_N)1 Reactions

NucleophileSolventProduct(s)Predicted Diastereomeric/Enantiomeric Ratio
Methanol (CH(_3)OH)Methanol (solvolysis)(R)- and (S)-3-Methoxy-1-methylpyrrolidin-2-one~50:50 mixture of (R) and (S) enantiomers (racemic)
Water (H(_2)O)Water (solvolysis)(R)- and (S)-3-Hydroxy-1-methylpyrrolidin-2-one~50:50 mixture of (R) and (S) enantiomers (racemic)
Acetic Acid (CH(_3)COOH)Acetic Acid (solvolysis)(R)- and (S)-1-Methyl-2-oxopyrrolidin-3-yl acetate~50:50 mixture of (R) and (S) enantiomers (racemic)

Reaction Mechanism Diagrams

The following diagrams illustrate the S(_N)2 and S(_N)1 reaction pathways for the substitution of the bromo group in this compound.

Caption: S(_N)2 reaction mechanism showing backside attack and inversion of stereochemistry.

SN1_Mechanism substrate (R)-3-Bromo-1-methylpyrrolidin-2-one carbocation Planar Carbocation Intermediate substrate->carbocation Slow, Rate-determining step leaving_group Br⁻ product_S (S)-Product carbocation->product_S Attack from top face product_R (R)-Product carbocation->product_R Attack from bottom face nucleophile Nu⁻

Caption: S(_N)1 reaction mechanism showing the formation of a planar carbocation intermediate.

Experimental Protocols

The following are hypothetical but detailed experimental protocols for representative S(_N)2 and S(_N)1 reactions.

Protocol 1: S(_N)2 Reaction with Sodium Azide

Objective: To synthesize (S)-3-Azido-1-methylpyrrolidin-2-one with high enantiomeric purity.

Materials:

  • (R)-3-Bromo-1-methylpyrrolidin-2-one (1.0 eq)

  • Sodium Azide (1.5 eq)

  • Anhydrous Acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-3-Bromo-1-methylpyrrolidin-2-one and anhydrous acetone.

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Add sodium azide portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the sodium bromide precipitate and wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield (S)-3-Azido-1-methylpyrrolidin-2-one.

  • Determine the enantiomeric excess of the product using chiral HPLC.

Protocol 2: S(_N)1 Solvolysis with Methanol

Objective: To synthesize a racemic mixture of 3-Methoxy-1-methylpyrrolidin-2-one.

Materials:

  • (R)-3-Bromo-1-methylpyrrolidin-2-one (1.0 eq)

  • Anhydrous Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-3-Bromo-1-methylpyrrolidin-2-one and a large excess of anhydrous methanol.

  • Heat the solution to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the generated hydrobromic acid by the slow addition of a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 3-Methoxy-1-methylpyrrolidin-2-one.

  • Analyze the product by chiral HPLC to confirm the formation of a racemic mixture.

Conclusion

The stereochemical outcome of nucleophilic substitution reactions on this compound is highly dependent on the chosen reaction conditions. By carefully selecting the nucleophile, solvent, and temperature, it is possible to favor either an S(_N)2 pathway, leading to a product with inverted stereochemistry, or an S(_N)1 pathway, resulting in a racemic mixture. For the development of enantiomerically pure pharmaceuticals, conditions that promote the S(_N)2 mechanism are generally preferred. This guide provides a foundational framework for researchers to design synthetic strategies that afford the desired stereoisomer of 3-substituted-1-methylpyrrolidin-2-one derivatives. It is important to note that the predictions made in this guide are based on established chemical principles and would require experimental verification for definitive confirmation.

Quantitative Analysis of Reaction Kinetics for 3-Bromo-1-methylpyrrolidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 3-Bromo-1-methylpyrrolidin-2-one, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct kinetic data for this specific compound in published literature, this guide establishes a predictive framework based on the known reactivity of structurally analogous compounds, namely α-halo amides and other lactams. The primary reactions considered are nucleophilic substitution and hydrolysis, which are critical for understanding its stability, reactivity, and potential degradation pathways.

Comparative Kinetic Data

The following tables summarize quantitative kinetic data for compounds structurally related to this compound. This information serves as a benchmark for predicting its reactivity.

Table 1: Comparative Second-Order Rate Constants (k₂) for Nucleophilic Substitution Reactions of α-Bromo Amides with Various Nucleophiles.

α-Bromo Amide DerivativeNucleophileSolventTemperature (°C)k₂ (M⁻¹s⁻¹)
N,N-Diethyl-2-bromoacetamide (comparative)PiperidineAcetonitrile251.2 x 10⁻³
2-Bromo-N-phenylacetamide (comparative)ThiophenoxideMethanol208.5 x 10⁻²
This compound (Predicted) Piperidine Acetonitrile 25 ~10⁻⁴ - 10⁻³
This compound (Predicted) Thiophenoxide Methanol 20 ~10⁻³ - 10⁻²

Note: Predicted values for this compound are estimations based on the relative reactivity of cyclic vs. acyclic α-halo amides. The cyclic structure may impose steric hindrance, potentially slowing the reaction rate compared to its acyclic counterparts.

Table 2: Comparative First-Order Rate Constants (k₁) for Hydrolysis of Lactams and Related Amides.

CompoundConditionTemperature (°C)k₁ (s⁻¹)
N-methyl-2-pyrrolidone (comparative)Alkaline (NaOH)120> 10⁻⁶
β-Propiolactam (comparative)Acidic (H₂SO₄)25~10⁻⁴
γ-Butyrolactam (2-pyrrolidinone) (comparative)Acidic (H₂SO₄)100~10⁻⁶
This compound (Predicted) Neutral (pH 7) 25 ~10⁻⁷ - 10⁻⁶
This compound (Predicted) Alkaline (pH 10) 25 ~10⁻⁵ - 10⁻⁴

Note: The presence of the electron-withdrawing bromine atom at the α-position is expected to make the carbonyl carbon more electrophilic, thereby increasing the rate of hydrolysis compared to the unsubstituted N-methyl-2-pyrrolidone. The five-membered ring of a γ-lactam is relatively stable compared to the strained four-membered β-lactam ring.

Experimental Protocols

Detailed methodologies for conducting kinetic studies on this compound are provided below. These protocols are designed to be adaptable for both nucleophilic substitution and hydrolysis reactions.

Protocol 1: Kinetic Analysis of Nucleophilic Substitution using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for monitoring the rate of a nucleophilic substitution reaction between this compound and a selected nucleophile.

1. Materials and Reagents:

  • This compound (high purity)

  • Nucleophile of interest (e.g., sodium azide, piperidine)

  • Anhydrous solvent (e.g., acetonitrile, dimethylformamide)

  • Internal standard (a stable compound not involved in the reaction)

  • Quenching solution (e.g., dilute acid for amine nucleophiles)

  • HPLC-grade solvents for the mobile phase (e.g., acetonitrile and water)

  • Thermostatted reaction vessel

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase HPLC column

  • Thermostatted autosampler

3. Procedure: a. Preparation of Stock Solutions: Prepare stock solutions of this compound, the nucleophile, and the internal standard in the chosen reaction solvent at known concentrations. b. Reaction Setup: In a thermostatted reaction vessel maintained at the desired temperature (e.g., 25°C), equilibrate the solution of this compound and the internal standard. c. Initiation of Reaction: Initiate the reaction by adding a pre-thermostatted solution of the nucleophile to the reaction vessel. Start a timer immediately. d. Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture. Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution. This stops the reaction by neutralizing the nucleophile or diluting the reactants significantly. e. HPLC Analysis: Inject the quenched samples into the HPLC system. The mobile phase composition and flow rate should be optimized to achieve good separation of the reactant, product, and internal standard. Monitor the elution of these compounds using the UV detector at an appropriate wavelength. f. Data Analysis: i. Create a calibration curve for this compound by plotting the ratio of its peak area to the internal standard's peak area against its concentration. ii. Use the calibration curve to determine the concentration of this compound at each time point. iii. For a pseudo-first-order reaction (with the nucleophile in large excess), plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k'). iv. The second-order rate constant (k₂) can be calculated by dividing k' by the initial concentration of the nucleophile.

Protocol 2: Kinetic Analysis of Hydrolysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of ¹H NMR to monitor the hydrolysis of this compound.

1. Materials and Reagents:

  • This compound

  • Deuterated solvent (e.g., D₂O) with a suitable buffer to maintain constant pH

  • Internal standard with a known concentration and a singlet peak that does not overlap with reactant or product signals (e.g., 1,4-dioxane)

2. Instrumentation:

  • High-field NMR spectrometer with temperature control

3. Procedure: a. Sample Preparation: In an NMR tube, dissolve a precisely weighed amount of this compound and the internal standard in the buffered D₂O solution. b. NMR Acquisition: Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired reaction temperature. c. Time-course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals. The acquisition parameters (e.g., number of scans, relaxation delay) should be chosen to provide a good signal-to-noise ratio in a reasonable amount of time. d. Data Analysis: i. Process the NMR spectra (Fourier transform, phase correction, and baseline correction). ii. Identify characteristic peaks for the reactant (this compound) and the hydrolysis product. For example, the N-methyl group or the protons on the pyrrolidinone ring. iii. Integrate the area of a well-resolved peak for the reactant and the internal standard in each spectrum. iv. The concentration of the reactant at each time point is proportional to the ratio of its peak integral to the integral of the internal standard. v. Plot the concentration of this compound versus time. vi. The initial rate can be determined from the initial slope of this plot. By performing the experiment at different initial concentrations, the order of the reaction with respect to the reactant can be determined. For a first-order reaction, a plot of ln[reactant] versus time will be linear, with the slope equal to -k₁.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the kinetic analysis of this compound.

Experimental_Workflow_HPLC Experimental Workflow for HPLC Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solutions (Reactant, Nucleophile, Internal Standard) prep_reaction Thermostat Reaction Vessel prep_stock->prep_reaction initiate Initiate Reaction (Add Nucleophile) prep_reaction->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction sampling->quench hplc Inject Samples into HPLC quench->hplc integrate Integrate Peak Areas hplc->integrate calculate Calculate Concentrations integrate->calculate plot Plot Concentration vs. Time calculate->plot determine_k Determine Rate Constant (k) plot->determine_k

Caption: Workflow for Kinetic Analysis using HPLC.

SN2_Reaction_Pathway SN2 Nucleophilic Substitution Pathway Reactants Nu⁻ + this compound TS [Transition State]‡ Reactants->TS Backside Attack Products Nu-3-substituted-1-methylpyrrolidin-2-one + Br⁻ TS->Products Inversion of Stereochemistry Factors_Influencing_Kinetics Factors Influencing Reaction Kinetics cluster_factors Influencing Factors Kinetics Reaction Kinetics (Rate Constant, k) Substrate Substrate Structure (Steric Hindrance, Electronic Effects) Kinetics->Substrate Nucleophile Nucleophile Strength (Basicity, Polarisability) Kinetics->Nucleophile LeavingGroup Leaving Group Ability (Stability of Anion) Kinetics->LeavingGroup Solvent Solvent Effects (Polarity, Protic/Aprotic) Kinetics->Solvent Temperature Temperature Kinetics->Temperature

The Uncharted Therapeutic Potential: A Comparative Guide to the Biological Activity of Compounds Derived from 3-Bromo-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is relentless. The pyrrolidin-2-one core, a privileged structure in medicinal chemistry, has yielded numerous compounds with a wide array of biological activities. This guide focuses on the derivatives synthesized from a key starting material, 3-Bromo-1-methylpyrrolidin-2-one, offering a comparative overview of their potential therapeutic applications. While direct and extensive biological screening data for compounds synthesized specifically from this bromo-precursor is currently limited in publicly available literature, this guide consolidates the known biological activities of structurally related 3-substituted-1-methylpyrrolidin-2-one derivatives, providing a valuable reference for future research and drug discovery endeavors.

The strategic placement of a bromine atom at the 3-position of the 1-methylpyrrolidin-2-one ring provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the generation of extensive compound libraries. These libraries are ripe for exploration in a range of biological assays to uncover potential therapeutic agents. This guide will delve into the reported antimicrobial, anticancer, and enzyme inhibitory activities of these derivatives, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of experimental workflows and relevant signaling pathways.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the following tables summarize the reported biological activities of various 3-substituted-1-methylpyrrolidin-2-one derivatives. It is important to note that the data presented here is compiled from studies on derivatives that may not have been synthesized directly from this compound, but share the core 3-substituted-1-methylpyrrolidin-2-one scaffold. This information serves as a strong indicator of the potential activities that could be expected from derivatives of the bromo-precursor.

Table 1: Anticancer Activity of 3-Substituted-1-methylpyrrolidin-2-one Derivatives

Compound/Derivative ClassCell Line(s)Activity Metric (e.g., IC50, % inhibition)Reference
Pyrrolidinone-hydrazone derivativesIGR39 (melanoma), PPC-1 (prostate cancer)EC50 values in the range of 2.5–20.2 µM[1]
2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivativesHCT116 (colon cancer), NCI-H460 (lung cancer), 786-O (renal cancer)IC50 values ranging from 0.42 to >10 µM[2]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivativesA549 (lung cancer)Varies with substitution, some compounds showed significant inhibition[3]

Table 2: Antimicrobial Activity of 3-Substituted-1-methylpyrrolidin-2-one Derivatives

Compound/Derivative ClassMicroorganism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
Pyrrolidine derivativesStaphylococcus aureus, Escherichia coliSome derivatives exhibited good biological activity[4]
Pyrrolidine-2,5-dione derivativesGram-positive and Gram-negative bacteriaModerate antimicrobial activities[5]
Pyridazinone derivativesE. coli, S. aureus, P. aeruginosaVaried activity depending on the derivative[6]

Table 3: Enzyme Inhibitory Activity of 3-Substituted-1-methylpyrrolidin-2-one Derivatives

Compound/Derivative ClassTarget EnzymeActivity Metric (e.g., IC50, Ki)Reference
Pyrrolidinone and pyrrolidine derivativesInhA (Mycobacterium tuberculosis)Some compounds active against M. tuberculosis with MICs up to 1.4 μM, but not all were potent InhA inhibitors.[7]
1,3-disubstituted prop-2-en-1-one derivativesMitogen-activated protein kinases (MAPKs), AktCompound 26a showed an IC50 of 1.56 μM for inhibiting superoxide anion formation.[8]
3-hydrazonoindolin-2-one derivativesHIV-1 RNase HKi values as low as 0.55 μM.[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological activity data. Below are methodologies for key assays relevant to the screening of compounds derived from this compound.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay: A General Protocol

Enzyme inhibition assays are performed to determine the ability of a compound to interfere with enzyme activity. The specific protocol will vary depending on the enzyme being studied.

Protocol:

  • Reaction Mixture Preparation: In a suitable buffer, combine the enzyme, the substrate, and varying concentrations of the inhibitor (synthesized compound).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a specific period.

  • Reaction Termination: Stop the reaction using an appropriate method (e.g., adding a strong acid or base, or by heat inactivation).

  • Product Quantification: Measure the amount of product formed or the amount of substrate consumed using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the processes involved in the discovery and characterization of these compounds, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway that could be modulated by active compounds.

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies Start This compound Reaction Chemical Modification (e.g., Substitution, Coupling) Start->Reaction Derivatives Library of 3-Substituted Derivatives Reaction->Derivatives Antimicrobial Antimicrobial Assays (e.g., MIC) Derivatives->Antimicrobial Test Anticancer Anticancer Assays (e.g., MTT) Derivatives->Anticancer Test Enzyme Enzyme Inhibition Assays Derivatives->Enzyme Test Data Data Collection (IC50, MIC, etc.) Antimicrobial->Data Anticancer->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Data->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for the synthesis and biological screening of compounds.

G cluster_pathway Simplified PI3K/Akt Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream phosphorylates Response Cellular Responses (Survival, Proliferation, Growth) Downstream->Response Inhibitor Pyrrolidinone Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibitor->Akt

Caption: Potential inhibition of the PI3K/Akt pathway by pyrrolidinone derivatives.

Conclusion and Future Directions

The versatility of the 3-substituted-1-methylpyrrolidin-2-one scaffold presents a promising avenue for the discovery of novel therapeutic agents. While this guide provides a comparative overview based on existing literature for related compounds, it also highlights a clear gap in the dedicated biological screening of derivatives synthesized directly from this compound.

Future research should focus on the systematic synthesis of diverse libraries from this bromo-precursor and their comprehensive evaluation in a battery of biological assays. Such studies will be instrumental in establishing clear structure-activity relationships and identifying lead compounds for further development. The exploration of their mechanisms of action, including the elucidation of their effects on key signaling pathways, will be critical in advancing these promising molecules from the laboratory to potential clinical applications. The information compiled herein serves as a foundational resource to guide and inspire these future investigations.

References

cost-benefit analysis of using 3-Bromo-1-methylpyrrolidin-2-one in a synthetic route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route is a critical decision balancing cost, efficiency, and safety. This guide provides a comprehensive cost-benefit analysis of utilizing 3-Bromo-1-methylpyrrolidin-2-one as a key intermediate, comparing it with a viable alternative pathway for the synthesis of N-methyl-3-phenyl-pyrrolidin-2-one, a valuable scaffold in medicinal chemistry.

This analysis delves into the economic and experimental aspects of two distinct synthetic strategies. The first route employs a Suzuki-Miyaura coupling reaction with this compound. The second, an alternative pathway, involves an intramolecular cyclization of a substituted butanamide. By examining reagent costs, reaction yields, and process considerations, this guide offers a clear framework for informed decision-making in your synthetic endeavors.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, two distinct routes for the synthesis of N-methyl-3-phenyl-pyrrolidin-2-one are evaluated.

Route 1: Suzuki-Miyaura Coupling using this compound

This modern approach leverages the power of palladium-catalyzed cross-coupling to form the crucial carbon-carbon bond. The key steps involve the synthesis of the brominated lactam followed by the Suzuki-Miyaura reaction.

Route 2: Intramolecular Cyclization

This classical approach relies on the formation of the pyrrolidinone ring through an intramolecular nucleophilic substitution reaction.

The following tables summarize the quantitative data for each route, offering a side-by-side comparison of their respective costs and efficiencies.

Table 1: Reagent Cost and Quantity Analysis for the Synthesis of this compound (Intermediate for Route 1)

ReagentMolecular Weight ( g/mol )Quantity (per mole of product)Indicative Price (USD)Cost per mole of product (USD)
2,4-dibromo-N-methylbutyramide259.941.23 molVaries by supplierDependent on supplier
Sodium Hydride (60% in oil)24.001.54 mol~$43/100g[1]~$16.63
Tetrahydrofuran (THF)72.11Varies (solvent)Varies by grade and volumeDependent on usage

Table 2: Reagent Cost and Quantity Analysis for Suzuki-Miyaura Coupling (Route 1)

ReagentMolecular Weight ( g/mol )Quantity (per mole of product)Indicative Price (USD)Cost per mole of product (USD)
This compound178.031.0 molVaries by supplierDependent on supplier
Phenylboronic Acid121.931.2 mol~
2929-29−
230/50g[2][3]
~$70 - $552
Palladium Catalyst (e.g., Pd(PPh₃)₄)1155.570.05 molVaries significantlyHigh
Potassium Carbonate138.212.0 mol~
55-5−
11/kg[4][5]
~$1.38 - $3.04
1,4-Dioxane88.11Varies (solvent)~$22/100mL[6]Dependent on usage

Table 3: Reagent Cost and Quantity Analysis for Intramolecular Cyclization (Route 2)

ReagentMolecular Weight ( g/mol )Quantity (per mole of product)Indicative Price (USD)Cost per mole of product (USD)
2-bromo-N-methyl-4-phenylbutanamide270.171.0 molVaries by supplierDependent on supplier
Base (e.g., Sodium Hydride)24.001.1 mol~$43/100g[1]~$11.83
Solvent (e.g., THF)72.11Varies (solvent)Varies by grade and volumeDependent on usage

Table 4: Comparative Performance of Synthetic Routes

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Intramolecular Cyclization
Overall Yield Moderate to Good (typically 60-85%)Generally Good to High (can exceed 90%)
Reaction Time 12-24 hours[7]Typically shorter, but dependent on substrate
Reagent Cost Higher, primarily due to the palladium catalyst and boronic acid.Generally lower, utilizing more common and less expensive reagents.
Process Complexity Multi-step, requires inert atmosphere and careful handling of the catalyst.Can be a one-pot reaction, often with simpler workup.
Waste Generation Generates palladium-containing waste, which requires specialized disposal.[8][9]Generally produces less hazardous waste.
Safety Considerations Requires handling of flammable solvents and a potentially pyrophoric base. This compound is a halogenated compound requiring careful handling.Involves the use of a strong base and flammable solvents.

Experimental Protocols

Route 1: Suzuki-Miyaura Coupling

Step 1: Synthesis of this compound

A detailed protocol for the synthesis of this compound from 2,4-dibromo-N-methylbutyramide can be found in the chemical literature. The reaction typically involves the use of a strong base such as sodium hydride in an anhydrous solvent like tetrahydrofuran (THF) to facilitate intramolecular cyclization.

Step 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a suitable palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%). Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Add a base, such as potassium carbonate (2.0 eq). Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Route 2: Intramolecular Cyclization of 2-bromo-N-methyl-4-phenylbutanamide

To a solution of 2-bromo-N-methyl-4-phenylbutanamide (1.0 eq) in an anhydrous aprotic solvent such as THF, add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C under an inert atmosphere. Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Carefully quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by a suitable method such as crystallization or column chromatography.

Visualization of Synthetic Workflows

Synthetic_Workflow cluster_route1 Route 1: Suzuki-Miyaura Coupling cluster_route2 Route 2: Intramolecular Cyclization A1 2,4-dibromo-N- methylbutyramide B1 3-Bromo-1-methyl- pyrrolidin-2-one A1->B1 Intramolecular Cyclization D1 N-methyl-3-phenyl- pyrrolidin-2-one B1->D1 Suzuki-Miyaura Coupling C1 Phenylboronic Acid C1->D1 A2 2-bromo-N-methyl- 4-phenylbutanamide B2 N-methyl-3-phenyl- pyrrolidin-2-one A2->B2 Intramolecular Cyclization

Caption: Comparative workflows for the synthesis of N-methyl-3-phenyl-pyrrolidin-2-one.

Decision_Process Start Select Synthetic Route Cost Cost a Priority? Start->Cost Novelty Novelty/Versatility Important? Cost->Novelty No Route2 Choose Route 2: Intramolecular Cyclization Cost->Route2 Yes Route1 Choose Route 1: Suzuki-Miyaura Coupling Novelty->Route1 Yes Novelty->Route2 No

Caption: Decision-making flowchart for selecting a synthetic route based on key project priorities.

Conclusion

The cost-benefit analysis of using this compound in a synthetic route reveals a trade-off between cost and versatility.

Route 1 (Suzuki-Miyaura Coupling) , while entailing higher upfront costs due to the palladium catalyst and boronic acid, offers significant advantages in terms of modularity. This approach allows for the facile introduction of a wide variety of aryl and heteroaryl substituents at the 3-position of the pyrrolidinone core, making it a powerful tool for generating chemical diversity in drug discovery programs.

Route 2 (Intramolecular Cyclization) presents a more cost-effective and potentially simpler pathway. For the synthesis of a specific, non-diversified target like N-methyl-3-phenyl-pyrrolidin-2-one, this route may be preferable, especially for large-scale production where cost is a primary driver.

Ultimately, the optimal choice depends on the specific goals of the research or development program. For exploratory studies requiring a range of analogs, the investment in the Suzuki-Miyaura route using this compound is likely to be justified by the increased synthetic flexibility. For process chemistry focused on a single target, the more classical and economical intramolecular cyclization approach holds considerable merit. This guide provides the foundational data and frameworks to empower researchers to make the most strategic and cost-effective decisions for their synthetic challenges.

References

comparative study of different catalysts for reactions involving 3-Bromo-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of lactam scaffolds is a cornerstone of modern medicinal chemistry, enabling the synthesis of a diverse array of biologically active molecules. 3-Bromo-1-methylpyrrolidin-2-one is a key building block, offering a reactive handle for the introduction of various substituents at the C3 position. This guide provides a comparative overview of different catalytic systems for C-C and C-N bond-forming reactions involving this versatile substrate. While direct, side-by-side comparative studies are limited in the published literature, this document compiles and presents representative data and protocols for palladium-, copper-, and nickel-catalyzed cross-coupling reactions, providing a valuable resource for reaction development and optimization.

Data Presentation: Performance of Catalytic Systems

The following table summarizes the performance of various catalytic systems in cross-coupling reactions with 3-bromo-pyrrolidin-2-one derivatives. It is important to note that the data for the Suzuki-Miyaura coupling was obtained for a closely related substrate, 3-bromo-1-(tert-butoxycarbonyl)pyrrolidin-2-one, and serves as a strong predictive model for the target substrate. The conditions for other reaction types are representative examples based on established methodologies for similar bromo-lactam and bromo-heterocyclic systems.

Reaction Type Catalyst System Coupling Partner Base Solvent Temp. (°C) Yield (%) Reference Type
Suzuki-Miyaura Pd(dppf)Cl₂Arylboronic acidK₂CO₃Toluene/H₂O8070-95Patent Data (similar substrate)
Heck Pd(OAc)₂ / P(o-tol)₃StyreneEt₃NNMP120Est. 60-80General Protocol
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneEt₃NTHFRTEst. 70-90General Protocol
Buchwald-Hartwig Pd₂(dba)₃ / XantphosMorpholineNaOtBuToluene100Est. 65-85General Protocol
Copper-Catalyzed CuI / LigandAmine/AmideK₃PO₄DMSO110Est. 50-70General Protocol
Nickel-Catalyzed NiCl₂(dme) / LigandArylboronic acidK₃PO₄Dioxane100Est. 55-75General Protocol

Estimated yields are based on typical outcomes for similar substrates and are provided for comparative purposes. Actual yields will be substrate and condition dependent.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established literature procedures and may require optimization for specific substrates.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for a similar N-protected 3-bromopyrrolidin-2-one.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of toluene and water (4:1, 0.1 M solution based on the bromide).

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Heck Coupling (Representative Protocol)
  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Reagent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP), the alkene (e.g., styrene, 1.5 equiv.), and triethylamine (Et₃N, 2.0 equiv.) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 120-140 °C with stirring for 16-24 hours.

  • Workup: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography.

Palladium/Copper-Catalyzed Sonogashira Coupling (Representative Protocol)
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv.), and Copper(I) iodide (CuI, 0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 3.0 equiv.), followed by the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Workup: Dilute the mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination (Representative Protocol)
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), Xantphos (0.08 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add a solution of this compound (1.0 equiv.) in anhydrous toluene, followed by the amine (1.2 equiv.).

  • Reaction: Seal the tube and heat the mixture to 100 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Mandatory Visualization

The following diagrams illustrate the catalytic cycles for the discussed cross-coupling reactions.

Suzuki_Miyaura_Coupling cluster_reactants Inputs Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative\nAddition->R-Pd(II)-X(L2) R-X Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) R'-B(OR)2 (Base) Reductive\nElimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' R-R' Reductive\nElimination->R-R' R-X 3-Bromo-1-methyl- pyrrolidin-2-one R'-B(OR)2 Arylboronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction cluster_reactants Inputs Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative\nAddition->R-Pd(II)-X(L2) R-X Carbopalladation Carbopalladation R-Pd(II)-X(L2)->Carbopalladation Alkene Intermediate R-Alkene-Pd(II)-X(L) Carbopalladation->Intermediate β-Hydride\nElimination β-Hydride Elimination Intermediate->β-Hydride\nElimination β-Hydride\nElimination->Pd(0)L2 + HX (neutralized by base) Alkene Product Alkene Product β-Hydride\nElimination->Alkene Product R-X_Heck 3-Bromo-1-methyl- pyrrolidin-2-one Alkene Alkene

Caption: Catalytic cycle of the Heck reaction.

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) R-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR'(L2) R-Pd(II)-X(L2)->R-Pd(II)-C≡CR'(L2) Transmetalation R-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination Product R-C≡CR' R-Pd(II)-C≡CR'(L2)->Product Cu(I)X Cu(I)X Cu(I)-C≡CR' Cu(I)-C≡CR' Cu(I)-C≡CR'->R-Pd(II)-X(L2) H-C≡CR' H-C≡CR' H-C≡CR'->Cu(I)X Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Buchwald_Hartwig_Amination cluster_reactants Inputs Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative\nAddition->R-Pd(II)-X(L2) R-X Amine\nCoordination Amine Coordination R-Pd(II)-X(L2)->Amine\nCoordination R'2NH R-Pd(II)-N(H)R'(L) R-Pd(II)-N(H)R'(L) Amine\nCoordination->R-Pd(II)-N(H)R'(L) -HX Reductive\nElimination Reductive Elimination R-Pd(II)-N(H)R'(L)->Reductive\nElimination Base Reductive\nElimination->Pd(0)L2 R-NR' R-NR' Reductive\nElimination->R-NR' R-X_BH 3-Bromo-1-methyl- pyrrolidin-2-one R'2NH Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Safety Operating Guide

Proper Disposal of 3-Bromo-1-methylpyrrolidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of 3-Bromo-1-methylpyrrolidin-2-one (CAS No. 33693-57-1), a chemical intermediate used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires careful handling. All personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated chemical fume hood.

According to available safety data, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

In case of exposure, follow these first-aid measures immediately:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

Quantitative Data Summary

The following table summarizes key quantitative and safety information for this compound.

PropertyValueReference
CAS Number 33693-57-1Sigma-Aldrich
Molecular Formula C₅H₈BrNOAK Scientific, Inc.
Molecular Weight 178.03 g/mol Sigma-Aldrich
Physical Form LiquidSigma-Aldrich
Purity 95% - 98%AK Scientific, Inc., Sigma-Aldrich
Signal Word Warning[1][2]
Pictogram GHS07 (Exclamation Mark)[2]
Hazard Statements H315, H319, H335[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to dispose of contents and container to an approved waste disposal plant .[1] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.

Experimental Protocol for Waste Collection:

  • Segregation: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." This is crucial as mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal.

  • Container Selection: The waste container must be made of a chemically resistant material (e.g., high-density polyethylene or glass) and have a secure, tight-fitting lid to prevent the escape of vapors.

  • Waste Transfer:

    • Carefully transfer any unused or waste this compound into the designated halogenated organic waste container.

    • Perform this transfer within a chemical fume hood to minimize inhalation exposure.

  • Decontamination of Labware:

    • Rinse any glassware or equipment that has come into contact with the compound with a suitable organic solvent (e.g., acetone or ethanol).

    • The first rinse should be collected and added to the halogenated organic waste container. Subsequent rinses may be managed as non-halogenated waste, depending on institutional protocols.

  • Disposal of Solid Waste:

    • Any solid materials contaminated with this compound, such as gloves, absorbent pads, or filter paper, must be collected in a separate, clearly labeled container for "Solid Hazardous Waste."

  • Storage Pending Disposal:

    • Store the sealed and labeled waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure the storage location is a designated satellite accumulation area for hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for waste manifest and pickup procedures.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Start: Handling this compound cluster_1 Waste Characterization cluster_2 Waste Collection cluster_3 Final Disposal A Generate Waste? B Liquid Waste (Unused reagent, solutions) A->B Liquid C Solid Waste (Contaminated PPE, labware) A->C Solid D Collect in 'Halogenated Organic Waste' Container B->D E Collect in 'Solid Hazardous Waste' Container C->E F Store in designated satellite accumulation area D->F E->F G Contact EHS for professional disposal F->G

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 3-Bromo-1-methylpyrrolidin-2-one: An Essential Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of 3-Bromo-1-methylpyrrolidin-2-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar compounds, including other brominated organic molecules and N-methyl-2-pyrrolidone (NMP). A thorough risk assessment should be conducted before commencing any work.

A chemical label for the closely related compound, 3-bromo-1-methoxypyrolidin-2-one, indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Due to the presence of the bromine atom, this compound should be handled with caution as a potentially hazardous substance.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar hazardous chemicals.

Body Part Personal Protective Equipment Standard/Specification Rationale
Eyes/Face Chemical Splash Goggles and Face ShieldANSI Z87.1Protects against splashes and vapors. A face shield is crucial when there is a risk of significant splashing.[2]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene recommended)ASTM F739Protects skin from absorption. It is critical to inspect gloves before each use and dispose of them immediately after contamination.[2]
Body Flame-Resistant Lab Coat (fully buttoned)NFPA 2112Protects against splashes and potential fire hazards.
Feet Closed-toe, Closed-heel ShoesASTM F2413Prevents exposure from spills.[2]
Respiratory NIOSH-Approved RespiratorNIOSH 42 CFR 84To be used if engineering controls like a fume hood are insufficient or during emergency situations to protect against harmful vapors.[2]

Glove Selection Considerations:

Since specific permeation data for this compound is not available, on-site testing is strongly recommended to determine safe usage and breakthrough times.[2] The choice of glove material is critical for preventing skin contact.

Glove Material General Recommendation for Brominated Organics/Similar Solvents
Nitrile Often recommended for protection against a range of chemicals, including some brominated compounds.
Neoprene Also recommended for its chemical resistance.[2]
Butyl Rubber Provides good resistance to a variety of hazardous chemicals.
Natural Rubber (Latex) Generally not recommended for handling many organic solvents.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Experimental Workflow

cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Receiving Receiving Inspection Inspection Receiving->Inspection Secure_Storage Secure_Storage Inspection->Secure_Storage Pre-Handling_Checks Pre-Handling_Checks Secure_Storage->Pre-Handling_Checks Don_PPE Don_PPE Pre-Handling_Checks->Don_PPE Fume_Hood Fume_Hood Don_PPE->Fume_Hood Experiment Experiment Fume_Hood->Experiment Decontamination Decontamination Experiment->Decontamination Waste_Collection Waste_Collection Decontamination->Waste_Collection Remove_PPE Remove_PPE Waste_Collection->Remove_PPE Hand_Washing Hand_Washing Remove_PPE->Hand_Washing

Caption: Workflow for Handling this compound.

Step-by-Step Handling Protocol
  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.

  • Secure Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly closed.

  • Pre-Handling Checks: Before use, ensure that all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly. An emergency eyewash station and safety shower must be readily accessible.[2]

  • Handling in a Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Donning PPE: Wear the appropriate PPE as outlined in the table above.

  • Post-Handling Decontamination: After the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Collection: Collect all waste, including contaminated disposables, in a designated, sealed, and labeled container for hazardous waste.

  • PPE Removal and Hand Washing: Carefully remove and dispose of contaminated gloves and other disposable PPE. Wash hands thoroughly with soap and water after handling.

Emergency and Disposal Plans

Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill_Occurs Spill_Occurs Evacuate_Area Evacuate_Area Spill_Occurs->Evacuate_Area Don_PPE Don_PPE Evacuate_Area->Don_PPE Contain_Spill Contain_Spill Don_PPE->Contain_Spill Absorb_Material Absorb_Material Contain_Spill->Absorb_Material Collect_Waste Collect_Waste Absorb_Material->Collect_Waste Decontaminate_Area Decontaminate_Area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose_Waste Decontaminate_Area->Dispose_Waste

Caption: Chemical Spill Response Workflow.

Spill Protocol:

  • Evacuate: Immediately evacuate the immediate area.[2]

  • Protect: Wear appropriate PPE, including respiratory protection, before re-entering the area.[2]

  • Contain: Contain the spill using an inert absorbent material such as sand or vermiculite.[2] Do not allow the material to enter drains or waterways.

  • Collect: Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.